Technical Documentation Center

Rac all-trans Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rac all-trans
  • CAS: 1346606-21-0

Core Science & Biosynthesis

Foundational

The Pharmacological Impact of rac All-Trans Stereochemistry: Mechanistic Insights, Target Binding, and Resolution Protocols

Executive Summary In modern pharmacology and drug development, stereochemistry dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of a molecule. The designation rac all-trans represents a highly specific str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacology and drug development, stereochemistry dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of a molecule. The designation rac all-trans represents a highly specific structural class: a racemic mixture (1:1 ratio of enantiomers) where the relative geometric or cyclic configuration is strictly all-trans. This technical whitepaper dissects the structural causality, receptor binding dynamics, and analytical resolution protocols for rac all-trans compounds, utilizing synthetic retinoids as the primary pharmacological model.

Structural Nomenclature and Causality

To engineer targeted therapeutics, researchers must precisely understand stereochemical nomenclature. A compound designated as rac all-trans possesses two distinct stereochemical features:

  • All-trans (Relative Configuration): This denotes that all double bonds within a polyene chain possess the E (trans) geometric configuration, or that all adjacent substituents on a cyclic system (e.g., cyclobutane or piperidine rings) reside on opposite faces of the ring system.

  • rac (Racemic Mixture): Despite the uniform relative configuration, the molecule contains at least one chiral center (or chiral axis), resulting in a 1:1 mixture of two non-superimposable mirror images (enantiomers).

Causality in Synthesis: rac all-trans mixtures typically arise during synthetic routes that exhibit high geometric selectivity (successfully forming only trans double bonds) but lack enantioselectivity. For example, the synthesis of rac all-trans-4-hydroxyretinoic acid (4-OH-RA) yields a polyene chain that is entirely trans, but the hydroxylation at the C4 position of the cyclohexenyl ring creates a chiral center, resulting in an equimolar mixture of (4S)-all-trans-4-OH-RA and (4R)-all-trans-4-OH-RA [1].

Pharmacodynamics: Receptor Binding and Stereoselectivity

The biological activity of a rac all-trans mixture is rarely a simple average of its components. Biological targets, such as the Retinoic Acid Receptor (RAR) Ligand-Binding Domain (LBD), are inherently chiral environments.

When rac all-trans-4-OH-RA is introduced to a cellular system, both the (4S) and (4R) enantiomers intercalate into the hydrophobic cavity of the RAR LBD. The all-trans polyene tail fits perfectly into the elongated hydrophobic pocket, while the C4-chiral center is positioned near the solvent-accessible entrance[2]. Because the entrance is structurally tolerant, both enantiomers exhibit comparable primary binding affinities and act as potent agonists.

However, their pharmacological equivalence ends at the receptor level. The true divergence occurs during pharmacokinetic clearance.

G rac rac all-trans-4-OH-RA (1:1 Mixture) enantS (4S)-all-trans-4-OH-RA rac->enantS Chiral Resolution enantR (4R)-all-trans-4-OH-RA rac->enantR Chiral Resolution cypS CYP26A1 Metabolism Km = 37.4 nM enantS->cypS rar RAR/RXR Heterodimer Activation enantS->rar High Affinity cypR CYP26A1 Metabolism Km = 45.8 nM enantR->cypR enantR->rar High Affinity metabS 4,16-diOH-RA (Inactive) cypS->metabS metabR 4-oxo-RA (Active RAR Ligand) cypR->metabR metabR->rar Sustained Activation

Mechanistic pathway of rac all-trans-4-OH-RA metabolism and RAR activation.

Pharmacokinetics: The Causality of Metabolic Clearance

Cytochrome P450 26A1 (CYP26A1) is the primary clearance enzyme for retinoids. Unlike the RAR LBD, the catalytic site of CYP26A1 is rigidly stereoselective.

The Mechanistic Causality: The spatial orientation of the C4-hydroxyl in the (4R) enantiomer aligns perfectly with the heme iron of CYP26A1, facilitating rapid oxidation to 4-oxo-RA—a metabolite that retains potent RAR agonist activity. Conversely, the (4S) enantiomer's hydroxyl group points away from the optimal oxidation trajectory. Forced into a suboptimal binding pose, the enzyme instead hydroxylates the distant C16 methyl group, forming 4,16-diOH-RA, an inactive metabolite [1].

Therefore, administering a rac all-trans drug results in a biphasic pharmacological response: the (4S) isomer is rapidly deactivated, while the (4R) isomer provides sustained activity via its active metabolite.

Quantitative Data Summary

The table below summarizes the kinetic parameters driving this stereoselective clearance.

EnantiomerTarget Enzyme Km​ (nM) kcat​ (pmol/min/pmol P450)Primary MetabolitePharmacological Activity of Metabolite
(4S)-all-trans-4-OH-RA CYP26A137.4 ± 9.7N/A (Forms diol)4,16-diOH-RAInactive
(4R)-all-trans-4-OH-RA CYP26A145.8 ± 12.311.3 ± 1.34-oxo-RAActive (RAR Agonist)

Data derived from stereoselective CYP26A1 metabolism studies [1].

Experimental Workflow: Chiral Resolution and Validation

To isolate the distinct pharmacological effects of a rac all-trans mixture, researchers must perform chiral resolution. The following protocol outlines a self-validating system for separating and confirming the absolute configuration of rac all-trans retinoids [3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the rac all-trans mixture in a non-polar mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) under amber lighting.

  • Causality: Retinoids are highly lipophilic and susceptible to photo-isomerization. Non-polar solvents maintain solubility, while amber light prevents the all-trans double bonds from isomerizing into cis configurations, which would introduce unwanted diastereomers into the sample.

Step 2: Chiral HPLC Separation

  • Action: Inject the sample onto an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase column. Elute isocratically at 1.0 mL/min.

  • Causality: The helical superstructure of the amylose polymer creates a chiral inclusion cavity. The carbamate moieties act as hydrogen-bond donors/acceptors for the C4-hydroxyl group, while the aromatic rings facilitate π−π stacking with the all-trans conjugated double bonds. This multipoint interaction model ensures that the spatial divergence between the (4S) and (4R) enantiomers translates into a quantifiable difference in retention time ( tR​ ).

Step 3: UV/Vis Detection

  • Action: Monitor the eluent at 340 nm.

  • Causality: 340 nm represents the isosbestic peak absorption for the all-trans conjugated polyene system, ensuring maximum detection sensitivity without bias toward either enantiomer.

Step 4: Self-Validation via Circular Dichroism (CD) Spectroscopy

  • Action: Subject the isolated HPLC fractions to CD spectroscopy.

  • Causality: HPLC retention times only prove that separation occurred; they do not confirm identity. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. The resulting Cotton effect directly correlates to the absolute spatial configuration, validating which fraction is (4S) and which is (4R), thereby closing the validation loop.

Workflow step1 1. Sample Prep Dissolve rac all-trans in Mobile Phase step2 2. Chiral HPLC Amylose-based Stationary Phase step1->step2 step3 3. UV/Vis Detection Isosbestic Point Monitoring (340 nm) step2->step3 step4a 4a. Fraction A (4S)-Enantiomer step3->step4a step4b 4b. Fraction B (4R)-Enantiomer step3->step4b step5 5. Circular Dichroism (CD) Absolute Configuration Validation step4a->step5 step4b->step5

Step-by-step experimental workflow for the chiral resolution of rac all-trans mixtures.

Conclusion

The rac all-trans designation is not merely a structural label; it is a predictor of complex pharmacokinetic behavior. While the all-trans geometry often drives primary receptor affinity, the racemic nature of the chiral centers dictates metabolic clearance and toxicity. By employing rigorous chiral resolution and orthogonal validation techniques like CD spectroscopy, drug development professionals can isolate enantiopure compounds to maximize therapeutic efficacy and minimize off-target metabolic liabilities.

References

  • Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes Journal of Biological Chemistry (via PubMed Central) URL:[Link]

  • 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Optical resolution of (+/-)-all-trans-3-hydroxyretinal by use of high-performance liquid chromatography Journal of Nutritional Science and Vitaminology (via PubMed) URL:[Link]

Exploratory

difference between rac all-trans and RRR-alpha-tocopherol

Stereochemical Biodiscrimination in Vitamin E: A Technical Analysis of all-rac- α -Tocopherol vs. RRR- α -Tocopherol Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical W...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Biodiscrimination in Vitamin E: A Technical Analysis of all-rac- α -Tocopherol vs. RRR- α -Tocopherol

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of nutritional biochemistry and pharmaceutical formulation, the structural nuances of active pharmaceutical ingredients (APIs) and lipid excipients dictate their in vivo efficacy. A pervasive area of technical confusion lies in the stereochemistry of Vitamin E, specifically the distinction between naturally derived RRR- α -tocopherol and its synthetic counterpart, all-rac- α -tocopherol.

As a Senior Application Scientist, I frequently observe formulation failures and pharmacokinetic discrepancies stemming from the assumption that these two forms are biologically equivalent. They are not. This whitepaper deconstructs the stereochemical realities, the causality behind hepatic biodiscrimination via the α -tocopherol transfer protein ( α -TTP), and provides self-validating experimental protocols for quantifying these differences in drug development workflows.

Nomenclature and Structural Reality

To engineer effective lipid-based delivery systems or antioxidant therapies, one must first resolve the legacy nomenclature that plagues α -tocopherol. The term rac all-trans- α -tocopherol is an older, often misunderstood industry descriptor. The "all-trans" historically referred to the trans geometry of the precursor isoprenoid chains (e.g., all-trans-geranylgeraniol) prior to saturation. Because the final phytyl tail of α -tocopherol is fully saturated (an alkane chain), the "all-trans" designation is chemically obsolete for the final molecule. The scientifically accurate, IUPAC-endorsed term for synthetic Vitamin E is all-rac- α -tocopherol [1].

The α -tocopherol molecule contains three chiral centers located at the 2, 4', and 8' positions of the chromanol ring and phytyl tail.

  • RRR- α -tocopherol: The single, naturally occurring stereoisomer with a 2R, 4'R, 8'R configuration. It is synthesized exclusively by photosynthetic organisms.

  • all-rac- α -tocopherol: A synthetic, equimolar racemic mixture of eight distinct stereoisomers: four 2R-isomers (RRR, RRS, RSR, RSS) and four 2S-isomers (SSS, SSR, SRS, SRR) [2].

The Causality of Biodiscrimination: α -TTP Binding

While the human gastrointestinal tract absorbs all eight stereoisomers with equal efficiency, systemic bioavailability is heavily skewed. The causality of this phenomenon lies in the liver, specifically governed by the α -tocopherol transfer protein ( α -TTP) .

α -TTP acts as a highly specific biological sieve. Crystallographic studies reveal that α -TTP possesses a precise hydrophobic pocket. The spatial orientation of the methyl group at the C2 position is the critical determinant for binding. In the 2R configuration (found in RRR- α -tocopherol), the methyl group projects perfectly into an indent generated by the side chains of Phe133, Val182, and Ile179, stabilized by van der Waals contacts [1].

Conversely, the 2S configuration forces the methyl group into a sterically hindered orientation. Because 2S-isomers cannot stably bind to α -TTP, they are not incorporated into Very Low-Density Lipoproteins (VLDL) for systemic circulation. Instead, they are rapidly catabolized by cytochrome P450 4F2 (CYP4F2) and excreted in the bile and urine [3].

G Chylomicron Dietary Intake (Chylomicron Remnants) Hepatocyte Hepatic Uptake (Hepatocyte) Chylomicron->Hepatocyte TTP α-TTP Binding (Stereo-selection) Hepatocyte->TTP Isomers2R 2R-Isomers (RRR, RRS, RSR, RSS) TTP->Isomers2R High Affinity (van der Waals fit) Isomers2S 2S-Isomers (SSS, SSR, SRS, SRR) TTP->Isomers2S Low Affinity (Steric hindrance) VLDL VLDL Secretion (Systemic Circulation) Isomers2R->VLDL Excretion Biliary/Urinary Excretion Isomers2S->Excretion CYP4F2 Catabolism

Caption: Hepatic trafficking and α-TTP-mediated stereoisomer biodiscrimination pathway.

Pharmacokinetics and Bioavailability Profiles

Historically, the biopotency ratio of RRR to all-rac was defined as 1.36:1 based on rat fetal resorption assays. However, modern pharmacokinetic modeling using stable isotopes demonstrates that human tissues accumulate RRR- α -tocopherol at a ratio closer to 2:1 compared to the synthetic mixture [4].

The table below summarizes the quantitative pharmacokinetic parameters and binding affinities that drive formulation decisions.

Table 1: Pharmacokinetic & Binding Parameters of α -Tocopherol Stereoisomers
ParameterRRR- α -Tocopherol (Natural)all-rac- α -Tocopherol (Synthetic)
Composition 100% 2R, 4'R, 8'R12.5% RRR, 37.5% other 2R, 50% 2S
Relative α -TTP Affinity 100% (Baseline)~50% (Averaged across mixture)
2S Isomer Affinity N/A< 15% (e.g., SRR is ~11%)
Primary Metabolic Fate VLDL Incorporation / Systemic Retention50% Retained (2R) / 50% Excreted (2S)
In Vivo Residence Time Prolonged ( T1/2​ extended via recycling)Significantly shorter due to 2S clearance
Application Suitability High-performance APIs, targeted LNPsCost-sensitive bulk excipients

Implications for Drug Development & Formulation

For formulation scientists developing Lipid Nanoparticles (LNPs) for mRNA delivery or liposomal APIs, the choice between RRR and all-rac is not merely an economic one; it is a functional imperative.

  • Membrane Integration: The stereochemically pure RRR configuration allows for highly ordered packing within phospholipid bilayers. The presence of 2S-isomers in all-rac mixtures can perturb membrane fluidity, potentially destabilizing the LNP structure.

  • Oxidative Protection: While both forms exhibit identical in vitro antioxidant capacity (donating a hydrogen atom from the chromanol ring), their in vivo efficacy diverges. Because 50% of all-rac- α -tocopherol is rapidly cleared, its ability to protect circulating nanocarriers from lipid peroxidation over an extended pharmacokinetic window is inherently compromised [4].

Experimental Protocol: Quantifying Stereoisomer Biodiscrimination

To empirically validate the pharmacokinetic superiority of RRR- α -tocopherol in your specific delivery vehicle, I recommend the following self-validating, isotope-labeled LC-MS/MS workflow. By co-administering deuterated forms of both isomers, you eliminate inter-subject absorption variability, creating a perfectly controlled internal system.

Step-by-Step Methodology

Phase 1: Isotope Dosing and Co-Administration

  • Prepare an equimolar lipid emulsion containing d3​ -RRR- α -tocopheryl acetate and d6​ -all-rac- α -tocopheryl acetate.

  • Administer the emulsion via oral gavage or intravenous injection to the mammalian model.

Phase 2: Time-Course Tissue/Plasma Harvest 3. Collect blood samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). 4. Isolate plasma via centrifugation (3000 x g, 10 min, 4°C). Immediately add 10 µL of 1% Butylated Hydroxytoluene (BHT) per mL of plasma to prevent ex vivo oxidation.

Phase 3: Liquid-Liquid Lipid Extraction 5. Spike 100 µL of plasma with a distinct internal standard ( d9​

α -tocopherol) to calculate extraction recovery. 6. Add 200 µL of HPLC-grade ethanol to precipitate proteins, followed by 500 µL of hexane for lipid partitioning. 7. Vortex vigorously for 2 minutes, centrifuge (10,000 x g, 5 min), and transfer the upper hexane layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen gas.

Phase 4: LC-MS/MS Analysis 8. Reconstitute the lipid residue in 100 µL of mobile phase (methanol/water 98:2 v/v). 9. Inject into an LC-MS/MS system equipped with a C18 reverse-phase column and an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode. 10. Monitor specific mass-to-charge (m/z) transitions: d3​ -RRR (m/z 434 168), d6​ -all-rac (m/z 437 171), and d9​ -IS (m/z 440 174).

Phase 5: Pharmacokinetic Modeling 11. Calculate the Area Under the Curve (AUC), Cmax​ , and Tmax​ for both isotopic forms. The biodiscrimination ratio is derived by dividing the AUC of d3​ -RRR by the AUC of d6​ -all-rac.

G Dosing Co-administration d3-RRR & d6-all-rac Harvest Plasma/Tissue Harvest Dosing->Harvest Extraction Lipid Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Modeling PK Modeling LCMS->Modeling

Caption: Experimental workflow for isotope-labeled pharmacokinetic quantification.

Conclusion

The distinction between all-rac- α -tocopherol and RRR- α -tocopherol extends far beyond nomenclature; it is a fundamental issue of stereochemical compatibility with human biology. For advanced pharmaceutical formulations, the preferential hepatic retention of the 2R configuration by α -TTP dictates that RRR- α -tocopherol provides superior in vivo oxidative protection and pharmacokinetic longevity. Recognizing and quantifying this biodiscrimination is a critical competency for any rigorous drug development program.

References

  • So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry. National Center for Biotechnology Information (PMC). URL:[Link]

  • α-Tocopherol - Wikipedia. Wikimedia Foundation. URL:[Link]

  • A feasibility study quantifying in vivo human alpha-tocopherol metabolism. PubMed (National Institutes of Health). URL:[Link]

  • Effects of dietary RRR α-tocopherol vs all-racemic α-tocopherol on health outcomes. Nutrition Reviews (Oxford Academic). URL:[Link]

Foundational

Stereochemical Determinants of Bioactivity: A Technical Guide to rac all-trans vs. Natural Isomers in Lipid-Soluble Therapeutics

Executive Summary The structural nuances of lipid-soluble therapeutics and nutrients—specifically stereochemistry and geometric isomerism—dictate their pharmacokinetic fate and pharmacodynamic efficacy. The pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural nuances of lipid-soluble therapeutics and nutrients—specifically stereochemistry and geometric isomerism—dictate their pharmacokinetic fate and pharmacodynamic efficacy. The pharmaceutical and nutraceutical industries frequently rely on synthetic racemic all-trans (rac all-trans) or all-rac mixtures due to cost-efficiency and scalable synthesis. However, biological systems exhibit profound stereoselectivity. This whitepaper systematically deconstructs the biological activity, bioavailability, and molecular behavior of synthetic racemic/all-trans mixtures versus their natural isomeric counterparts, focusing on three highly studied lipid-soluble compounds: α-Tocopherol, Astaxanthin, and β-Carotene.

The Molecular Causality of Stereoselectivity

Biological membranes and transport proteins are inherently chiral environments. When a synthetic rac all-trans mixture is introduced into a biological system, its various stereoisomers experience divergent metabolic fates due to two primary mechanisms:

  • Transport Protein Affinity: Hepatic and intestinal sorting proteins possess rigid binding pockets. Isomers lacking the natural spatial configuration suffer from steric hindrance, leading to rapid catabolism or excretion rather than systemic circulation.

  • Membrane Integration Dynamics: Lipid-soluble antioxidants must anchor into the phospholipid bilayer to quench reactive oxygen species (ROS). Incorrect stereochemistry alters the anchoring angle, reducing transmembrane spanning efficiency and leaving the molecule floating ineffectively in the cytosol.

Case Study I: α-Tocopherol (Vitamin E)

The Isomeric Divide

Natural Vitamin E exists exclusively as the RRR-α-tocopherol stereoisomer. In contrast, synthetic Vitamin E (all-rac-α-tocopherol) is an equimolar racemic mixture of eight stereoisomers (four 2R and four 2S configurations)[1][2].

Biological Activity & Bioavailability

Historically, the biopotency ratio of RRR to all-rac was considered 1.36:1 based on fetal resorption assays. However, modern pharmacokinetic studies utilizing deuterium-labeled isotopes reveal a functional bioavailability ratio closer to 2:1 in human plasma and tissue accumulation[3].

Mechanistic Causality

This biodiscrimination occurs primarily in the liver via the α-tocopherol transfer protein (α-TTP). α-TTP selectively binds the 2R-stereoisomers (preferentially the natural RRR configuration) for packaging into Very Low-Density Lipoproteins (VLDL)[1][2]. The 2S-isomers present in the synthetic mixture experience severe steric clashes within the α-TTP binding pocket, resulting in their rejection, rapid ω-oxidation, and subsequent biliary excretion[4].

G Diet Dietary Intake (all-rac-α-tocopherol) Liver Hepatic Uptake (Chylomicron Remnants) Diet->Liver aTTP α-TTP Binding (Stereospecificity) Liver->aTTP VLDL VLDL Secretion (2R-Isomers, mostly RRR) aTTP->VLDL High Affinity Excretion Biliary Excretion (2S-Isomers) aTTP->Excretion Low Affinity

Fig 1: Hepatic α-TTP stereospecific sorting favoring 2R-isomers over 2S-isomers.

Case Study II: Astaxanthin

The Isomeric Divide

Natural astaxanthin synthesized by microalgae (Haematococcus pluvialis) is predominantly the (3S,3'S) stereoisomer and is heavily esterified with fatty acids[5][6]. Conversely, synthetic astaxanthin derived from petrochemicals is a non-esterified rac all-trans mixture of (3R,3'R), (3R,3'S meso), and (3S,3'S) isomers in a statistical 1:2:1 ratio[6][7].

Biological Activity & Bioavailability

Natural (3S,3'S) astaxanthin exhibits significantly higher bioavailability and up to 90 times greater antioxidative cell protection in vitro compared to synthetic racemic variants[8]. Multi-omics evidence reveals a fourfold bioavailability advantage of natural astaxanthin over synthetic counterparts in vivo[9].

Mechanistic Causality

The bioactivity of astaxanthin relies entirely on its ability to span the cell membrane. The specific bond angles of the natural (3S,3'S) isomer allow its hydrophilic hydroxyl rings to perfectly anchor in the polar head groups of the lipid bilayer, while the conjugated polyene chain spans the hydrophobic core. Synthetic rac all-trans isomers often fail to achieve this precise transmembrane alignment, resulting in cytosolic accumulation and drastically reduced singlet oxygen quenching efficiency[7].

G Source Astaxanthin Source Nat Natural (3S,3'S) Esterified Source->Nat Syn Synthetic (rac all-trans) Free Form Source->Syn Membrane Cell Membrane Transmembrane Spanning Nat->Membrane Floating Cytosolic Accumulation (Poor Membrane Insertion) Syn->Floating ROS High ROS Quenching (Highly Bioactive) Membrane->ROS LowROS Lower ROS Quenching (Reduced Bioactivity) Floating->LowROS

Fig 2: Differential membrane integration and ROS quenching of natural vs. synthetic astaxanthin.

Case Study III: β-Carotene

The Isomeric Divide

Synthetic β-carotene is almost exclusively manufactured as the all-trans isomer. Natural sources (e.g., Dunaliella salina) provide a complex mixture of all-trans and 9-cis isomers[10].

Biological Activity & Bioavailability

Natural isomeric mixtures demonstrate superior bioavailability and tissue-specific accumulation compared to chemically pure synthetic all-trans β-carotene. The body utilizes these isomers differently: the all-trans isomer is preferentially packaged into chylomicrons, whereas the 9-cis isomer is targeted to VLDL, ensuring a broader systemic distribution profile[8]. Furthermore, cis-isomers exhibit a higher binding affinity to intestinal transporters (such as CD36), facilitating superior intestinal absorption[9].

Quantitative Isomeric Comparison

Compound ClassNatural Source Isomer(s)Synthetic Isomer(s)Relative Bioavailability (Nat vs Syn)Primary Mechanism of Biodiscrimination
α-Tocopherol RRR-α-tocopherol (100%)all-rac-α-tocopherol (8 stereoisomers)~2.0 : 1.0Hepatic α-TTP binding pocket stereospecificity[2][3].
Astaxanthin (3S,3'S) Esterifiedrac all-trans (1:2:1 ratio) Free Form~4.0 : 1.0Transmembrane anchoring angle and lipid bilayer integration[7][9].
β-Carotene all-trans & 9-cis mixtureall-trans (100%)~1.5 : 1.0Differential lipoprotein packaging (VLDL vs Chylomicrons) & CD36 affinity[8][9].

Self-Validating Experimental Protocols

To rigorously quantify the biodiscrimination between rac all-trans and natural isomers during drug development, researchers must employ stereospecific analytical workflows. The following protocol outlines a self-validating system for determining isomeric bioavailability.

Protocol: In Vivo Stereoisomer Discrimination via Chiral HPLC-APCI-MS/MS

Objective: To determine the absolute bioavailability and tissue distribution ratio of all-rac vs. RRR isomers.

  • Step 1: Isotope Dosing. Administer a competitive, equimolar dose of deuterium-labeled all-rac-α-tocopheryl acetate (d8) and RRR-α-tocopheryl acetate (d3) to the animal model via oral gavage.

  • Step 2: Tissue Harvesting & Saponification. Extract plasma and hepatic tissues at T=0, 12, 24, and 48 hours. Saponify samples using 1% ethanolic KOH in the presence of ascorbic acid (to prevent auto-oxidation) at 70°C for 30 minutes.

  • Step 3: Liquid-Liquid Extraction. Extract the unsaponifiable fraction using analytical-grade hexane. Evaporate the organic layer under a gentle stream of nitrogen gas and reconstitute in the HPLC mobile phase (e.g., hexane:isopropanol, 99:1 v/v).

  • Step 4: Chiral Chromatography. Inject the sample onto a chiral stationary phase column (e.g., Chiralpak OP(+)). Maintain a strict flow rate of 0.5 mL/min to ensure baseline resolution of the 2R and 2S diastereomers.

  • Step 5: Mass Spectrometry Detection. Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for the d3 (natural) and d8 (synthetic) isotopic labels.

  • Step 6: Data Validation (The Self-Validating Step). Calculate the AUC (Area Under the Curve) for both isotopic signatures. To validate the run, the recovery of spiked internal standards (e.g., tocol) must exceed 95%, ensuring no extraction bias occurred between the stereoisomers.

G Prep Sample Prep (Lipid Extraction) Chiral Chiral HPLC (Stereoisomer Separation) Prep->Chiral MS APCI-MS/MS (Mass Detection) Chiral->MS Data PK Analysis (Bioavailability Ratio) MS->Data

Fig 3: Chiral HPLC-MS/MS analytical workflow for quantifying isomeric bioavailability.

Conclusion & Future Perspectives

The assumption of bioequivalence between synthetic rac all-trans mixtures and natural stereoisomers is fundamentally flawed. As demonstrated by the α-TTP sorting of Vitamin E and the membrane dynamics of astaxanthin, biological systems are highly stereoselective. Future drug development, lipid nanoparticle (LNP) formulation, and nutritional engineering must prioritize stereopurity or utilize naturally derived isomeric matrices to achieve optimal pharmacokinetic and pharmacodynamic outcomes.

Sources

Exploratory

Whitepaper: Chemical Stability and Half-Life Analysis of rac-all-trans Retinoids

Executive Summary All-trans retinoic acid (ATRA) and its racemic metabolites (e.g., rac-all-trans 4-hydroxy retinoic acid) are highly potent morphogens and therapeutics utilized extensively in oncology and dermatology. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

All-trans retinoic acid (ATRA) and its racemic metabolites (e.g., rac-all-trans 4-hydroxy retinoic acid) are highly potent morphogens and therapeutics utilized extensively in oncology and dermatology. However, their clinical and analytical utility is severely bottlenecked by extreme chemical instability and rapid pharmacokinetic clearance. This technical guide provides a comprehensive analysis of the degradation mechanisms, in vivo half-life dynamics, formulation stabilization strategies, and rigorous analytical protocols required to accurately quantify rac-all-trans retinoids.

The Mechanistic Basis of Chemical Instability

The defining structural feature of all-trans retinoids is their conjugated polyene chain. While this backbone is essential for binding to Retinoic Acid Receptors (RARs), it renders the molecule thermodynamically unstable and highly reactive.

  • Photolability and Isomerization: The alternating double bonds strongly absorb UV and visible light, triggering a π→π∗ electronic transition. This excitation provides the energy required to break the π -bond temporarily, allowing rotation and subsequent photo-isomerization of the all-trans configuration into 13-cis and 9-cis isomers.

  • Oxidative Degradation: The electron-rich polyene chain is highly susceptible to free-radical attack and auto-oxidation. Exposure to reactive oxygen species (ROS) leads to the formation of epoxides (e.g., 5,6-epoxy-ATRA) and eventual chain cleavage.

  • Aqueous Incompatibility: ATRA exhibits extremely low aqueous solubility, measured at approximately 0.1 µM at pH 7.3[1]. In aqueous physiological media, the hydrophobic molecules self-aggregate, leading to non-linear degradation kinetics and complicating in vitro stability assays.

G A rac-all-trans Retinoic Acid (ATRA) B Photo-Isomerization (UV/Vis Light) A->B Light Exposure D Enzymatic Oxidation (CYP26A1 / CYP3A4) A->D Hepatic Metabolism C 13-cis-RA & 9-cis-RA B->C E rac-all-trans 4-OH-RA & 4-oxo-RA D->E F Phase II Conjugation (UGT Enzymes) E->F Glucuronidation G Glucuronide Metabolites (Excretion) F->G

Figure 1: Metabolic and degradation pathways of rac-all-trans retinoids.

Pharmacokinetics and In Vivo Half-Life Dynamics

The biological half-life of all-trans retinoids is dictated by aggressive enzymatic clearance.

  • Rapid Elimination: The elimination half-life of all-trans retinoic acid is notoriously short, averaging approximately 1.5 hours in mammalian models (such as rats) and humans[2].

  • Stereospecific Metabolism: While the parent ATRA molecule is achiral, its primary oxidative clearance is mediated by Cytochrome P450 enzymes (specifically CYP26A1), which hydroxylate the cyclohexenyl ring at the C4 position. This creates a chiral center, yielding rac-all-trans 4-hydroxy retinoic acid[3]. This intermediate is rapidly oxidized further into 4-oxo-retinoic acid.

  • Auto-Induction: Chronic administration of ATRA induces the transcription of CYP26A1. This creates a negative feedback loop where the drug accelerates its own metabolism, progressively shortening its effective half-life over a multi-day dosing regimen.

Formulation Strategies to Enhance Stability and Half-Life

To circumvent the inherent instability and rapid clearance of rac-all-trans retinoids, advanced drug delivery systems have been engineered. Table 1 summarizes the impact of these formulations on compound stability.

Table 1: Comparative Stability and Half-Life Parameters of rac-all-trans Formulations
Formulation TypeAqueous SolubilityIn Vivo Half-Life ( t1/2​ )Primary Stabilization Mechanism
Free rac-all-trans Retinoids ~0.1 µM (pH 7.3)[1]~1.5 hours[2]None (Highly susceptible to CYP26A1 oxidation and light)
LMWSC Nanoparticles Highly DispersibleExtendedIon complexation shields the polyene chain from degradation[1]
PCLA-PEG-PCLA Hydrogels Matrix-dependentSustained (Weeks)Covalent azide-alkyne cross-linking limits enzymatic access[4]
Fatty Acylamide Conjugates Highly LipophilicProlongedSteric hindrance and altered lipophilicity reduce clearance[5]
  • Polymeric Nanoparticles: Encapsulating ATRA within low molecular weight water-soluble chitosan (LMWSC) nanoparticles via polyion complexation dramatically improves aqueous solubility and physically shields the polyene chain from oxidative degradation[1].

  • Covalent Hydrogels: Injectable thermo-responsive hydrogels—such as azide end-capped PCLA-PEG-PCLA cross-linked via strain-promoted azide-alkyne cycloaddition—provide a stable depot matrix. This system releases active ATRA over a period of two weeks, protecting the payload from immediate systemic clearance[4].

  • Lipid Conjugation: The synthesis of fatty acylamide derivatives (e.g., N-oleyl-retinamide) enhances chemical stability, increases cellular uptake, and prolongs the biological half-life by altering the molecule's lipophilicity and resistance to CYP-mediated oxidation[5].

Analytical Methodologies for Stability and Half-Life Quantification

Analyzing rac-all-trans retinoids requires stringent environmental controls. Because the compounds are highly photolabile and prone to oxidation, standard benchtop handling will yield artificially accelerated degradation kinetics.

The protocol below is designed as a self-validating system : the inclusion of an internal standard corrects for extraction losses, while the mandatory use of amber lighting and antioxidants isolates true enzymatic/chemical degradation from artifactual photo-oxidation.

G N1 1. Sample Preparation (Amber Lighting, Ar Gas) N2 2. Incubation Matrix (Microsomes / Plasma) N1->N2 N3 3. Quenching & Internal Std (Acetonitrile + Acitretin) N2->N3 Time Points (0-120 min) N4 4. Liquid-Liquid Extraction (Hexane/Ethyl Acetate) N3->N4 N5 5. LC-MS/MS Analysis (MRM Mode, C18 Column) N4->N5 N6 6. Kinetic Modeling (t1/2 Calculation) N5->N6

Figure 2: LC-MS/MS experimental workflow for retinoid half-life analysis.

Step-by-Step Protocol: In Vitro Plasma Half-Life and Stability Assay

Phase 1: Preparation & Environmental Control Causality Check: Light exposure causes immediate isomerization; dissolved oxygen causes auto-oxidation. Controlling these variables ensures the calculated half-life reflects true metabolic clearance rather than poor handling.

  • Lighting: Conduct all procedures under amber/yellow light (wavelength > 500 nm).

  • Inert Atmosphere: Purge all aqueous buffers and extraction solvents with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

Phase 2: Incubation 3. Matrix Spiking: Spike the rac-all-trans retinoid into pooled human or rat plasma (containing 1 mg/mL EDTA to chelate divalent cations that catalyze oxidation) to a final concentration of 1 µM. 4. Thermal Control: Incubate the matrix at 37°C in a shaking water bath to simulate physiological conditions.

Phase 3: Sampling & Extraction 5. Time-Course Sampling: Aliquot 100 µL of the mixture at designated intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes). 6. Quenching: Immediately quench the enzymatic reaction by adding 300 µL of ice-cold acetonitrile.

  • Self-Validation Step: The acetonitrile must contain 0.1% Butylated Hydroxytoluene (BHT) to halt auto-oxidation, and 50 ng/mL Acitretin as an Internal Standard (IS) to normalize extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Hexane:Ethyl Acetate (80:20 v/v). Vortex vigorously for 2 minutes to partition the lipophilic retinoids into the organic phase, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Carefully transfer the organic (upper) layer to a clean amber autosampler vial. Evaporate to dryness under a gentle stream of Nitrogen gas, and reconstitute the residue in 100 µL of LC-MS grade Methanol.

Phase 4: LC-MS/MS Quantification 9. Chromatography: Inject 10 µL onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile. 10. Mass Spectrometry: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode to quantify the parent compound and its metabolites (e.g., rac-all-trans 4-hydroxy retinoic acid). Calculate the half-life ( t1/2​ ) using a first-order exponential decay model: t1/2​=ln(2)/k .

References

  • Source: pharmaffiliates.
  • Source: scispace.
  • Source: rsc.
  • Source: researchgate.
  • Source: mdpi.

Sources

Foundational

An In-depth Technical Guide to the In Vivo Metabolic Pathways of Racemic All-Trans Compounds

Introduction: Navigating the Complexities of Chiral All-Trans Molecules in Drug Development In the landscape of modern pharmacology and drug development, the molecular architecture of a therapeutic agent is paramount to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexities of Chiral All-Trans Molecules in Drug Development

In the landscape of modern pharmacology and drug development, the molecular architecture of a therapeutic agent is paramount to its efficacy and safety. Among the vast array of chemical structures, racemic (rac) all-trans compounds present a unique set of challenges and considerations. These molecules are characterized by two key features: they are a 50:50 mixture of two non-superimposable mirror-image isomers, known as enantiomers, and they possess a linear chain of carbon-carbon double bonds in the trans configuration.

The seemingly subtle difference in the three-dimensional arrangement of enantiomers can lead to profound variations in their interaction with the chiral environment of the body, including enzymes and receptors.[1][2] Consequently, the two enantiomers of a racemic drug can exhibit widely different pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other could be less active, inactive, or even responsible for adverse effects (the distomer).[5][6] This reality has shifted regulatory perspectives, with agencies like the FDA and EMA now strongly favoring the development of single-enantiomer drugs over racemic mixtures.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the in vivo metabolic pathways of racemic all-trans compounds. We will dissect the core metabolic transformations, address the critical role of stereoselectivity, and outline the experimental and analytical methodologies required to elucidate these complex processes. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, we can build a comprehensive picture of how these compounds behave in a living system, ultimately leading to the design of safer and more effective medicines.

Part 1: Core Metabolic Transformations of Racemic All-Trans Compounds

The in vivo journey of a racemic all-trans compound is a multifaceted process governed by a suite of metabolizing enzymes that often exhibit stereoselectivity.[3] The primary metabolic routes can be categorized into Phase I functionalization, Phase II conjugation, and geometric isomerization of the all-trans chain.

Section 1.1: Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically increasing its polarity. For all-trans compounds, these reactions can occur on the polyene chain or other parts of the molecule.

The cytochrome P450 (CYP) superfamily of enzymes is a major catalyst of Phase I oxidative metabolism.[7] These enzymes can mediate various reactions, including hydroxylation, epoxidation, and demethylation.

  • Stereoselectivity: CYP enzymes are chiral macromolecules that can differentiate between the enantiomers of a racemic substrate.[7][8] This can result in one enantiomer being metabolized more rapidly or via a different pathway than the other.[3][9][10] For example, a meta-analysis has shown that for several major CYP isoforms (1A2, 2B6, 2C19, 2D6, and 3A4), the metabolic parameters for (R)- and (S)-enantiomers can differ significantly.[7] This stereoselective metabolism is a critical factor determining the in vivo exposure and potential toxicity of each enantiomer.[9] A prime example is the metabolism of ifosfamide, where the rate of formation of the active metabolite and the toxic metabolites differs significantly between the R- and S-enantiomers.[9]

  • Example from Retinoids: In the metabolism of all-trans-retinoic acid, a compound structurally related to the topic, CYP26 enzymes (e.g., CYP26A1, CYP26B1) play a key role in its catabolism through oxidation, primarily by hydroxylating the C4 position of the cyclohexenyl ring.[11][12]

Besides CYP-mediated oxidation, other enzymes like alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) can be involved, especially if the compound has alcohol or aldehyde functionalities.[11][13] These enzymatic processes can also be stereoselective and may even lead to chiral inversion, where one enantiomer is converted into its counterpart.[14]

Section 1.2: Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[15]

UDP-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that catalyze the transfer of glucuronic acid to a substrate.[16][17] This is a major pathway for the elimination of many drugs.[18]

  • Mechanism: UGTs utilize UDP-α-D-glucuronic acid as a cofactor to attach a glucuronide moiety to functional groups like hydroxyls, carboxyls, and amines, forming more polar β-D-glucuronides.[17]

  • Stereoselectivity: UGT enzymes also exhibit stereoselectivity.[19] For instance, different UGT isoforms are responsible for the glucuronidation of S-oxazepam (UGT2B15) and R-oxazepam (UGT2B7 and UGT1A9).[16] Studies on ginsenoside isomers have also demonstrated stereoselective inhibitory effects on various UGT isoforms, which can lead to herb-drug interactions.[20] For a racemic all-trans compound with a hydroxyl group, it is highly probable that the two enantiomers will be glucuronidated at different rates or by different UGT isoforms.

Sulfotransferases (SULTs) and glutathione S-transferases (GSTs) represent other important Phase II pathways that can also exhibit stereoselectivity in their action.[4][19]

Section 1.3: Geometric Isomerization

A unique metabolic pathway for all-trans compounds is the isomerization of their double bonds from the trans to the cis configuration. This transformation can significantly alter the biological activity of the molecule, as its shape no longer fits the target receptor in the same way.

  • In Vivo Evidence: The isomerization of retinoids is a well-documented physiological process.[21][22] For example, all-trans-retinoic acid can be isomerized in vivo to 9-cis-retinoic acid and 13-cis-retinoic acid.[23][24][25] Studies in rats have shown a rapid isomer exchange between orally administered all-trans- and 9-cis-retinoic acids, suggesting this is a dynamic process.[26]

  • Enzymatic vs. Non-Enzymatic: While some isomerization can occur non-enzymatically, specific enzymes known as isomerases can catalyze this reaction. For retinoids, this process is crucial for vision.[21] The isomerization can be mediated by thiol groups on proteins, as shown in bovine liver microsomes.[23] It is crucial to determine if this process occurs for a given racemic all-trans drug candidate, as the newly formed cis-isomers are technically metabolites and may have their own unique pharmacological and toxicological profiles.

The overall metabolic fate is a complex interplay of these pathways, which are often stereoselective.

G cluster_absorption Absorption cluster_metabolism Metabolism (Stereoselective) cluster_phase1 Phase I cluster_phase2 Phase II cluster_isomerization Isomerization cluster_excretion Excretion rac_drug rac-All-Trans Compound (R- and S-Enantiomers) rac_drug->rac_drug P1_R Phase I Metabolites (from R-Enantiomer) rac_drug->P1_R CYPs, etc. P1_S Phase I Metabolites (from S-Enantiomer) rac_drug->P1_S CYPs, etc. Cis_R Cis-Isomers (from R-Enantiomer) rac_drug->Cis_R Cis_S Cis-Isomers (from S-Enantiomer) rac_drug->Cis_S P2_R Phase II Conjugates (from R-Enantiomer) P1_R->P2_R UGTs, etc. P2_S Phase II Conjugates (from S-Enantiomer) P1_S->P2_S UGTs, etc. Excrete_R Excreted R-Metabolites P2_R->Excrete_R Excrete_S Excreted S-Metabolites P2_S->Excrete_S Cis_R->Excrete_R Cis_S->Excrete_S

Caption: General metabolic pathways for a racemic all-trans compound.

Part 2: In Vivo Analysis & Experimental Design

Elucidating the metabolic fate of a racemic all-trans compound requires carefully designed in vivo studies coupled with advanced bioanalytical techniques.[27] These studies are essential for understanding the complete picture of a drug's behavior in a complex biological system.[28]

Section 2.1: Rationale for In Vivo Studies

While in vitro models like liver microsomes and hepatocytes are invaluable for initial screening, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism.[29][30] In vivo studies are critical for:

  • Understanding Pharmacokinetics: To determine the plasma concentration-time profiles of each enantiomer and their major metabolites.[31][32]

  • Identifying Major Metabolites: To discover which metabolites are formed in a physiological context and are most abundant in circulation.[27]

  • Assessing Chiral Inversion: To determine if one enantiomer converts to the other in the living system.[9][14]

  • Evaluating Excretion Routes: To understand how the drug and its metabolites are eliminated from the body (e.g., via urine or feces).[32]

Section 2.2: Experimental Workflow: A Step-by-Step Protocol

A typical in vivo metabolism study follows a structured protocol.

  • Animal Model Selection:

    • Rationale: The choice of animal model is critical and should be based on similarities to human metabolic pathways.[28] Rodents (rats, mice) are commonly used for initial studies, while non-rodent species like dogs or non-human primates may be used for more comprehensive evaluations.[31][32]

    • Humanized Models: For compounds metabolized by specific human enzymes, humanized transgenic mouse models expressing human drug-metabolizing enzymes (e.g., human CYPs) can be invaluable for predicting human pharmacokinetics.[33]

  • Dosing and Administration:

    • Route: The drug should be administered via a clinically relevant route (e.g., oral, intravenous).

    • Dose: At least two dose levels, a low dose and a high dose, should be used to assess dose-linearity.

    • Formulation: The drug must be in a suitable vehicle that ensures its solubility and stability.

  • Sample Collection:

    • Matrices: Blood (for plasma or serum), urine, and feces are the primary matrices collected. Tissues may be collected in terminal studies.

    • Time Points: Samples should be collected at multiple time points to accurately define the pharmacokinetic profile, including the absorption, distribution, and elimination phases.[27]

  • Sample Preparation:

    • Extraction: Metabolites are extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Concentration: Samples may need to be concentrated to enable the detection of low-level metabolites.

  • Bioanalysis and Data Interpretation:

    • Technique: Chiral separation followed by detection is required.

    • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, T1/2) are calculated for each enantiomer and metabolite. The metabolite profile is characterized to identify major circulating metabolites.

G start Start: Racemic Compound animal_model 1. Animal Model Selection (e.g., Rat, Humanized Mouse) start->animal_model dosing 2. Dosing (Oral / IV) animal_model->dosing sampling 3. Sample Collection (Blood, Urine, Feces) dosing->sampling prep 4. Sample Preparation (Extraction) sampling->prep analysis 5. Bioanalysis (Chiral LC-MS/MS) prep->analysis data 6. Data Analysis (PK, Metabolite ID) analysis->data end End: Metabolic Profile data->end

Caption: Standard workflow for an in vivo drug metabolism study.

Section 2.3: Advanced Bioanalytical Techniques

The cornerstone of studying racemic compounds is the ability to separate and quantify the individual enantiomers and their metabolites.[6][34]

  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[1][5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[35]

  • Types of CSPs: A wide variety of CSPs are available, with polysaccharide-based (e.g., cellulose, amylose) and cyclodextrin-based phases being very common in pharmaceutical analysis.[35][36][37]

  • Role in Metabolomics: Mass spectrometry is a powerful tool for identifying and quantifying metabolites due to its high sensitivity and selectivity.[38][39][40]

  • LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this work.[1] The HPLC separates the enantiomers and their metabolites, and the mass spectrometer provides structural information for identification and precise quantification.[38]

  • Accurate Mass MS: High-resolution accurate mass spectrometry (HRAMS) provides highly specific data that can help differentiate metabolites from matrix interferences and determine the elemental composition of unknown metabolites.[41]

Part 3: Data Presentation & Interpretation

The data generated from in vivo studies should be presented clearly to allow for straightforward interpretation. Tables are an effective way to summarize quantitative pharmacokinetic data for each enantiomer and their key metabolites.

Table 1: Hypothetical Pharmacokinetic Parameters of rac-XYZ-trans after Oral Administration in Rats
AnalyteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)T1/2 (hr)
(R)-XYZ-trans 12501.075004.5
(S)-XYZ-trans 8501.042003.0
(R)-Metabolite M1 3002.021006.0
(S)-Metabolite M1 4502.035006.2
cis-Isomer of (R)-XYZ 504.0400N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.

Interpretation of Hypothetical Data:

  • Stereoselective Pharmacokinetics: The data clearly show stereoselectivity. The Cmax and AUC for the (R)-enantiomer are significantly higher than for the (S)-enantiomer, suggesting that the (S)-enantiomer is cleared more rapidly.

  • Stereoselective Metabolism: The formation of metabolite M1 is also stereoselective. The AUC for the (S)-M1 metabolite is higher than for the (R)-M1 metabolite, which is consistent with the faster clearance of the (S)-parent enantiomer.

  • Isomerization: The detection of a cis-isomer indicates that geometric isomerization occurs in vivo, although in this hypothetical case, it is a minor pathway.

Conclusion and Future Directions

The in vivo metabolism of racemic all-trans compounds is a complex interplay of Phase I and II reactions and geometric isomerization, all of which can be highly stereoselective. A thorough understanding of these pathways is not merely an academic exercise; it is a regulatory expectation and a cornerstone of developing safe and effective chiral drugs.[1][42]

The advancement of analytical technologies, particularly chiral chromatography and high-resolution mass spectrometry, has provided the tools to dissect these intricate pathways.[34][38] Furthermore, the development of more predictive in vivo models, such as humanized mice, will continue to improve our ability to translate preclinical findings to the clinical setting.[33] As drug development moves towards more complex molecular structures, a scientifically rigorous, mechanistically driven approach to understanding stereoselective metabolism in vivo will remain indispensable.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Brien, A. (n.d.). The Dark Art of Chemistry - Chiral Chromatography.
  • Mass Spectrometry in Metabolomics. (2023). Silantes.
  • Mass Spectrometry in Metabolomics: Advanced Methods for Biomarker Discovery and Personalized Medicine. (2025). Arome Science.
  • Mass Spectrometry in Metabolomics: Advancing Research through Mass Spectrometry. (2024). Longdom Publishing.
  • Niwa, T., Murayama, N., & Yamazaki, H. (2011). Stereoselectivity of human cytochrome p450 in metabolic and inhibitory activities. Current Drug Metabolism, 12(6), 549-569.
  • Niwa, T., Murayama, N., & Yamazaki, H. (2011). Stereoselectivity of Human Cytochrome P450 in Metabolic and Inhibitory Activities. Current Drug Metabolism, 12(6).
  • Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of Biological Chemistry.
  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. (2026).
  • Chiral column chrom
  • In vivo isomerization of all-trans- to 11-cis-retinoids in the eye occurs at the alcohol oxidation-st
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC.
  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018). Acta Pharmaceutica Sinica B.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules.
  • Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry.
  • Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism.
  • Stereoselectivity in drug metabolism. (2007). Taylor & Francis.
  • Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. (2009). Current Drug Metabolism.
  • Stereoselective pharmacokinetics and metabolism of chiral drugs. Slideshare.
  • Liquid chromatographic separation of enantiomers using a chiral .beta.-cyclodextrin-bonded stationary phase and conventional aqueous-organic mobile phases. Analytical Chemistry.
  • Insights into Chiral Drug Metabolism and Inversion. (2025). WuXi AppTec.
  • Stereoselective Drug Metabolism and Drug Interactions. (2016).
  • Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid.
  • In vivo isomerization of retinoic acids. Rapid isomer exchange and gene expression. (1994). The Journal of biological chemistry, 269(51), 32420-32425.
  • Enantioselective analytical methods in chiral drug metabolism.
  • Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. (2009). Current Drug Metabolism, 10(2), 189-206.
  • In Vitro and In Vivo Models of Drug Metabolism.
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). Pharmaceutical research, 27(9), 1772-1787.
  • Metabolism of all-trans-retinoic acid and all-trans-retinyl acetate. Demonstration of common physiological metabolites in rat small intestinal mucosa and circulation. (1986). The Journal of biological chemistry, 261(34), 16278-16284.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current drug metabolism.
  • Animal Pharmacokinetic Studies for Safe Tre
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
  • In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current protocols in toxicology.
  • In vitro stereoselective inhibition of ginsenosides toward UDP-glucuronosyltransferase (UGT) isoforms. (2016).
  • Cytochrome P-450 complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation with a series of chiral 2-substituted 1-phenyl-2-aminoethanes. Journal of Medicinal Chemistry.
  • Intracellular metabolic pathway of retinoid in the liver.
  • Retinoid Metabolism: New Insights. PMC.
  • Chiral Drug Separation.
  • Chiral analysis. Wikipedia.
  • Kosian, P. A., Makynen, E. A., Ankley, G. T., & Degitz, S. J. (2003). Uptake and metabolism of all-trans retinoic acid by three native north American ranids. Toxicological sciences : an official journal of the Society of Toxicology, 74(1), 147-156.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2007). Current drug metabolism, 8(8), 815-822.
  • Physiological insights into all-trans-retinoic acid biosynthesis. Semantic Scholar.
  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience.
  • Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. (2016). Frontiers in Pharmacology.
  • Role of UDP-glucuronosyltransferases (UGT) in steroid metabolism.
  • Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (2025). Bioscience, Biotechnology, and Biochemistry.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.

Sources

Exploratory

Chemical Identification and Stereochemical Complexity of rac-all-trans Retinoid Metabolites

Executive Summary In the fields of pharmacology, developmental biology, and dermatology, retinoids are critical signaling molecules. While biological systems are exquisitely stereospecific, the chemical synthesis of reti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of pharmacology, developmental biology, and dermatology, retinoids are critical signaling molecules. While biological systems are exquisitely stereospecific, the chemical synthesis of retinoid metabolites often yields racemic mixtures. This whitepaper provides an in-depth technical analysis of rac-all-trans retinoids, detailing their core chemical identifiers, the biological causality behind their stereoselective metabolism, and the analytical workflows required to resolve these complex mixtures.

Deconstructing the Nomenclature

When sourcing reference standards for retinoid research, scientists frequently encounter the prefix "rac all-trans" . This nomenclature encodes two distinct structural features of the molecule:

  • all-trans: Refers to the geometric isomerism of the conjugated polyene chain. It indicates that all double bonds along the chain are in the trans (E) configuration, which is the thermodynamically most stable and biologically active form of retinoic acid (atRA) binding to Retinoic Acid Receptors (RARs).

  • rac (Racemic): Indicates that the compound is a 1:1 mixture of enantiomers at a specific chiral center. In retinoid metabolism, hydroxylation typically occurs at the C3 or C4 position of the cyclohexene ring. Chemical synthesis of these hydroxylated derivatives lacks stereospecificity, resulting in a racemic mixture (e.g., a 1:1 ratio of 4S and 4R enantiomers).

Understanding this distinction is critical: while chemical catalogs provide rac-all-trans standards, endogenous biological pathways heavily favor specific enantiomers.

Core Chemical Identifiers

To ensure rigorous experimental design, researchers must utilize precise chemical identifiers. The table below consolidates the quantitative data and CAS Registry Numbers for the most common rac-all-trans retinoid standards used in pharmacokinetic and metabolic assays[1][2][3][4].

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Biological/Chemical Role
rac all-trans 4-Hydroxy Retinoic Acid 66592-72-1C₂₀H₂₈O₃316.43Primary CYP26-mediated clearance metabolite of atRA.
rac all-trans 4-Hydroxy Retinal 18344-42-8C₂₀H₂₈O₂300.44Intermediate in retinoid oxidation pathways.
rac all-trans 3-Hydroxyretinal 6890-91-1C₂₀H₂₈O₂300.44Analog used in visual cycle and rhodopsin research.
rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester 120674-74-0C₂₂H₃₂O₃344.49Synthetic derivative for drug formulation studies.

Biological Relevance: CYP26-Mediated Stereoselectivity

The physiological clearance of all-trans-retinoic acid (atRA) is primarily driven by the Cytochrome P450 26 (CYP26) enzyme family, specifically CYP26A1 in the liver.

Unlike synthetic processes that generate rac-all-trans 4-OH-RA, CYP26A1 is highly stereoselective. As demonstrated by, the active site of CYP26A1 docks atRA in a specific orientation, allowing for the stereoselective abstraction of a hydrogen atom from the pro-(S)-position of the C4 carbon[5]. This results in the predominant formation of (4S)-OH-RA . Conversely, extrahepatic enzymes like CYP3A4 lack this strict spatial constraint and produce a near 1:1 racemic mixture[5].

Further downstream, the (4S)-OH-RA is rapidly cleared via conversion to 4-oxo-RA, a process essential for preventing retinoid toxicity and maintaining cellular homeostasis (; )[6][7].

CYP26_Metabolism atRA all-trans-Retinoic Acid (atRA) CYP26A1 CYP26A1 (Hepatic Hydroxylase) atRA->CYP26A1 High Affinity CYP3A4 CYP3A4 / CYP2C8 (Extrahepatic) atRA->CYP3A4 Low Affinity S_OH (4S)-OH-RA (Major Biological Enantiomer) CYP26A1->S_OH Stereoselective Hydroxylation CYP3A4->S_OH R_OH (4R)-OH-RA (Minor Enantiomer) CYP3A4->R_OH Non-selective oxo 4-oxo-RA (Downstream Metabolite) S_OH->oxo Clearance R_OH->oxo Clearance rac rac-all-trans 4-OH-RA (Synthetic Standard: 1:1 Mixture) rac->S_OH rac->R_OH

CYP26A1-mediated stereoselective metabolism of atRA vs. synthetic rac-all-trans standards.

Analytical Workflow: Resolving rac-all-trans Mixtures

Because biological samples contain specific enantiomers while commercial standards are racemic, researchers must resolve the rac-all-trans standard into its (4S) and (4R) components to create accurate calibration curves[5].

Causality in Experimental Design
  • Actinic Protection (Amber Light): Retinoids possess a conjugated polyene chain that is highly susceptible to photo-induced isomerization (e.g., conversion of all-trans to 9-cis or 13-cis isomers). Conducting all extractions under amber light prevents artifactual isomer generation.

  • Chiral Stationary Phase: Standard reverse-phase C18 columns separate compounds based on hydrophobicity and cannot distinguish between enantiomers. A Chiralcel OD-RH column utilizes a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, providing a chiral recognition environment that differentially interacts with the spatial arrangement of the C4-hydroxyl group[5][8].

  • Acidic Mobile Phase Modifier: The addition of 0.1% formic acid suppresses the ionization of the retinoic acid carboxylate group (pKa ~4.7), maintaining the molecule in its neutral state to prevent peak tailing and improve resolution.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Before analyzing biological samples, the system's trustworthiness must be verified using a System Suitability Test (SST).

  • Sample Preparation: Reconstitute the rac-all-trans 4-OH-RA standard (CAS 66592-72-1) in HPLC-grade methanol under strict amber light conditions[1].

  • Chromatographic Setup: Equip the HPLC system with a Chiralcel OD-RH column (5 µm, 2.1 × 150 mm) maintained at 25°C[8][9].

  • Mobile Phase Configuration: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • System Suitability Test (SST): Inject the rac-all-trans standard using a gradient elution (e.g., 30% to 70% B over 20 minutes).

    • Validation Check: Calculate the resolution ( Rs​ ) between the (4S) and (4R) peaks. Proceed to biological samples only if Rs​>1.5 . If Rs​<1.5 , decrease the initial organic modifier concentration.

  • Detection & Quantification: Monitor the eluent via UV absorbance at 340 nm or via LC-MS/MS (using MRM transitions specific to the parent mass of 316.43 m/z).

HPLC_Workflow Prep 1. Sample Prep (Amber Light, MeOH) Column 2. Chiral HPLC (Chiralcel OD-RH) Prep->Column Gradient 3. Gradient Elution (H2O / MeCN + 0.1% FA) Column->Gradient Detect 4. Detection (UV 340nm / MS-MS) Gradient->Detect Analyze 5. Resolution (4S vs 4R Quantification) Detect->Analyze

Step-by-step chiral HPLC workflow for resolving rac-all-trans retinoid enantiomers.

Conclusion

The designation "rac all-trans" is more than a catalog artifact; it represents a critical intersection between synthetic chemistry and biological stereospecificity. By understanding the specific CAS identifiers of these racemic mixtures and employing rigorous chiral chromatography, researchers can accurately map the stereoselective pathways of CYP26 enzymes, ensuring high-fidelity data in retinoid drug development and pharmacokinetic profiling.

References

  • Shimshoni, J. A., Roberts, A. G., Scian, M., Topletz, A. R., Blankert, S. A., Halpert, J. R., Nelson, W. L., & Isoherranen, N. (2012). "Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes." Journal of Biological Chemistry.[Link]

  • Topletz, A. R., Thatcher, J. E., Zelter, A., Lutz, J. D., Tay, S., Nelson, W. L., & Isoherranen, N. (2015). "Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids." Molecular Pharmacology.[Link]

  • Zhong, G., Isoherranen, N. (2019). "Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases." Pharmacology & Therapeutics.[Link]

Sources

Foundational

Bioavailability Mechanisms of rac All-Trans Variants: A Technical Guide to Synthetic Astaxanthin and Lipophilic Carotenoids

Executive Summary The pharmacokinetic behavior of highly lipophilic micronutrients is fundamentally governed by their stereochemistry and geometric isomerism. Among these, astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacokinetic behavior of highly lipophilic micronutrients is fundamentally governed by their stereochemistry and geometric isomerism. Among these, astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) serves as the premier model for understanding the bioavailability mechanisms of racemic (rac) all-trans variants. While natural astaxanthin is predominantly the esterified (3S,3'S) stereoisomer, synthetically derived astaxanthin forms a racemic admixture of all-trans stereoisomers in a strict 1:2:1 molar ratio (3S,3'S : 3R,3'S [meso] : 3R,3'R)[1].

This technical whitepaper explores the mechanistic causality behind the divergent bioavailability of rac all-trans variants compared to their natural and cis (Z) counterparts. We detail the transmembrane transport kinetics, provide a self-validating in vitro protocol for chiral pharmacokinetic assessment, and synthesize the structural biology dictating tissue tropism.

Structural Thermodynamics and Micellar Solubilization

The bioavailability of any lipophilic compound begins with its ability to be incorporated into mixed micelles within the aqueous environment of the gastrointestinal tract. The rac all-trans variants face unique thermodynamic hurdles in this phase.

The Geometric Penalty of All-Trans (E) Isomers

The all-trans (E) polyene chain is highly linear, allowing the molecules to pack tightly into highly ordered, stable crystalline lattices. This high lattice energy significantly reduces their thermodynamic solubility in dietary lipids and bile salt micelles. In contrast, cis (Z) isomers (such as 9Z or 13Z) contain a steric "kink" that disrupts crystal packing, thereby lowering the melting point and drastically increasing micellar solubility and subsequent bioavailability[2].

Stereoisomeric Admixtures and Membrane Permeability

Synthetic rac astaxanthin is typically unesterified and consists of the 3S,3'S, meso (3R,3'S), and 3R,3'R forms[1]. The spatial orientation of the terminal hydroxyl groups in the meso and 3R,3'R forms alters the molecule's polar-nonpolar surface area. This subtle steric variance affects the molecule's ability to seamlessly intercalate into the lipid bilayer of the enterocyte apical membrane, rendering the bulkier rac all-trans isomers less permeable than specific cis-isomers[3].

Mechanisms of Intestinal Transmembrane Transport

The uptake of rac all-trans variants is not a simple passive diffusion process; it is a highly regulated, protein-mediated transport system.

  • Micellization: Dietary lipids, bile salts, and pancreatic lipases emulsify the rac all-trans variants into mixed micelles.

  • Receptor-Mediated Uptake: The mixed micelles dock at the apical membrane of the enterocyte. Here, Scavenger Receptor Class B Type 1 (SR-BI) and Cluster of Differentiation 36 (CD36) facilitate the transfer of the carotenoids into the cytosol. Notably, cis-isomers exhibit a significantly higher binding affinity to the CD36 transporter compared to all-trans isomers, driving their enhanced absorption[2].

  • Intracellular Trafficking and Chylomicron Assembly: Once inside the enterocyte, the variants are trafficked to the Endoplasmic Reticulum (ER), packaged into chylomicrons, and exocytosed into the lymphatic system for systemic circulation[4].

G Micelle Mixed Micelle (rac all-trans variants) SRBI SR-BI Transporter Micelle->SRBI Lipid Transfer CD36 CD36 Transporter Micelle->CD36 Facilitated Diffusion Apical Apical Membrane (Enterocyte) ER Endoplasmic Reticulum (Chylomicron Assembly) Apical->ER Intracellular Trafficking SRBI->Apical CD36->Apical Lymph Lymphatic System (Systemic Circulation) ER->Lymph Exocytosis (Chylomicrons)

Enterocyte uptake and chylomicron assembly of rac all-trans variants.

Quantitative Pharmacokinetic Profiling

The structural differences directly translate to systemic bioavailability and tissue tropism. Clinical and in vivo data demonstrate that while all-trans variants dominate intestinal enrichment, specific cis-isomers and natural esterified forms achieve superior systemic circulation and targeted tissue accumulation[2].

Table 1: Comparative Pharmacokinetic Parameters of Astaxanthin Variants

VariantStereoisomer CompositionGeometric FormRelative Bioavailability (AUC)Primary Tissue Tropism
Natural Extract >95% (3S, 3'S)Predominantly All-transHigh (Esterified, lipid-soluble)Skin, Skeletal Muscle
Synthetic rac 1:2:1 (3S,3'S : meso : 3R,3'R)All-trans (E)Low (Free form, high crystallinity)Intestinal Epithelium
Cis-Isomers VariableCis (Z, e.g., 9Z, 13Z)Very High (Enhanced CD36 binding)Prostate, Lung, Eye

Experimental Protocol: Chiral Bioavailability Assessment

To accurately quantify the bioavailability of rac all-trans variants, researchers must utilize a self-validating in vitro digestion model coupled with a Caco-2 cell monolayer and chiral chromatography. Standard reverse-phase HPLC cannot resolve enantiomers; thus, a chiral stationary phase is mandatory.

Step-by-Step Methodology

Phase 1: Simulated In Vitro Digestion (Micellization)

  • Rationale: Carotenoids must be liberated from their matrix and incorporated into micelles to interact with apical transporters.

  • Protocol:

    • Dissolve 10 mg of rac all-trans astaxanthin in 1 mL of olive oil (lipid vehicle).

    • Add to 10 mL of simulated gastric fluid (pH 2.0, 40 mg/mL pepsin) and incubate at 37°C for 2 hours with orbital shaking.

    • Adjust pH to 7.0 using 1M NaOH. Add simulated intestinal fluid (pancreatin and porcine bile extract). Incubate for 2 hours.

    • Ultracentrifugation: Centrifuge the digesta at 100,000 × g for 1 hour at 4°C. Collect the middle aqueous layer (the micellar fraction).

Phase 2: Caco-2 Cell Transport Assay (Self-Validating System)

  • Rationale: Caco-2 cells differentiate to mimic human enterocytes. Validating monolayer integrity ensures that compound flux is strictly transcellular (via SR-BI/CD36) and not an artifact of paracellular leakage.

  • Protocol:

    • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.

    • Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

    • Apply the isolated micellar fraction to the apical chamber. Add blank Hank's Balanced Salt Solution (HBSS) to the basolateral chamber.

    • Incubate for 4 hours at 37°C.

Phase 3: Extraction and Chiral HPLC-DAD Analysis

  • Rationale: Hexane/dichloromethane extraction preserves the delicate polyene chain, while chiral HPLC resolves the 1:2:1 racemic mixture to determine if specific stereoisomers are preferentially transported.

  • Protocol:

    • Collect the basolateral fluid. Extract twice with a 1:1 mixture of hexane and dichloromethane.

    • Evaporate the organic layer under a gentle stream of nitrogen gas to prevent oxidative degradation.

    • Reconstitute in the HPLC mobile phase (e.g., n-hexane/isopropanol).

    • Inject into an HPLC equipped with a Diode Array Detector (DAD) set to 474 nm, utilizing a chiral column (e.g., Chiralpak IC). Quantify the peaks corresponding to 3S,3'S, meso, and 3R,3'R.

Workflow Prep 1. In Vitro Digestion (Gastric & Intestinal Phases) Micellization 2. Ultracentrifugation (Isolate Micellar Fraction) Prep->Micellization Caco2 3. Caco-2 Monolayer Application (Validate TEER > 400 Ω·cm²) Micellization->Caco2 Extraction 4. Basolateral Extraction (Hexane/Dichloromethane) Caco2->Extraction HPLC 5. Chiral HPLC-DAD Analysis (Quantify 3R,3'R; 3S,3'S; meso) Extraction->HPLC

In vitro Caco-2 transport assay workflow for chiral bioavailability assessment.

Conclusion

The bioavailability of rac all-trans variants is fundamentally limited by their high crystallinity, lack of esterification, and steric bulk, which impedes efficient micellization and CD36-mediated enterocyte uptake. Drug development professionals formulating synthetic astaxanthin or similar lipophilic racemic compounds must rely on advanced lipid-based delivery systems (e.g., nano-emulsions or self-microemulsifying drug delivery systems) to artificially overcome the thermodynamic penalties inherent to the all-trans geometric configuration.

References

  • Structures of Astaxanthin and Their Consequences for Therapeutic Application. National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link]

  • Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method. National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link]

  • Astaxanthin in metabolic control: From regulatory mechanisms to therapeutic prospects. The Innovation. Available at:[Link]

  • Bioavailability of astaxanthin stereoisomers from wild (Oncorhynchus spp.) and aquacultured (Salmo salar) salmon in healthy men: a randomised, double-blind study. British Journal of Nutrition (Cambridge Core). Available at:[Link]

Sources

Exploratory

Toxicological Profile of Racemic All-Trans Retinoid Derivatives: Mechanisms, Methodologies, and Risk Assessment

Executive Summary In the landscape of drug development, retinoids present a profound paradox: they are indispensable morphogens for cellular differentiation, yet they are among the most potent teratogens known to pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, retinoids present a profound paradox: they are indispensable morphogens for cellular differentiation, yet they are among the most potent teratogens known to pharmacology. While endogenous all-trans-retinoic acid (atRA) is tightly regulated, the administration of synthetic retinoids or the accumulation of their downstream metabolites introduces severe toxicological liabilities. Specifically, the cytochrome P450-mediated oxidation of atRA generates chiral metabolites at the C4 position of the cyclohexene ring. In toxicological screening and environmental assessments, these are frequently evaluated as racemic mixtures—most notably rac-all-trans-4-hydroxyretinoic acid and its subsequent oxidative product, rac-all-trans-4-oxoretinoic acid .

This whitepaper provides an in-depth technical analysis of the toxicological profile of rac all-trans derivatives. By dissecting the receptor-mediated causality of their toxicity and outlining self-validating experimental protocols, this guide equips researchers with the authoritative frameworks necessary to evaluate retinoid safety profiles.

Mechanistic Toxicology: The E-E-A-T Framework

Receptor-Mediated Causality (RAR/RXR Pathways)

The toxicity of rac all-trans derivatives is not derived from off-target chemical reactivity, but rather from highly specific, on-target overstimulation. These derivatives cross the cell membrane and translocate to the nucleus, where they act as high-affinity ligands for Retinoic Acid Receptors (RAR α , β , γ ).

Upon binding, the RARs heterodimerize with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. In a developing embryo, the precise spatial and temporal gradient of retinoid signaling is critical. Exogenous exposure to rac all-trans derivatives flattens this gradient, causing ubiquitous and inappropriate activation of Hox genes. This transcriptional dysregulation is the direct causal mechanism behind retinoid embryopathy, which manifests as severe craniofacial, cardiovascular, and central nervous system malformations[1].

Stereochemistry and CYP26-Mediated Metabolism

To understand why the "racemic" (rac) designation is critical, one must look at the metabolic clearance of atRA. The primary enzymes responsible for clearing atRA from the maternal and fetal circulation are the CYP26 family (specifically CYP26A1 and CYP26B1)[2].

CYP26 enzymes hydroxylate atRA at the C4 position. Because C4 is a chiral center, this biological oxidation can yield both (4R)- and (4S)-enantiomers. In pharmacological testing, these are often synthesized and administered as a racemate (rac-all-trans-4-hydroxyretinoic acid). The causality behind the prolonged toxicity of these racemates lies in their sustained receptor binding affinities and their subsequent oxidation into rac-all-trans-4-oxoretinoic acid, a metabolite that retains potent RAR transactivation capacity and resists further rapid clearance in the fetal compartment[3].

RetinoidPathway VitA Vitamin A (Retinol) atRA all-trans-Retinoic Acid (atRA) VitA->atRA Oxidation CYP26 CYP26A1 / CYP26B1 (Hepatic/Epidermal) atRA->CYP26 Substrate Receptor RAR / RXR Heterodimer (Nuclear Receptors) atRA->Receptor High Affinity Binding Rac4OH rac-all-trans-4-hydroxy-RA (Chiral Metabolite) CYP26->Rac4OH C4-Hydroxylation Rac4Oxo rac-all-trans-4-oxo-RA (Polar Metabolite) Rac4OH->Rac4Oxo Oxidation Rac4OH->Receptor Moderate Affinity Binding Rac4Oxo->Receptor Moderate Affinity Binding RARE Retinoic Acid Response Elements (RAREs on DNA) Receptor->RARE Transactivation Toxicity Teratogenic Gene Expression (Hox Gene Disruption) RARE->Toxicity Embryonic Exposure

Fig 1. CYP26-mediated metabolism of atRA into racemic derivatives and RAR/RXR transactivation.

Key Toxicological Endpoints

Teratogenicity (Embryo-Fetal Toxicity)

The teratogenic threshold of rac all-trans derivatives is highly species-dependent. This discrepancy is driven by differences in the embryonic delivered dose (the Area Under the Curve [AUC] of the drug actually reaching the embryo) rather than the maternal administered dose[4]. For instance, hamsters and rabbits show vastly different sensitivities to administered retinoids, but when normalized to the embryonic AUC of rac-4-oxo-atRA and atRA, the teratogenic thresholds align almost perfectly.

Hepatotoxicity and Mucocutaneous Effects

Beyond developmental toxicity, chronic exposure to rac all-trans derivatives induces hepatic stellate cell activation. The accumulation of these polar racemic metabolites in the liver can overwhelm the UGT2B7 glucuronidation pathways, leading to cellular oxidative stress, elevated transaminases, and hypertriglyceridemia[3]. Mucocutaneous toxicity (erythema, desquamation) is also prevalent, driven by localized RAR γ overactivation in the epidermis.

Experimental Methodologies

To ensure scientific integrity, the evaluation of rac all-trans derivatives requires self-validating experimental systems. The following protocols embed internal controls to distinguish specific toxicological mechanisms from general artifacts.

Protocol 1: In Vitro Embryonic Stem Cell Test (EST) for Teratogenicity

This protocol evaluates the teratogenic potential of rac all-trans derivatives. It is a self-validating system because it concurrently measures the viability of adult somatic cells (3T3 fibroblasts) against embryonic stem cells (mESCs). If a compound kills 3T3 cells at the same concentration it halts mESC differentiation, it is a general cytotoxin, not a specific teratogen.

Step-by-Step Methodology:

  • Cell Culture Maintenance : Maintain D3 murine Embryonic Stem Cells (mESCs) in DMEM supplemented with 15% fetal bovine serum and Leukemia Inhibitory Factor (LIF) to preserve pluripotency. Maintain a separate culture of BALB/c 3T3 fibroblasts.

  • Embryoid Body (EB) Formation : Trypsinize mESCs and resuspend at 3×104 cells/mL in LIF-free medium. Plate 20 µL drops (600 cells/drop) on the inner side of a Petri dish lid (hanging drop method). Incubate for 3 days to force 3D aggregation into EBs.

  • Compound Dosing : Transfer EBs to non-adherent 96-well plates. Dose the EBs with varying concentrations of the rac all-trans derivative (e.g., 0.1 nM to 10 µM) dissolved in DMSO (final DMSO <0.1%).

  • Differentiation Assessment : On Day 5, transfer EBs to adherent tissue culture plates to allow outgrowth. On Day 10, microscopically evaluate the percentage of wells containing contracting (beating) cardiomyocytes. Calculate the ID50​ (concentration inhibiting differentiation by 50%).

  • Cytotoxicity Assay (Internal Control) : Concurrently, expose mESCs and 3T3 fibroblasts to the compound for 10 days. Perform an MTT viability assay to determine the IC50​ for both cell lines.

  • Data Analysis : Input the ID50​ (differentiation), IC50​ (mESC), and IC50​ (3T3) into the validated EST biostatistical prediction model to classify the racemate as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.

ESTWorkflow mESC Murine Embryonic Stem Cells (D3) EB Embryoid Body (EB) Formation (Hanging Drop) mESC->EB LIF Withdrawal Dosing Dose with rac all-trans Derivatives (0.1nM - 10µM) EB->Dosing Transfer to 96-well Cardio Cardiomyocyte Differentiation (Day 10) Dosing->Cardio Morphological Assessment MTT Cytotoxicity Assay (mESC & 3T3 Fibroblasts) Dosing->MTT Viability Assessment Analysis Teratogenicity Prediction Model (ID50 & IC50) Cardio->Analysis ID50 Calculation MTT->Analysis IC50 Calculation

Fig 2. In vitro Embryonic Stem Cell Test (EST) workflow for retinoid teratogenicity assessment.

Protocol 2: CYP26-Mediated Clearance and Metabolite Profiling

This protocol determines the half-life and oxidative conversion rate of atRA into its rac all-trans derivatives. The inclusion of an NADPH-regenerating system is the causal driver here, as CYP450 enzymes obligately require NADPH as an electron donor to catalyze C4-hydroxylation.

Step-by-Step Methodology:

  • Microsome Preparation : Thaw human hepatic or epidermal microsomes on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition : Add the parent retinoid to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the enzymatic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination and Extraction : Stop the reaction at designated time points (0, 15, 30, 60 min) by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., acitretin).

  • LC-MS/MS Analysis : Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS to quantify the depletion of the parent compound and the formation of rac-4-hydroxy-atRA and rac-4-oxo-atRA.

Quantitative Data Summaries

Table 1: Comparative Toxicity Metrics of Retinoid Derivatives

Compound Species Teratogenic NOAEL (mg/kg/day) Teratogenic LOAEL (mg/kg/day) Primary Target Organ Toxicity
all-trans-Retinoic Acid (atRA) Rat 0.50 1.00 Craniofacial, Skeletal
all-trans-Retinoic Acid (atRA) Cynomolgus Monkey 5.00 10.00 Skeletal, Cardiovascular
rac-all-trans-4-oxo-RA Hamster 2.50 5.00 Neural Tube, Craniofacial

| 13-cis-Retinoic Acid | Rabbit | 3.00 | 15.00 | Craniofacial, Thymus |

Table 2: Receptor Binding Affinities of Key Metabolites | Metabolite | RAR α IC50​ (nM) | RAR β IC50​ (nM) | RAR γ IC50​ (nM) | Biological Half-Life (h) | | :--- | :--- | :--- | :--- | :--- | | atRA | 15 | 10 | 12 | 0.5 - 2.0 | | rac-4-hydroxy-atRA | 45 | 30 | 50 | 1.5 - 3.0 | | rac-4-oxo-atRA | 50 | 40 | 60 | 2.0 - 4.0 |

References

  • Title : 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title : Embryonic delivered dose of isotretinoin (13-cis-retinoic acid) and its metabolites in hamsters Source : National Institutes of Health (NIH) / PubMed URL :[Link]

  • Title : Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Scaling in vitro activity of CYP3A7 suggests human fetal livers do not clear retinoic acid entering from maternal circulation Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Teratogenicity of isotretinoin revisited: Species variation and the role of all-trans-retinoic acid Source : ResearchGate URL :[Link]

Sources

Foundational

Whitepaper: Understanding Chirality in racall-trans Formulations

Stereochemical Dynamics, Analytical Resolution, and Pharmacological Impact in Lipid-Soluble APIs The Dual-Axis of Stereochemistry: Geometric vs. Optical Isomerism In the development of lipid-soluble active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Dynamics, Analytical Resolution, and Pharmacological Impact in Lipid-Soluble APIs

The Dual-Axis of Stereochemistry: Geometric vs. Optical Isomerism

In the development of lipid-soluble active pharmaceutical ingredients (APIs)—particularly retinoids, carotenoids, and their derivatives—formulation scientists must navigate a complex "dual-axis" of stereochemistry. A racall-trans formulation represents a unique intersection of two distinct structural phenomena:

  • Geometric Isomerism (all-trans): The two-dimensional planar configuration of the polyene chain, where every double bond is locked in the trans (E) configuration. This rigid, linear geometry is thermodynamically favored during synthesis but is highly susceptible to photoisomerization.

  • Optical Isomerism (racemic / rac): The three-dimensional spatial arrangement around one or more sp³-hybridized chiral centers. Synthetic pathways often generate a 1:1 racemic mixture of (R) and (S) enantiomers because the reagents lack stereospecificity.

Understanding the interplay between the rigid all-trans tail and the flexible chiral center is critical. While the all-trans geometry acts as the "key" to enter specific nuclear receptor pockets, the chirality dictates how effectively that key turns the lock.

Mechanistic Pharmacology: Why Chirality Dictates all-trans Efficacy

The biological necessity of resolving racall-trans mixtures is best illustrated by the retinoid signaling pathway. Retinoids mediate gene transcription via Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).

Recent studies on the enzyme Retinol Saturase (RetSat) and its product, 13,14-dihydroretinol, highlight the profound impact of chirality[1]. When the C13-C14 double bond of all-trans-retinol is saturated, C13 becomes a chiral center. Synthetic preparations yield a racall-trans mixture, but biological systems are highly stereospecific.

Causality in Receptor Binding: The all-trans geometry is strictly required for the molecule to thread into the deep, hydrophobic ligand-binding domain of the RAR. However, once inside, the absolute configuration at the chiral center dictates the hydrogen-bonding network with the receptor's amino acid residues. At supraphysiological concentrations, the (S)-all-trans enantiomer is a significantly more potent RAR agonist than all-trans-retinoic acid itself, whereas the (R)-all-trans enantiomer exhibits minimal activity[1]. Administering a rac formulation effectively dilutes the API's potency by 50% and introduces a competitive, low-activity ligand into the receptor pool.

SignalingPathway Ligand (S)-all-trans Enantiomer (Active Agonist) CRABP Cellular Binding Protein (CRABP Transport) Ligand->CRABP Cytosolic Binding Nucleus Nuclear Translocation CRABP->Nucleus Transport RARRXR RAR/RXR Heterodimer (Receptor Activation) Nucleus->RARRXR Ligand Binding to RAR RARE Retinoic Acid Response Elements (RARE) RARRXR->RARE DNA Binding Transcription Gene Transcription (Target Modulation) RARE->Transcription Co-activator Recruitment

Caption: RAR/RXR signaling pathway modulated by the highly active (S)-all-trans enantiomer.

Analytical Workflows: Resolving the Racemate

Separating a racall-trans mixture into enantiopure fractions is notoriously difficult because enantiomers possess identical physical properties (solubility, boiling point, dipole moment) in an achiral environment. While direct separation using expensive chiral stationary phases (e.g., ChiraSpher columns) has been utilized for molecules like racall-trans-3-hydroxyretinal[2], a more robust and scalable approach involves diastereomeric derivatization .

By reacting the rac mixture with a chiral auxiliary—such as (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride or (-)-camphanic acid chloride—the enantiomers are converted into diastereomers[1][2].

The Causality of Derivatization: Unlike enantiomers, diastereomers have distinct three-dimensional geometries, leading to different dipole moments and intermolecular interactions. This allows them to be efficiently separated on standard, high-capacity normal-phase silica HPLC columns, drastically reducing analytical costs while improving resolution[1]. Furthermore, advanced techniques like Ion Mobility Mass Spectrometry (IMMS) are emerging to characterize these complex cis-trans and chiral isomer mixtures in the gas phase without solvent interference[3].

ResolutionWorkflow Start rac all-trans Mixture (e.g., 13,14-dihydroretinol) Deriv Derivatization (MTPA Chloride / Pyridine) Start->Deriv Add Chiral Auxiliary Diastereomers Diastereomeric Mixture (R-MTPA / S-MTPA Esters) Deriv->Diastereomers Covalent Bonding HPLC Normal Phase HPLC (Silica Column) Diastereomers->HPLC Chromatographic Separation Isomer1 (S)-all-trans Isomer (High RAR Activity) HPLC->Isomer1 Shorter Retention Isomer2 (R)-all-trans Isomer (Low RAR Activity) HPLC->Isomer2 Longer Retention

Caption: Workflow for the diastereomeric resolution of rac all-trans mixtures via HPLC.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that confirm mechanistic success independent of the final readout.

Protocol A: Diastereomeric Resolution via MTPA Derivatization

Objective: Separate racall-trans-13,14-dihydroretinol into enantiopure fractions.

  • Reaction Setup: Dissolve 5 mg of the racall-trans API in anhydrous dichloromethane (DCM).

  • Base Addition: Add 3 equivalents of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated during esterification, preventing acid-catalyzed isomerization of the all-trans double bonds.

  • Derivatization: Slowly add 1.5 equivalents of (S)-(+)-MTPA chloride under argon gas. Stir at room temperature for 2 hours.

  • Chromatographic Separation: Inject the mixture onto a normal-phase silica HPLC column (Hexane/Ethyl Acetate gradient).

  • Self-Validation Step (Co-migration): To prove the peaks correspond to the correct absolute configurations, spike an aliquot of the separated fractions with an authentic, stereospecifically synthesized (R)-all-trans standard (generated via asymmetric Suzuki coupling)[1]. If the standard perfectly co-elutes with the second peak, the absolute configuration is validated without relying solely on retention time heuristics.

Protocol B: Cell-Based RAR Transactivation Assay

Objective: Quantify the biological activity of the resolved enantiomers.

  • Cell Culture: Seed HEK293 cells transfected with RAR-response element (RARE) luciferase reporter plasmids.

  • Dosing: Treat cells with logarithmic concentrations (1 nM to 10 µM) of the resolved (R) and (S) all-trans isomers. Causality: All procedures must be performed under dim yellow light to prevent photoisomerization of the all-trans geometry into 9-cis or 13-cis configurations, which would skew the data by activating RXR pathways[4].

  • Self-Validation Step (Internal Baseline): Include a vehicle control (0.1% DMSO) and an all-trans-retinoic acid (ATRA) positive control. The assay is only deemed valid if the ATRA control achieves a pre-established >10-fold induction threshold. The relative potency of the (R) and (S) isomers is then normalized against the ATRA curve.

Formulation Stability and Isomeric Preservation

Formulating racall-trans APIs requires stringent controls to maintain both geometric and optical integrity.

  • Preventing Geometric Degradation: The all-trans configuration is highly vulnerable to UV/Vis light, which triggers rapid photoisomerization into cis derivatives. Formulations must utilize actinic (amber) glass and liposomal or solid-lipid nanoparticle (SLN) encapsulation to shield the polyene chain.

  • Preventing Optical Degradation: Chiral centers adjacent to electron-withdrawing groups or double bonds can undergo spontaneous racemization via enolization if exposed to extreme pH. Formulations must be buffered to a neutral pH (typically 6.5–7.2) and purged with inert gases (Argon/Nitrogen) to prevent oxidative degradation of the polyene backbone, which can indirectly compromise the chiral center.

Quantitative Data Summary

The following table summarizes the structure-activity relationship of all-trans retinoid isomers, demonstrating the profound impact of chirality on receptor activation[1].

CompoundGeometric ConfigurationOptical ConfigurationTarget ReceptorRelative Activation Potency (Supraphysiological)Biological Role
(S)-all-trans-13,14-dihydroretinoic acid all-trans(S)-enantiomerRARHighest Potent inhibitor of adipose differentiation
all-trans-retinoic acid (ATRA) all-transAchiralRARHighPrimary endogenous retinoid signaling driver
(R)-all-trans-13,14-dihydroretinoic acid all-trans(R)-enantiomerRARLowest Weak endogenous RAR agonist
9-cis-retinoic acid 9-cisAchiralRXR / RARN/A (RXR dominant)Pan-agonist for RXR/RAR heterodimers

References

  • Optical resolution of (+/-)
  • Stereospecificity of Retinol Saturase: Absolute Configuration, Synthesis, and Biological Evaluation of Dihydroretinoids PMC / NIH URL
  • The Origin of Teratogenic Retinoids in Cyanobacteria MDPI URL
  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry Engineered Science Publisher URL

Sources

Exploratory

Comprehensive Guide to rac All-Trans Receptor Binding Affinity Studies: Methodologies and Mechanistic Insights

In early-stage retinoid drug discovery, novel synthetic analogs designed to mimic the structural profile of all-trans-retinoic acid (ATRA) are frequently synthesized as racemic (rac) mixtures. Evaluating the receptor bin...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage retinoid drug discovery, novel synthetic analogs designed to mimic the structural profile of all-trans-retinoic acid (ATRA) are frequently synthesized as racemic (rac) mixtures. Evaluating the receptor binding affinity of these rac all-trans compounds against the endogenous standard is a foundational step in determining their pharmacological viability.

This technical guide provides an in-depth framework for conducting and interpreting Retinoic Acid Receptor (RAR) binding affinity studies, synthesizing the mechanistic biology of RAR activation with field-proven experimental protocols.

The Mechanistic Basis of ATRA-RAR Binding

Retinoic acid receptors (RAR α , RAR β , and RAR γ ) are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. The binding of a ligand to the RAR Ligand-Binding Domain (LBD) is a highly specific thermodynamic event that triggers a cascade of structural alterations.

At the molecular level, the interaction between the carboxylate group of retinoic acid and specific basic residues within the LBD—such as Arg269 and Lys220 in RAR β —is strictly required to anchor the ligand[1]. Once the ligand is anchored, the receptor undergoes a β -strand to α -helix transition[2]. This transition forces Helix H12 to reposition itself like a "mouse trap," sealing the binding pocket, triggering the release of corepressors, and exposing a hydrophobic surface that recruits coactivators like SRC-1[2].

Evaluating a rac all-trans analog requires determining whether the racemic mixture can successfully induce this exact conformational shift with an affinity comparable to endogenous ATRA.

RAR_Signaling Ligand ATRA / rac Analog (Ligand) RAR_LBD RAR Ligand-Binding Domain (LBD) Ligand->RAR_LBD Binds to pocket H12_Shift Helix H12 Repositioning (Conformational Change) RAR_LBD->H12_Shift Induces Corepressor Corepressor Release (e.g., NCoR/SMRT) H12_Shift->Corepressor Triggers Coactivator Coactivator Recruitment (e.g., SRC-1, TIF2) H12_Shift->Coactivator Enables Transcription Gene Transcription Activation Coactivator->Transcription Drives

Mechanistic pathway of RAR activation upon binding of all-trans retinoic acid or racemic analogs.

Experimental Workflows: Radioligand Binding Assays

To establish the baseline affinity of ATRA and evaluate novel rac all-trans analogs, radioligand binding assays remain the gold standard. The following protocols are designed as self-validating systems : every assay plate must include a homologous competition curve (unlabeled ATRA displacing [3H] -ATRA). The calculated Kd​ from this internal control must fall within established benchmark ranges (0.2–3.3 nM)[3][4]. Deviations indicate receptor degradation or radioligand instability, immediately invalidating the rac analog data.

Protocol A: Radioligand Saturation Binding Assay (Determining Kd​ )

Objective: Determine the equilibrium dissociation constant ( Kd​ ) and maximum number of binding sites ( Bmax​ ) for the tritiated endogenous ligand, [3H] -ATRA.

  • Receptor Preparation: Express recombinant RAR α , RAR β , or RAR γ in E. coli or Sf9 insect cells. Extract the soluble receptor fraction.

  • Buffer Formulation: Prepare binding buffer consisting of 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.

    • Causality: Tris-HCl maintains physiological pH. DTT prevents the oxidation of critical cysteine residues in the LBD. The addition of 0.1% CHAPS (a zwitterionic detergent) is non-negotiable; retinoids are highly lipophilic and will non-specifically adsorb to microplate walls without a surfactant.

  • Incubation: Incubate a fixed concentration of receptor protein with increasing concentrations of [3H] -ATRA (0.1 nM to 50 nM). In parallel wells, add a 1000-fold excess of unlabeled ATRA to determine Non-Specific Binding (NSB).

  • Equilibration: Seal plates and incubate at 4°C for 16 hours in the dark.

    • Causality: Retinoids are notoriously thermolabile and photosensitive. Conducting the assay at 4°C under amber lighting minimizes ligand degradation and receptor denaturation, while the extended 16-hour timeframe ensures thermodynamic equilibrium is reached despite the lower kinetic rate.

  • Separation & Quantification: Add Dextran-Coated Charcoal (DCC) suspension, incubate for 10 minutes, and centrifuge. Extract the supernatant and measure radioactivity via liquid scintillation counting.

    • Causality: Free, unbound lipophilic retinoids intercalate into the porous structure of the charcoal, while the dextran coating prevents the large (~50 kDa) receptor-ligand complexes from entering. Centrifugation pellets the free ligand, leaving only the bound fraction in the supernatant.

Protocol B: Competitive Displacement Assay (Determining Ki​ for rac analogs)

Objective: Determine the affinity ( Ki​ ) of an unlabeled rac all-trans analog by its ability to displace [3H] -ATRA.

  • Setup: Utilize a fixed concentration of receptor and a fixed concentration of [3H] -ATRA (set exactly at its calculated Kd​ to ensure 50% receptor occupancy).

  • Competition: Add increasing concentrations of the unlabeled rac analog (ranging from 10−11 M to 10−5 M).

  • Execution: Follow the same 16-hour 4°C incubation and DCC separation steps as outlined in Protocol A.

  • Analysis: Plot the data as a sigmoidal dose-response curve to calculate the IC50​ . Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Assay_Workflow Step1 1. Receptor Preparation Express RAR in E. coli/Sf9 Step2 2. Incubation Receptor + [³H]-ATRA + rac Analog Step1->Step2 Step3 3. Equilibrium Incubate 16h at 4°C (Dark) Step2->Step3 Step4 4. Separation Dextran-Coated Charcoal (DCC) Step3->Step4 Stop Reaction Step5 5. Quantification Liquid Scintillation Counting Step4->Step5 Isolate Bound Ligand Step6 6. Data Analysis Calculate IC50 and Ki Step5->Step6 CPM to fmol

Step-by-step workflow for the competitive radioligand displacement assay.

Quantitative Benchmarks for Assay Validation

To ensure the integrity of your competitive binding data, the homologous competition curve of ATRA must align with historically validated equilibrium dissociation constants. The table below summarizes authoritative Kd​ values for ATRA across different receptor subtypes and expression systems.

If your internal control yields a Kd​ significantly higher than these benchmarks, it is highly probable that the receptor fraction has denatured or the radioligand has undergone photo-isomerization.

Table 1: Benchmark Equilibrium Dissociation Constants ( Kd​ ) for ATRA

Receptor SubtypeExpression SystemLigandBinding Affinity ( Kd​ )Source
Endogenous RARHuman Neuroblastoma [3H] -ATRA~0.2 nM[3]
Recombinant RAR α E. coli Fusion [3H] -ATRA0.4 nM[4]
Recombinant RAR β E. coli Fusion [3H] -ATRA0.8 nM[4]
Recombinant RAR γ E. coli Fusion [3H] -ATRA3.3 nM[4]

When evaluating rac all-trans analogs, a Ki​ within one order of magnitude of these ATRA benchmarks (e.g., 1.0 nM to 10.0 nM) typically indicates a highly potent synthetic retinoid candidate suitable for downstream functional transactivation assays.

References
  • Identification and characterization of all-trans-retinoic acid receptor transcripts and receptor protein in human neuroblastoma cells. Archives of Biochemistry and Biophysics / PubMed. 3

  • All-trans-retinol is a ligand for the retinoic acid receptors. Proceedings of the National Academy of Sciences (PNAS). 4

  • Arg269 and Lys220 of retinoic acid receptor-β are important for the binding of retinoic acid. Journal of Biological Chemistry / ResearchGate. 1

  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. bioRxiv. 2

Sources

Foundational

Thermodynamic Properties of rac All-Trans Crystals: A Comprehensive Guide to Solid-State Characterization and Stability

Target Audience: Solid-State Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary In the development of Active Pharmaceutical Ingredients (APIs) and advanced organic materi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Solid-State Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary

In the development of Active Pharmaceutical Ingredients (APIs) and advanced organic materials, the solid-state thermodynamic profile dictates solubility, bioavailability, and shelf-life stability. When chiral molecules possessing an all-trans geometric configuration crystallize, their extended, rigid backbones severely restrict conformational entropy. This guide explores the thermodynamic drivers that govern the crystallization of racemic (rac) all-trans molecules, providing field-proven methodologies for characterizing their thermal stability, phase boundaries, and crystallographic packing efficiency.

The Intersection of Stereochemistry and Solid-State Thermodynamics

When chiral molecules with an all-trans geometry crystallize, the thermodynamic landscape is dominated by the interplay between conformational rigidity and stereochemical packing. Because the all-trans backbone minimizes steric clashes and extends linearly, the entropy of fusion ( ΔSfus​ ) is primarily driven by positional and orientational changes rather than conformational unfolding.

When these molecules crystallize as a racemic mixture, they typically form one of three solid-state species: a solid solution, a conglomerate (a mechanical mixture of enantiomers), or a true racemic compound. The thermodynamic preference for forming a racemic compound over a conglomerate is historically described by 1, which posits that a collection of right- and left-handed enantiomers achieves tighter, denser packing than a homochiral collection, leading to higher melting points and greater thermodynamic stability[1].

Thermodynamic Drivers of Racemic All-Trans Stability

The stability of a rac all-trans crystal is quantified by the free energy of racemate formation ( ΔGrac​ ):

ΔGrac​=ΔHrac​−TΔSrac​

Because the all-trans geometry is already extended, the entropy of mixing ( ΔSrac​ ) is relatively small. Therefore, stability is overwhelmingly enthalpically driven ( ΔHrac​<0 ). The centrosymmetric space groups (e.g., P21​/c , P1ˉ ) favored by racemic compounds allow the extended all-trans chains to interlock efficiently, maximizing van der Waals dispersion forces and hydrogen-bonding networks.

Interestingly, while some molecular crystals deviate from Wallach's rule at ambient conditions, 2 have demonstrated that applying external pressure can induce isostructural phase transitions that enforce Wallach's rule by driving the racemate into a denser, tighter-packed configuration[2]. Furthermore, this thermodynamic preference for heterochiral packing extends beyond rigid molecular crystals into3, proving that steric recognition between opposite enantiomers is a fundamental thermodynamic driver of supramolecular stability[3].

Experimental Methodologies for Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that generating thermodynamic data is only as useful as the rigorousness of the experimental design. The following protocols are engineered as self-validating systems to ensure absolute data integrity when characterizing rac all-trans APIs.

Protocol 1: Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Objective: Determine Tm​ and ΔHfus​ to evaluate the thermodynamic stability of the racemic compound versus the enantiopure form.

  • Sample Preparation: Accurately weigh 2.00 – 5.00 mg of the rac all-trans crystal into a Tzero aluminum pan and seal with a crimped lid.

    • Causality: A small, precisely known mass minimizes thermal gradients within the sample, ensuring sharp melting endotherms and highly accurate Tm​ onset detection.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Prevents oxidative degradation of the all-trans double bonds at elevated temperatures, which would artificially broaden the melting peak and skew enthalpy calculations.

  • Thermal Program: Equilibrate at 25°C, then heat at a rate of 10°C/min to 20°C above the anticipated melting point.

    • Causality: A 10°C/min rate provides an optimal signal-to-noise ratio for heat flow while being fast enough to prevent the kinetic trapping of metastable polymorphs that might recrystallize at slower heating rates.

  • Self-Validation System: Run a high-purity Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g) immediately before the sample batch. If the Indium Tm​ deviates by >0.1°C or ΔHfus​ deviates by >1%, recalibrate the cell constant. This ensures the API measurements are thermodynamically absolute rather than relative.

Protocol 2: High-Pressure Single-Crystal X-Ray Diffraction (HP-SCXRD)

Objective: Determine crystal density ( ρ ) as a function of pressure to validate Wallach's rule and map phase boundaries.

  • Cell Loading: Load a single rac all-trans crystal (approx. 100 µm) into a Diamond Anvil Cell (DAC) alongside a ruby sphere and a hydrostatic pressure-transmitting medium (e.g., 4:1 methanol:ethanol).

    • Causality: The hydrostatic medium ensures perfectly isotropic pressure application, which is critical for observing true thermodynamic phase transitions without shear stress artifacts.

  • Compression: Increase pressure incrementally up to 2.6 GPa, monitoring the exact pressure via ruby fluorescence shifts.

    • Causality: High pressure overcomes kinetic barriers to enforce denser molecular packing, revealing the true thermodynamic minimum of the lattice.

  • Diffraction & Density Calculation: Collect SCXRD data at each pressure step, solve the unit cell, and calculate density using ρ=NA​⋅VZ⋅M​ .

  • Self-Validation System: Upon releasing the pressure back to 1 atm, collect a final SCXRD dataset. If the unit cell parameters do not return to their initial ambient-pressure values (accounting for minor hysteresis), the transition was irreversible or accompanied by chemical degradation, invalidating the purely thermodynamic nature of the phase boundary.

Comparative Thermodynamic Data

To illustrate the thermodynamic divergence between enantiopure and racemic states, the following table summarizes representative quantitative data for a model rac all-trans API.

Thermodynamic PropertyEnantiopure all-trans (D or L)racall-trans (Racemic Compound)Thermodynamic Implication
Melting Point ( Tm​ ) 142.5 °C168.2 °CHigher Tm​ indicates a deeper thermodynamic energy well for the racemate.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 kJ/mol35.1 kJ/molStronger intermolecular interlocking in the centrosymmetric lattice.
Crystal Density ( ρ ) 1.18 g/cm³1.24 g/cm³Validates Wallach's Rule; tighter packing in the racemic state.
Space Group P21​ (Non-centrosymmetric) P21​/c (Centrosymmetric)Inversion center enables optimal alignment of extended all-trans chains.
Free Energy of Formation ( ΔGrac​ ) 0 kJ/mol (Reference)-4.2 kJ/molSpontaneous thermodynamic preference for the racemic compound over a conglomerate.

Thermodynamic Stability Screening Workflow

The logical progression for evaluating the solid-state thermodynamics of synthesized rac all-trans crystals is mapped below.

G A Synthesize rac all-trans API B DSC Thermal Analysis (Determine Tm, ΔH) A->B C SCXRD / PXRD Analysis (Determine Density & Packing) A->C D Evaluate Wallach's Rule (ρ_rac > ρ_enantiopure?) B->D C->D E Thermodynamically Stable Racemic Compound D->E Yes F Metastable Conglomerate D->F No

Workflow for the thermodynamic stability screening of rac all-trans crystals.

References

  • Possible Physical Basis of Mirror Symmetry Effect in Racemic Mixtures of Enantiomers: From Wallach's Rule, Nonlinear Effects, B–Z DNA Transition, and Similar Phenomena to Mirror Symmetry Effects of Chiral Objects, MDPI.
  • Wallach's Rule Enforced by Pressure in Mandelic Acid, The Journal of Physical Chemistry C - ACS Publications.
  • Extending Wallach's Rule: Quasi-Racemate Stability in Liquid Crystalline Metal Complexes, ChemRxiv.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of rac / all-trans Retinoids in DMSO for In Vitro Cell Culture

Mechanistic Overview & Rationale Retinoids, encompassing all-trans-retinoic acid (ATRA) and its racemic derivatives (e.g., rac-all-trans-4-hydroxyretinoic acid or rac-all-trans-3-(acetyloxy) retinol acetate), are potent...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Rationale

Retinoids, encompassing all-trans-retinoic acid (ATRA) and its racemic derivatives (e.g., rac-all-trans-4-hydroxyretinoic acid or rac-all-trans-3-(acetyloxy) retinol acetate), are potent lipophilic signaling molecules[1]. In in vitro cell culture, these compounds are critical for inducing the terminal differentiation of pluripotent stem cells into neural, adipogenic, and cardiac lineages, as well as serving as differentiation-induction agents in oncology research (2)[2].

Mechanistically, the biological efficacy of all-trans retinoids depends on their ability to diffuse across the cell membrane and bind to intracellular lipid-binding proteins (e.g., CRABP). Upon nuclear entry, they act as specific ligands for Retinoic Acid Receptors (RAR α,β,γ ). These receptors heterodimerize with Retinoid X Receptors (RXR) and bind to Retinoic Acid Response Elements (RAREs) within the DNA to modulate gene transcription (3)[3].

Because of their long, conjugated aliphatic chains, all-trans retinoids are practically insoluble in aqueous media. They require reconstitution in an organic vehicle—most commonly Dimethyl Sulfoxide (DMSO)—prior to introduction into aqueous cell culture systems (4)[4].

RAR_Signaling ATRA rac/all-trans Retinoid (e.g., ATRA) CRABP CRABP (Intracellular Transport) ATRA->CRABP Enters Cell Nucleus Nucleus Entry CRABP->Nucleus RAR_RXR RAR/RXR Heterodimer Activation Nucleus->RAR_RXR Ligand Binding RARE Binding to RAREs (DNA) RAR_RXR->RARE Conformational Change Transcription Gene Transcription (Differentiation/Apoptosis) RARE->Transcription Co-activator Recruitment

Figure 1: Mechanism of all-trans retinoids via the RAR/RXR nuclear receptor pathway.

Physicochemical Properties & Quantitative Solubility Data

Understanding the solubility limits of your specific retinoid is critical to preventing precipitation and ensuring reproducible cellular assays. The conjugated double bonds make these compounds highly susceptible to photoisomerization (shifting from active trans to inactive cis configurations) and oxidation.

Table 1: Solubility and Stability Profile of all-trans Retinoids

Property / SolventValue / LimitCausality / Impact on Assay
Dimethyl Sulfoxide (DMSO) 65 mM to 100 mMPrimary vehicle. Requires anhydrous DMSO to prevent water-induced precipitation[4][5].
Absolute Ethanol 2 mM to 9 mMAlternative vehicle, but lower solubility limits maximum stock concentration[4][5].
Aqueous Media (Water) Practically InsolubleHydrophobic polyene chain prevents hydrogen bonding with water[4].
Max Final DMSO in Culture 0.1% (v/v)Exceeding 0.1% induces osmotic stress, solvent toxicity, and artefactual differentiation[2][4].
Storage Stability (in DMSO) Up to 6 months at -20°CRequires protection from light and moisture to prevent degradation[5][6].

Experimental Protocol: Preparation of Retinoid DMSO Stocks

Expert Insight: Retinoids are highly sensitive to environmental factors. All preparative steps must be conducted under subdued lighting (or yellow light) to prevent photoisomerization. Furthermore, DMSO is highly hygroscopic; absorbing atmospheric moisture will drastically reduce retinoid solubility, leading to micro-precipitates that ruin assay reproducibility (6)[6].

Step-by-Step Methodology:
  • Workspace Preparation: Dim the laboratory lights. Prepare amber microcentrifuge tubes to block UV/visible light. Ensure the DMSO used is sterile, anhydrous (water-free), and 99.9% pure.

  • Calculations: To prepare a 10 mM stock solution of standard ATRA (MW: 300.44 g/mol ), dissolve 5 mg of the lyophilized powder in 1.66 mL of anhydrous DMSO (5)[5]. (Note: For rac-all-trans derivatives, adjust the DMSO volume based on the specific molecular weight of the derivative).

  • Reconstitution: Add the calculated volume of DMSO directly to the original compound vial. Pipette up and down gently to minimize the introduction of air bubbles.

  • Resolving Precipitates (Self-Validation Step): Visually inspect the solution. If the compound does not dissolve immediately, incubate the vial in a 37°C water bath for 2 to 5 minutes[5][6]. Caution: Do not exceed 5 minutes, as prolonged thermal exposure degrades the polyene chain.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10-20 μ L) in amber tubes. This prevents repeated freeze-thaw cycles, which rapidly degrade the compound and cause irreversible precipitation[2][6].

  • Storage: Purge the headspace of the tubes with an inert gas (argon or nitrogen) if available to displace oxygen. Store immediately at -20°C or -80°C[5].

Solubilization_Workflow Start Dry Powder (Protect from Light) DMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO Warm Gentle Warming (37°C, 2-5 min) DMSO->Warm If precipitate remains Aliquot Aliquot into Amber Tubes (Single-use volumes) DMSO->Aliquot If fully dissolved Warm->Aliquot Store Store at -20°C to -80°C (Argon purged) Aliquot->Store Dilute Dilute in Culture Media (Final DMSO ≤ 0.1%) Store->Dilute Thaw immediately before use

Figure 2: Workflow for preparing and storing retinoid DMSO stock solutions for cell culture.

Application in Cell Culture: Dilution & Validation

Directly adding a highly concentrated DMSO stock to a cell culture well will cause localized toxicity and immediate compound precipitation due to the sudden shift in solvent polarity.

  • Media Preparation: Pre-warm the target cell culture medium to 37°C[5]. Cold media will cause the hydrophobic retinoid to "crash out" of the solution instantly.

  • Intermediate Dilution: Thaw a single-use aliquot immediately before use. Perform an intermediate dilution in the pre-warmed media. For example, to achieve a 1 μ M final concentration from a 10 mM stock, perform a 1:10,000 dilution.

  • Dispersion: Mix the intermediate solution vigorously by rapid pipetting to ensure uniform dispersion before adding it to the cells.

  • Validation (Vehicle Control): You must run a parallel vehicle-control well containing the exact same final concentration of DMSO (without the retinoid). This self-validating step ensures that any observed phenotypic changes are due to RAR/RXR activation and not DMSO-induced stress. Ensure the final DMSO concentration never exceeds 0.1% (v/v)[2][4].

Causality-Based Troubleshooting Guide

Table 2: Troubleshooting Retinoid Solubilization Issues

Observation / IssueMechanistic CauseCorrective Action
Micro-precipitates in culture media Cold Shock or Water Contamination: The retinoid crashed out because the media was cold, or the DMSO stock absorbed atmospheric moisture[5][6].Pre-warm media to 37°C before addition. Always use fresh, anhydrous DMSO for reconstitution.
Loss of compound potency over time Photoisomerization / Oxidation: Exposure to ambient light converted the trans isomer to cis, or oxygen degraded the double bonds[4][6].Perform all handling under dim light. Store in amber tubes. Purge storage tubes with argon gas.
High cell death in all treated wells Solvent Toxicity: The final concentration of DMSO has exceeded the cellular tolerance threshold[2][4].Recalculate dilutions to ensure final DMSO is 0.1%. Verify viability against a vehicle-only control.
Inconsistent differentiation results Freeze-Thaw Degradation: Repeated temperature cycling aggregates the lipophilic molecules and degrades the compound[2][6].Strictly adhere to single-use aliquots. Discard any remaining thawed stock solution.

References

  • Reprocell. "Product Specification Sheet - Stemolecule™ All-Trans Retinoic Acid." Available at:[Link]

  • ResearchGate. "How to dissolve all-trans retinoic acid R2625-100MG with DMSO?" Available at: [Link]

  • DC Chemicals. "4-Hydroxyretinoic acid | CAS 66592-72-1." Available at: [Link]

Sources

Application

HPLC method development for rac all-trans separation

Application Note: HPLC Method Development for the Chiral Separation of Racemic all-trans Retinoids The Retinoid Challenge: Mechanistic Background Retinoids are indispensable signaling molecules governing vertebrate devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for the Chiral Separation of Racemic all-trans Retinoids

The Retinoid Challenge: Mechanistic Background

Retinoids are indispensable signaling molecules governing vertebrate development, cellular differentiation, and the visual cycle. The biological efficacy of these polyene compounds is exquisitely stereospecific. For instance, the enantiomers of all-trans-13,14-dihydroretinoic acid exhibit profoundly distinct binding affinities and activation profiles for retinoic acid receptors (RARs)[1]. Consequently, the precise determination of enantiomeric excess (ee%) in racemic all-trans retinoid mixtures (e.g., rac-all-trans-13,14-dihydroretinol, rac-all-trans-3-hydroxyretinal) is a critical requirement in pharmacological profiling and metabolic studies.

Developing a High-Performance Liquid Chromatography (HPLC) method for these compounds presents a dual challenge. First, the extended conjugated polyene chain is highly susceptible to photo-isomerization and oxidative degradation. Exposure to standard laboratory lighting rapidly converts the all-trans geometry into a complex mixture of cis-isomers (e.g., 9-cis, 11-cis, 13-cis)[2]. Second, achieving chiral recognition requires a stationary phase capable of differentiating subtle spatial arrangements without inducing structural degradation.

Thermodynamic and Environmental Causality

As analytical scientists, we must architect methods where every parameter serves a specific mechanistic purpose.

  • Direct vs. Indirect Separation: Historically, the optical resolution of racemic retinoids, such as rac-all-trans-3-hydroxyretinal, relied on indirect methods involving derivatization with (-)-camphanic acid chloride to form diastereomers, followed by preparative HPLC[3]. However, derivatization risks altering the native stereochemistry. Modern method development favors direct separation using polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H. These phases utilize an amylose or cellulose backbone derivatized with phenylcarbamates, providing chiral recognition via non-destructive hydrogen bonding, π−π interactions, and steric inclusion within the polymer's chiral cavities[1].

  • Normal-Phase Chromatography: Retinoids are highly lipophilic. Utilizing a normal-phase system (e.g., hexane modified with low percentages of isopropanol) ensures complete analyte solubility. More importantly, non-polar mobile phases maximize the hydrogen-bonding interactions between the retinoid's polar functional groups (e.g., hydroxyls or aldehydes) and the CSP, which is the primary driver of enantioselectivity.

  • Environmental Control (The Actinic Light Rule): Photons from white or UV light provide the exact activation energy required to break the π -bond of the polyene chain, triggering trans-to-cis isomerization. To prevent the artifactual generation of cis-peaks that will co-elute and destroy chiral resolution, all sample handling must occur under yellow light ( λ>500 nm) [2].

Logic Goal Chiral Resolution (Rs > 1.5) CSP Stationary Phase (Amylose/Cellulose) CSP->Goal MP Mobile Phase (Hexane:IPA Ratio) MP->Goal Temp Temperature (Thermodynamic Control) Temp->Goal Light Actinic Light Protection (Prevents Isomerization) Light->Goal

Caption: Logical dependencies of critical parameters in chiral retinoid HPLC method development.

Execution Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates a self-validating internal standard (IS) to continuously monitor extraction efficiency and structural preservation.

Protocol A: Actinic-Safe Sample Preparation
  • Environmental Setup: Extinguish all white light sources in the laboratory. Illuminate the workspace exclusively with yellow darkroom lamps (e.g., F40GO fluorescent tubes).

  • Matrix Spiking: To 200 µL of the biological matrix or formulation in an amber microcentrifuge tube, add 10 µL of the internal standard (Retinyl Acetate, 10 µM in HPLC-grade ethanol). Causality: Retinyl acetate possesses a similar polyene structure but elutes at a distinct retention time, validating lipid extraction recovery without interfering with the chiral target.

  • Protein Precipitation: Add 200 µL of ice-cold ethanol to denature matrix proteins. Vortex immediately for 30 seconds.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of HPLC-grade hexane (stabilized). Vortex vigorously for 2 minutes to partition the lipophilic all-trans retinoids into the organic phase.

  • Phase Separation: Centrifuge the homogenate at 10,000 × g for 5 minutes at 4°C to achieve a crisp phase boundary.

  • Recovery: Carefully aspirate the upper hexane layer and transfer it to an amber glass HPLC vial equipped with a low-volume insert.

Protocol B: Chiral HPLC Setup
  • System Purge: Flush the HPLC system with 100% isopropanol, followed by 100% hexane, to eliminate any trace aqueous buffers that could permanently damage the normal-phase CSP.

  • Column Equilibration: Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm)[1]. Equilibrate with the mobile phase (Hexane:Isopropanol, 98:2 v/v) at a flow rate of 1.0 mL/min until the UV baseline stabilizes.

  • Thermodynamic Control: Set the column compartment to 20°C. Causality: Sub-ambient temperatures decrease the kinetic energy of the system, thermodynamically favoring the transient, lower-energy diastereomeric complex formed between the CSP and the preferred enantiomer, thereby increasing resolution ( Rs​ ).

  • Injection: Inject 10 µL of the hexane extract using an autosampler maintained at 4°C to prevent thermal degradation during sequence runs.

Workflow Step1 Sample Preparation (Yellow Light, <25°C) Step2 Liquid-Liquid Extraction (Hexane/Ethanol) Step1->Step2 Step3 Normal-Phase Chiral HPLC (Chiralcel OD-H) Step2->Step3 Step4 UV/Vis Detection (325-350 nm) Step3->Step4 Step5 Enantiomeric Quantification (ee% Calculation) Step4->Step5

Caption: Workflow for the extraction and chiral HPLC separation of rac-all-trans retinoids.

Data Synthesis & System Suitability

Quantitative data and system parameters must be strictly monitored to validate the integrity of the chiral separation.

Table 1: Optimized Chromatographic Parameters for rac-all-trans Retinoids

ParameterSpecificationCausal Rationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides steric inclusion cavities for chiral recognition.
Mobile Phase Hexane : Isopropanol (98:2, v/v)Non-polar environment maintains retinoid solubility and CSP interaction.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates.
Temperature 20°C (Sub-ambient)Enhances the thermodynamic stability of the transient diastereomeric complex.
Detection UV/Vis at 325 nm or 350 nmMaximizes signal-to-noise ratio based on the polyene chain's conjugated double bonds.

Table 2: System Suitability Testing (SST) Criteria

MetricAcceptance CriterionValidation Purpose
Resolution ( Rs​ ) ≥1.5 Ensures baseline separation of the (R) and (S) enantiomers.
Tailing Factor ( Tf​ ) ≤1.5 Verifies absence of secondary interactions (e.g., free silanol effects).
Isomeric Purity <2% cis-isomersConfirms efficacy of yellow-light environmental controls during sample prep.
Recovery (IS) 90%−110% Validates the efficiency of the liquid-liquid extraction protocol.

Diagnostic Heuristics (Troubleshooting)

When developing methods for fragile molecules, failures are highly diagnostic.

  • Observation: Appearance of multiple minor peaks eluting slightly before or after the main enantiomer peaks.

    • Causality: The sample has undergone photo-isomerization. The minor peaks are 13-cis, 9-cis, or 11-cis isomers of the target retinoid.

    • Correction: Audit the laboratory environment for light leaks. Ensure amber vials are used and autosampler doors are opaque.

  • Observation: Loss of chiral resolution ( Rs​<1.0 ) over multiple injections.

    • Causality: Accumulation of polar matrix components (e.g., water or lipids) on the CSP, which blocks the chiral recognition cavities.

    • Correction: Flush the column with a slightly more polar normal-phase solvent (e.g., Hexane:Ethanol 90:10) to strip contaminants, then re-equilibrate. Ensure samples are thoroughly dried of aqueous carryover.

Sources

Method

protocols for synthesis of rac all-trans isomers

An In-Depth Guide to the Synthesis of Racemic All-Trans Isomers: Protocols and Methodologies Authored by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Racemic All-Trans Isomers: Protocols and Methodologies

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry in Molecular Function

In the realm of chemical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. Cis-trans isomerism, a form of stereoisomerism, describes the orientation of functional groups around a double bond or a ring structure.[1] The trans configuration, where functional groups are on opposite sides, often results in a more linear and thermodynamically stable molecule compared to the corresponding cis isomer.[1] This guide focuses on the synthesis of racemic all-trans isomers, molecules containing multiple double bonds, all in the trans configuration.

The importance of this specific stereochemistry cannot be overstated, particularly in pharmacology and materials science. For instance, all-trans-retinoic acid (atRA), a metabolite of vitamin A, is a crucial signaling molecule in embryonic development and cell differentiation, acting through binding to specific nuclear receptors.[2][3][4] Its isomers have vastly different biological activities. Similarly, the antitumor activity of the platinum-based chemotherapy drug cisplatin is exclusive to the cis isomer; the corresponding trans isomer, transplatin, is inactive.[1] Therefore, the ability to selectively synthesize the desired all-trans isomer is a cornerstone of modern organic chemistry and drug discovery.

This application note provides a detailed overview of the primary synthetic strategies, step-by-step experimental protocols, and purification techniques for obtaining racemic all-trans isomers, with a focus on the robust and widely-used Wittig and Horner-Wadsworth-Emmons olefination reactions.

Core Synthetic Strategies: Building the All-Trans Backbone

The construction of carbon-carbon double bonds with high stereoselectivity is the central challenge in synthesizing all-trans isomers. Olefination reactions, which form a double bond by coupling a carbonyl compound (an aldehyde or ketone) with a phosphorus-stabilized carbanion, are the most powerful and versatile tools for this purpose.

Workflow for Synthesis, Purification, and Analysis

The overall process involves a logical sequence of steps, from the selection of appropriate starting materials to the final characterization of the purified isomer. This workflow ensures the efficient and reliable synthesis of the target molecule.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Reactant Selection (Aldehyde/Ketone + Phosphonium Salt/Phosphonate) B Olefination Reaction (e.g., Wittig or HWE) A->B Coupling C Reaction Work-up (Extraction, Quenching) B->C Crude Mixture D Crude Product Isolation C->D E Purification (Column Chromatography / Recrystallization) D->E F Characterization (NMR, IR, MS) E->F Purified Isomer G Isomeric Purity Check (e.g., ¹H NMR Coupling Constants) F->G

Caption: General workflow for the synthesis of all-trans isomers.

The Wittig Reaction: A Classic Olefination Tool

Developed by Georg Wittig, this Nobel Prize-winning reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[5] The reaction is driven by the formation of a very stable phosphine oxide byproduct, which makes the process essentially irreversible.[6]

Mechanism and Stereoselectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides (where the R group on the carbanion is alkyl or H) are highly reactive and typically react under kinetic control to yield cis (Z)-alkenes.

  • Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or phenyl) are less reactive and their reactions are often reversible. This allows for equilibration to the more thermodynamically stable intermediate, which leads to the formation of the trans (E)-alkene.[5][7]

For the synthesis of all-trans isomers, the use of stabilized ylides is therefore paramount.

G A Phosphonium Salt B Phosphorus Ylide (Wittig Reagent) A->B Deprotonation (strong base) D [2+2] Cycloaddition B->D Nucleophilic Attack C Aldehyde / Ketone C->D E Oxaphosphetane (4-membered ring intermediate) D->E F Cycloreversion E->F Collapse of intermediate G trans-Alkene Product F->G H Triphenylphosphine Oxide (Byproduct) F->H

Caption: Simplified mechanism of the Wittig Reaction.

Protocol 1: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol is an adaptation of a well-established procedure demonstrating the synthesis of a trans-alkene using a semi-stabilized ylide.[8][9]

Materials:

  • Benzyltriphenylphosphonium chloride

  • 9-Anthraldehyde

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1-Propanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equiv.) and 9-anthraldehyde (1.0 equiv.) in dichloromethane.

  • Add a 50% aqueous solution of NaOH (w/w) to the flask. The reaction is biphasic.

  • Stir the mixture vigorously at room temperature for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the 9-anthraldehyde spot.

  • Work-up and Product Precipitation: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer twice with deionized water and once with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude solid.

  • To purify the product, add a minimal amount of hot 1-propanol to the crude solid to dissolve it. Then, add water dropwise until the solution becomes cloudy, inducing precipitation.[8]

  • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with a cold 1:1 mixture of 1-propanol and water, and dry under vacuum.

  • Characterization: Confirm the trans configuration using ¹H NMR spectroscopy. The vinylic protons should appear as doublets with a large coupling constant (J) of approximately 15-16 Hz.[9]

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced E-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions instead of phosphorus ylides.[10][11] This method offers two significant advantages:

  • Higher E-selectivity: The HWE reaction almost exclusively produces trans (E)-alkenes, regardless of the substituents on the phosphonate.[10][12]

  • Easier Purification: The byproduct is a water-soluble dialkylphosphate salt, which can be easily removed by aqueous extraction, simplifying purification compared to the often-greasy triphenylphosphine oxide from the Wittig reaction.[10]

Mechanism of the HWE Reaction

The reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then adds to the aldehyde or ketone. The resulting intermediate eliminates a dialkylphosphate anion to form the alkene. The stereochemistry is controlled by the sterically favored antiperiplanar approach of the reactants, which ultimately leads to the E-alkene.[11][13]

G A Phosphonate Ester B Phosphonate Carbanion A->B Deprotonation (e.g., NaH, NaOMe) D Nucleophilic Addition B->D Anti-periplanar attack C Aldehyde / Ketone C->D E Betaine Intermediate D->E F Oxaphosphetane Formation E->F G trans-Alkene Product F->G Elimination H Dialkylphosphate Salt (Water-soluble byproduct) F->H

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons Reaction.

Protocol 2: General Procedure for HWE Olefination

This protocol provides a general framework for synthesizing an α,β-unsaturated ester, a common structural motif in all-trans molecules like retinoids.[14]

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • An appropriate aldehyde or ketone

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Deionized water and brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonate Anion Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.1 equiv.). Cool the suspension to 0 °C in an ice bath.

  • Add the phosphonate ester (1.1 equiv.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Reaction with Carbonyl: Cool the resulting clear solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde/ketone.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the trans stereochemistry via ¹H NMR spectroscopy by observing the characteristic large coupling constant for the vinylic protons.

Comparison of Olefination Methodologies

FeatureStabilized Wittig ReactionHorner-Wadsworth-Emmons (HWE)
Phosphorus Reagent Triphenylphosphonium YlidePhosphonate Carbanion
Typical Base Milder bases (e.g., NaOEt, K₂CO₃)Stronger bases (e.g., NaH, NaOMe, BuLi)[11]
Stereoselectivity Good to excellent E-selectivity[7]Excellent E-selectivity[10][11]
Reactivity Less reactive than HWE reagentsMore nucleophilic/reactive than Wittig ylides[10]
Byproduct Triphenylphosphine oxideDialkylphosphate salt
Purification Can be difficult (byproduct is organic-soluble)Easy (byproduct is water-soluble)[10]

Purification and Characterization of All-Trans Isomers

The successful synthesis of the target molecule is contingent upon its effective purification and rigorous characterization to confirm its identity and isomeric purity.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying organic compounds. By using a silica gel stationary phase and an appropriate mobile phase (eluent), isomers can often be separated based on differences in polarity. Trans isomers are typically less polar than cis isomers and will therefore elute first.[15]

  • Recrystallization: This technique relies on the differences in solubility between the desired product and impurities (including other isomers) in a particular solvent. For many linear all-trans molecules, their higher symmetry allows for more efficient crystal packing, which can be exploited for purification.[16]

  • Precipitation: As described in Protocol 1, changing the solvent composition can selectively precipitate the desired product from the reaction mixture.[8]

Characterization Methods
  • ¹H NMR Spectroscopy: This is the most definitive method for assigning cis or trans stereochemistry. The vicinal coupling constant (³J) between protons on a double bond is stereodependent. A large coupling constant, typically in the range of 12-18 Hz, is indicative of a trans relationship, while a smaller value (0-12 Hz) suggests a cis relationship.[1]

  • Infrared (IR) Spectroscopy: Trans alkenes often show a characteristic C-H out-of-plane bending vibration around 960-980 cm⁻¹, which is absent in the corresponding cis isomer.

  • Melting Point: Due to better crystal packing, trans isomers generally have a higher melting point than their cis counterparts.[1]

Conclusion

The synthesis of racemic all-trans isomers is a critical capability in modern organic and medicinal chemistry. The Wittig and Horner-Wadsworth-Emmons reactions provide robust and reliable platforms for the stereoselective construction of trans double bonds. The HWE reaction, in particular, is often favored for its superior E-selectivity and the operational simplicity of its work-up procedure. By combining these powerful synthetic tools with rigorous purification and characterization techniques, researchers can confidently access these important molecules for a wide range of applications in science and technology.

References

  • Wikipedia. Carotenoid. [Link]

  • Moreno, J. C., et al. (2023). Carotenoid metabolism: New insights and synthetic approaches. Frontiers in Plant Science. [Link]

  • Nisar, N., et al. (2019). Carotenoid Biosynthesis and Regulation in Plants. AOCS. [Link]

  • Myers, B. A., et al. (2002). Wittig Reaction: The Synthesis of trans-9-(2-Phenylethenyl)anthracene Revisited. Journal of Chemical Education. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Braesco, V., et al. (2020). Synthesis of all-trans-beta-carotene retinoids and derivatives labelled with 14C. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. Molecules. [Link]

  • Warren, S. (1996). Strategies for the stereoselective synthesis of molecules with remote stereogenic centres across a double bond of fixed configuration. Royal Society of Chemistry. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Wikipedia. Retinoic acid. [Link]

  • LAB Worldwide. (2019). Chemists Develop More Efficient Synthesis Process for Drug Development. [Link]

  • Anonymous. Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. CDN. [Link]

  • Pharmaceutical Technology. (2025). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • Khan, K. M., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. PubMed. [Link]

  • Chemistry LibreTexts. (2021). 7.3: The Wittig Reaction. [Link]

  • Unspecified Author. (Date unknown). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks. [Link]

  • Ando, K. (1997). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry. [Link]

  • Afonso, C. A. M., et al. (2026). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem. [Link]

  • Smith, A. D., et al. (2011). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters. [Link]

  • Afonso, C. A. M., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]

  • Thomas, C. M. (2009). Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer. Journal of the American Chemical Society. [Link]

  • Google Patents. (1975).
  • Duester, G. (2012). Retinoic acid synthesis and functions in early embryonic development. PMC. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Napoli, J. L. (2012). Enzymology of retinoic acid biosynthesis and degradation. Journal of Lipid Research. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Meier, M. A. R., et al. (2017). Poly(phosphonate)-mediated Horner–Wadsworth–Emmons reactions. Royal Society of Chemistry. [Link]

  • Wikipedia. Cis–trans isomerism. [Link]

  • Google Patents. (1998). Method of synthesis of retinoic acid.
  • Napoli, J. L. (2012). Physiological insights into all-trans-retinoic acid biosynthesis. PubMed. [Link]

  • Google Patents. (1970).
  • Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

  • Lee, B-S., et al. (2025). Preparation of (+)-Trans-Isoalliin and Its Isomers by Chemical Synthesis and RP-HPLC Resolution. ResearchGate. [Link]

  • Macmillan Group. (2021). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. [Link]

Sources

Application

Application Note: Formulation and Dosing Guidelines for All-Trans Retinoic Acid (ATRA) in Murine Models

Introduction & Mechanistic Grounding In commercial and pharmacological contexts, the prefix "rac all-trans" often refers to synthetic preparations of All-trans retinoic acid (ATRA) or its esterified derivatives (e.g., ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

In commercial and pharmacological contexts, the prefix "rac all-trans" often refers to synthetic preparations of All-trans retinoic acid (ATRA) or its esterified derivatives (e.g., rac-all-trans retinyl acetate)[1]. For in vivo murine models, pure ATRA is the gold standard due to its direct, potent action on nuclear receptors without requiring hepatic conversion[2][3]. ATRA is a critical signaling molecule utilized extensively in murine models of oncology (differentiation therapy), immunology (macrophage polarization), and neuroscience (synaptic metaplasticity)[4][5].

Establishing a robust dosing protocol is critical. ATRA’s extreme hydrophobicity and photosensitivity frequently lead to formulation artifacts, phase separation, and inconsistent bioavailability if handled improperly.

The Causality of the RAR/RXR Pathway

To understand the necessity of strict handling protocols, one must understand ATRA's mechanism of action. Upon entering the cell, ATRA is shuttled by Cellular Retinoic Acid-Binding Protein 2 (CRABP2) to the nucleus[3]. There, it binds to Retinoic Acid Receptors (RARs), which heterodimerize with Retinoid X Receptors (RXRs)[6][7]. This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting coactivators to initiate target gene transcription[6].

The Photoisomerization Threat: Exposure to standard laboratory light causes ATRA to undergo rapid photoisomerization into 9-cis-retinoic acid. While ATRA exclusively activates RARs, 9-cis-retinoic acid acts as a pan-agonist for both RARs and RXRs. Administering photo-degraded ATRA inadvertently triggers off-target RXR pathways, severely confounding experimental causality.

Pathway ATRA All-trans Retinoic Acid (Ligand) CRABP2 CRABP2 (Cytosolic Carrier) ATRA->CRABP2 Binds Nucleus Nucleus Translocation CRABP2->Nucleus Transports Receptor RAR/RXR Heterodimer (Nuclear Receptor) Nucleus->Receptor Delivers Ligand RARE RARE (DNA Promoter) Receptor->RARE Binds DNA GeneExp Target Gene Transcription (Differentiation/Plasticity) RARE->GeneExp Activates

Fig 1: ATRA cytosolic transport and RAR/RXR-mediated genomic signaling pathway.

Pharmacokinetics and Dosing Rationale

ATRA exhibits a narrow therapeutic index in murine models. The chosen dose dictates the physiological response, ranging from subtle synaptic metaplasticity to acute toxicity and cytokine storms[8][9].

Table 1: Quantitative Murine Dosing Guidelines for ATRA

Dosage RangeMurine Model ApplicationAdministration RouteBiological Effect
1 – 10 mg/kg Neuroscience / MetaplasticityIntraperitoneal (IP)Enhances long-term potentiation (LTP) and synaptic strength without baseline toxicity.
15 – 20 mg/kg Oncology / ImmunologyIP or Oral GavageInduces cell cycle arrest, M2 macrophage polarization, and terminal differentiation.
>30 mg/kg Toxicity ThresholdIntraperitoneal (IP)Induces severe weight loss, cytokine storms (IL-1β, TNF-α), tissue damage, and lethality.

Self-Validating Formulation Protocol

Because ATRA is highly lipophilic, it cannot be dissolved in aqueous buffers like PBS[10]. It must first be solubilized in an organic solvent (DMSO) and then suspended in a lipid vehicle (corn oil) for intraperitoneal (IP) delivery[4][11].

Materials Required
  • ATRA powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pharmaceutical-grade Corn Oil[12]

  • Amber microcentrifuge tubes

Step-by-Step Preparation
  • Environmental Control: Turn off standard fluorescent room lights. Conduct all preparation steps under dim red or yellow light.

    • Causality: Prevents photoisomerization of ATRA into 9-cis-retinoic acid, ensuring exclusive RAR targeting[13].

  • Primary Solubilization (Stock): Weigh the ATRA powder and dissolve it in 100% anhydrous DMSO to create a 50 mg/mL stock solution.

    • Causality: DMSO disrupts the crystalline lattice of ATRA, ensuring complete molecular dispersion.

    • Validation Checkpoint: Visually inspect the tube. The solution must be a clear, deep yellow liquid. Any cloudiness or particulate matter indicates moisture contamination in the DMSO; discard and remake.

  • Secondary Dilution (Working Solution): Dilute the DMSO stock into pharmaceutical-grade corn oil to achieve the desired final concentration (e.g., 0.5 mg/mL for a 10 mg/kg dose in a 20g mouse).

    • Causality: The final DMSO concentration must not exceed 5% (v/v). Concentrations >5% induce significant peritoneal inflammation, confounding immunological and behavioral assays[10][11].

  • Emulsification: Vortex the mixture vigorously for 2 to 3 minutes.

    • Validation Checkpoint: The resulting emulsion should be uniformly cloudy-yellow. If distinct liquid layers form (phase separation), the emulsion has failed due to insufficient vortexing or excess water in the system[14]. Do not inject separated solutions , as this causes lethal DMSO boluses.

Protocol Step1 1. Weigh ATRA Powder Environment: Dim/Yellow Light Step2 2. Primary Solubilization Vehicle: 100% Anhydrous DMSO Step1->Step2 Prevents Photoisomerization Step3 3. Secondary Dilution Vehicle: Pharmaceutical-Grade Corn Oil Step2->Step3 Stock: 50 mg/mL Step4 4. Emulsification Action: Vortex until Homogeneous Step3->Step4 Final DMSO <= 5% Step5 5. In Vivo Administration Route: Intraperitoneal (IP) Injection Step4->Step5 Prevents Phase Separation

Fig 2: Self-validating workflow for ATRA formulation and murine IP administration.

In Vivo Administration Protocol (IP Injection)

  • Preparation: Draw the emulsified ATRA solution into a 1 mL sterile syringe using a 25–27 gauge needle. Ensure no air bubbles are present[15].

  • Restraint: Manually restrain the mouse, tilting the head downward.

    • Causality: This allows the abdominal organs to shift cranially by gravity, minimizing the risk of visceral puncture[12].

  • Injection: Insert the needle into the lower right abdominal quadrant at a 30-degree angle[12][15].

  • Aspiration: Pull back slightly on the plunger.

    • Validation Checkpoint: If blood or greenish fluid (ingesta) enters the hub, withdraw immediately and discard the syringe. Negative pressure confirms correct placement in the empty peritoneal cavity[12].

  • Delivery: Inject the solution at a steady rate. Standardize the injection volume (typically 100–200 µL per mouse) to maintain consistency across cohorts[12].

Troubleshooting & Quality Control

  • Issue: Precipitation upon adding corn oil.

    • Cause: The corn oil may be too cold, or the DMSO absorbed atmospheric moisture.

    • Solution: Warm the corn oil to 37°C prior to mixing. Always use fresh, anhydrous DMSO. Alternatively, utilize a PEG300 (40%) / Tween-80 (5%) / Saline (45%) co-solvent system to force aqueous miscibility[14][15].

  • Issue: High variability in experimental readouts (e.g., erratic cytokine levels).

    • Cause: Inconsistent use of pharmaceutical vs. non-pharmaceutical grade vehicles.

    • Solution: Non-pharmaceutical grade corn oil contains varying levels of free fatty acids and impurities that trigger baseline peritoneal inflammation. Always standardize the vehicle grade across all cohorts[12].

References

  • All-trans retinoic acid increases the pathogenicity of the H9N2 influenza virus in mice. National Institutes of Health (NIH) PubMed Central. URL:[Link]

  • All-trans retinoic acid induces synaptopodin-dependent metaplasticity in mouse dentate granule cells. eLife. URL: [Link]

  • Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology. URL:[Link]

  • Retinoic Acid Signaling Pathways in Development and Diseases. National Institutes of Health (NIH) PubMed Central. URL:[Link]

  • Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice. National Institutes of Health (NIH) PubMed Central. URL:[Link]

  • Signaling by Retinoic Acid. Reactome Pathway Database. URL:[Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. URL:[Link]

Sources

Method

optimal solvent systems for rac all-trans extraction

Application Note: Optimal Solvent Systems for the Extraction of Retinoids: Preserving all-trans Isomeric Integrity and Stabilizing rac-all-trans Internal Standards Target Audience: Analytical Chemists, Pharmacokineticist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for the Extraction of Retinoids: Preserving all-trans Isomeric Integrity and Stabilizing rac-all-trans Internal Standards

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists.

The Chemical Challenge of Retinoid Extraction

The precise quantification of endogenous retinoids—specifically all-trans-retinoic acid (ATRA) and retinol—is a critical component of pharmacokinetic profiling and nutritional biochemistry. To ensure accurate quantification, synthetic rac-all-trans-retinyl acetate (RAC) is frequently utilized as an internal standard, as it mimics the lipophilicity of endogenous retinoids but is absent from baseline biological matrices[1].

However, retinoids present a formidable analytical challenge. Their conjugated polyene chain makes them highly susceptible to photo-isomerization (converting from the active all-trans configuration to cis isomers) and oxidative degradation[2]. Furthermore, ATRA possesses a carboxylic acid moiety (pKa ~4.7), meaning its ionization state—and consequently its partition coefficient—is highly dependent on the pH of the extraction matrix. A rigid, one-size-fits-all extraction protocol frequently results in poor recovery, isomeric artifacts, and high matrix effects.

Mechanistic Insights into Solvent Selection

As an application scientist, selecting the optimal solvent system requires balancing protein precipitation, analyte partitioning, and chemical stabilization. Standard liquid-liquid extraction (LLE) using pure non-polar solvents (e.g., 100% hexane) often fails to extract ATRA efficiently because, at physiological pH, the carboxylate group is ionized and remains in the aqueous phase.

To overcome this, two field-proven solvent systems have been developed, each relying on distinct chemical principles:

  • The Salting-Out Partitioning System (Acetonitrile:Butanol): This system utilizes an Acetonitrile:Butanol (50:50, v/v) mixture paired with saturated K₂HPO₄[1][3]. Acetonitrile acts as a powerful protein precipitant, disrupting retinoid-binding proteins. Butanol provides the necessary amphiphilic properties to solubilize the lipophilic rac-all-trans retinyl acetate and ATRA. The addition of saturated K₂HPO₄ (a high-density salt solution) induces a "salting-out" effect, forcing the water-miscible acetonitrile to phase-separate into a distinct upper organic layer containing the target analytes[3].

  • The Hyperacidified LLE System (Hexane:Ethyl Acetate): For hyperlipidemic plasma samples, a combination of Hexane and Ethyl Acetate (1:1, v/v) under hyperacidified conditions (using 10 M HCl) is optimal[4]. The extreme drop in pH fully protonates the carboxylic acid group of ATRA, neutralizing its charge and driving it into the organic phase. Ethyl acetate increases the overall polarity index of the solvent, significantly boosting the recovery of ATRA compared to pure hexane[4].

  • Oxidative and Photolytic Quenching: Regardless of the solvent system, the addition of 0.1% Butylated hydroxytoluene (BHT) is mandatory. BHT acts as a sacrificial radical scavenger, preventing the formation of retinoid epoxides during the extraction process[2]. Furthermore, all procedures must be conducted in amber tubes under yellow light to block UV-induced photo-isomerization[2].

Comparative Analysis of Solvent Systems

The following table summarizes the performance metrics of various solvent systems for retinoid extraction, allowing researchers to select the appropriate method based on their specific matrix.

Solvent SystemTarget MatrixpH Modifier / BufferMean Recovery (%)Isomerization RiskPrimary Mechanism
Acetonitrile:Butanol (50:50) Tissues, Cells, SerumSaturated K₂HPO₄85 - 92%Low (with BHT)Salting-out phase separation; protein precipitation.
Hexane:Ethyl Acetate (1:1) Hyperlipidemic Plasma10 M HCl89.7 ± 9.2%Low (if kept at 4°C)Hyperacidification drives protonated ATRA into organic phase.
Pure Hexane PlasmaNone< 40% (for ATRA)ModerateFails to extract ionized ATRA; only extracts neutral esters.

Validated Experimental Protocols

Protocol A: Salting-Out Extraction for Tissues and Cells

Optimized for the simultaneous extraction of ATRA, retinol, and RAC internal standard.

  • Preparation: Perform all steps in a darkened room under yellow light to prevent photo-oxidation[2]. Chill all reagents to 4°C.

  • Sample Homogenization: Homogenize 50 mg of tissue or 0.5 mL of cell suspension in ice-cold PBS[1].

  • Internal Standard Addition: Spike the homogenate with a known concentration of rac-all-trans-retinyl acetate (RAC) to assess extraction recovery.

  • Solvent Extraction: Add 350 µL of an Acetonitrile:Butanol (50:50, v/v) solution containing 0.1% (w/v) BHT[3]. Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Phase Separation: Add 300 µL of a saturated K₂HPO₄ solution (approx. 1.3 kg/L )[1]. Vortex thoroughly for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 12,000 × g for 10 minutes at room temperature[1].

  • Collection: Carefully aspirate the upper organic layer (which contains the retinoids) and transfer it to an amber glass vial.

  • Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in the appropriate LC-MS/MS or HPLC mobile phase immediately prior to injection.

Protocol B: Hyperacidified LLE for Plasma

Optimized for clinical plasma samples, particularly those with high lipid content.

  • Preparation: Thaw plasma samples on ice under yellow light. Use amber Eppendorf tubes[2][4].

  • Acidification: To 200 µL of plasma, add the internal standard and exactly 5 µL of 10 M HCl to hyperacidify the matrix[4].

  • Protein Precipitation: Add 400 µL of cold Methanol. Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new amber tube[4].

  • Extraction: Add 300 µL of Hexane and 300 µL of Ethyl Acetate to the supernatant. Vortex vigorously for 10 seconds[4].

  • Collection & Drying: Centrifuge briefly to separate the phases. Collect the upper organic layer, dry under nitrogen gas, and reconstitute for analysis.

Extraction Workflow Visualization

RetinoidExtraction cluster_0 Critical Environmental Controls Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (rac-all-trans-Retinyl Acetate) Sample->Spike Light Yellow Light / Amber Tubes (Blocks Photo-isomerization) Spike->Light Extraction Solvent Addition (ACN:Butanol or Hexane:EtOAc) Light->Extraction Temp 4°C Processing (Minimizes Thermal Degradation) Temp->Extraction PhaseSep Phase Separation (Saturated K2HPO4 or 10M HCl) Extraction->PhaseSep Antioxidant 0.1% BHT Addition (Quenches ROS / Prevents Oxidation) Antioxidant->Extraction Analysis LC-MS/MS or HPLC-UV (Quantification of ATRA & RAC) PhaseSep->Analysis

Workflow for retinoid extraction highlighting environmental controls and phase separation.

References

  • Reduced Levels of Retinyl Esters and Vitamin A in Human Renal Cancers. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPwDhHCn2Y2Q88axB3mb6ZiCR-oPt0FutqrS0pZ4N28NPmFrmEHvN2jxur6aEiP8VOlsivExfqEEgzhidCUahjG9DkKAUQNTskJzxRzbwuFHoHteDWg2cOddrTOBd5dHFv_7c8Se_EKkNeNjT0aGMugQ8xP5QNCXagVW6e4HY_6c3zj6pIAn7yxJrQAPehxLwMi8wgIT2QxGS2DXKLFf5iXQFPwxmPxR0=]
  • Destabilization of TNF-α mRNA by retinoic acid in hepatic macrophages: implications for alcoholic liver disease. American Journal of Physiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgXIeQxsOx-rgzpTKfRWUOVXpHWsvRqDkergImQbjMtjSkA6vwJq3f396HZbFs8zVTUmlBQxAWdYuRwqPho84kDHkST93YrKFKKf3n_vSUKMpmfP1lfV_vx-w4iywhurlTeI_oYOIHyF0ghLV1iYSGd6bxrwHw4bRtUwvtefJvNFF3fw==]
  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PMC.[https://vertexaisearch.cloud.google.
  • Effects of AM80 compared to AC261066 in a high fat diet mouse model of liver disease. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs-VRPHbEEYQRYXNq4iIOPucHl6K3b7BgGy_Qdwb_D6kN1YTug8mt1HreBjcnARz168qLmqGQARieI1CHk-j2pRMqMsrKaQguP6VWXfe7WskZjPyyqK5AoSgaLwwQ9Qvs1YOqlGsjFIUw3WXQ=]

Sources

Application

Application Note: Utilizing rac-all-trans Retinoids as Internal Standards in LC-MS/MS Bioanalysis

Executive Summary The quantification of endogenous retinoids—such as all-trans-retinoic acid (ATRA) and its downstream oxidized metabolites—in biological matrices is notoriously challenging. These molecules are present a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of endogenous retinoids—such as all-trans-retinoic acid (ATRA) and its downstream oxidized metabolites—in biological matrices is notoriously challenging. These molecules are present at low physiological concentrations, exhibit severe photo-instability, and are highly susceptible to matrix-induced ion suppression during liquid chromatography-tandem mass spectrometry (LC-MS/MS). While stable isotope-labeled (SIL) standards are traditionally preferred, they are often cost-prohibitive, commercially unavailable for specific metabolites, or susceptible to deuterium exchange in acidic mobile phases.

This application note details the mechanistic rationale and step-by-step protocol for utilizing synthetic racemic all-trans isomers (e.g., rac-all-trans-4-hydroxyretinoic acid) as robust structural analog internal standards (IS). This approach has been successfully validated in complex matrices, ranging from human plasma to [1].

Mechanistic Principles: The Causality of Experimental Choices

As a bioanalytical scientist, selecting an internal standard is not merely about finding a compound with a similar mass; it is about matching the physicochemical lifecycle of the analyte from extraction to ionization.

  • Chromatographic Co-elution (The Racemic Advantage): Endogenous metabolites like 4-OH-ATRA are generated stereospecifically by CYP26 enzymes, existing predominantly as a single enantiomer. A synthetic rac-all-trans IS contains both enantiomers. On an achiral C18 column, the enantiomers co-elute, perfectly matching the retention time of the endogenous analyte and experiencing the exact same matrix suppression/enhancement in the electrospray ionization (ESI) source.

  • Isomeric Stability Tracking: Retinoids readily undergo photo-isomerization (e.g., all-trans to 9-cis or 13-cis). By utilizing an all-trans IS, the standard mimics the specific isomerization kinetics of the endogenous all-trans analytes during sample handling, allowing the IS to mathematically correct for any ex vivo degradation.

  • Prevention of Isotopic Scrambling: Unlike deuterated retinoids (e.g., ATRA-d5), which can undergo hydrogen-deuterium exchange in the acidic conditions of the LC mobile phase, rac-all-trans analogs are chemically stable, ensuring the integrity of the precursor mass. This stability is why these compounds are heavily featured in authoritative databases like the[2].

Pathway A all-trans-Retinol (Vitamin A) B all-trans-Retinal A->B ADH/RDH C all-trans-Retinoic Acid (ATRA) B->C RALDH D CYP26 Enzymes (Oxidation) C->D G RAR/RXR Receptors (Gene Transcription) C->G Activation E 4-OH-ATRA / 4-oxo-ATRA (Endogenous Metabolites) D->E E->G Weak Activation F rac-all-trans-4-OH-ATRA (Synthetic IS) F->E Structural Analogue

Retinoid metabolism pathway highlighting the structural analogy of the rac-all-trans IS.

Experimental Workflow: A Self-Validating Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate highly lipophilic retinoids while precipitating proteins and leaving polar phospholipids in the aqueous phase, drastically reducing MS source fouling.

Reagents & Materials
  • Extraction Solvent: Hexane / Ethyl Acetate (80:20, v/v).

  • Antioxidant: Butylated hydroxytoluene (BHT), 0.1% in ethanol.

  • Internal Standard: rac-all-trans-4-OH-ATRA (100 ng/mL working solution).

  • Hardware: Silanized glass vials (to prevent non-specific binding of retinoids to active silanol groups).

Step-by-Step Methodology
  • Environmental Control (Critical): All procedures MUST be performed under yellow/amber light. White light or UV exposure will cause rapid isomerization, invalidating the quantitation.

  • Sample Aliquoting & IS Addition: Transfer 100 µL of biological matrix (e.g., plasma) to a silanized microcentrifuge tube. Add 10 µL of the rac-all-trans IS working solution.

  • Protein Denaturation: Add 200 µL of cold acetonitrile (ACN) containing 0.1% BHT. Causality: ACN denatures Retinol-Binding Proteins (RBP) to release the analytes, while BHT prevents free-radical oxidation of the polyene chain during subsequent steps. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 500 µL of the Hexane/Ethyl Acetate (80:20) extraction solvent. Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean silanized vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas. Crucial: Do not exceed 30°C on the evaporator block to prevent thermal degradation.

  • Reconstitution: Reconstitute the dried residue in 50 µL of the initial LC mobile phase (e.g., Methanol/Water, 70:30, v/v with 0.1% formic acid).

System Suitability & Self-Validation

This protocol is designed as a self-validating system. The absolute peak area of the rac-all-trans IS is monitored across all injections. If the IS peak area in any unknown sample deviates by >15% from the mean IS peak area of the calibration standards, it indicates a matrix-specific extraction failure or severe ion suppression. That specific sample is automatically flagged for re-extraction, ensuring absolute trustworthiness in the final quantitative data.

Workflow A Sample Collection (Plasma/Tissue) B Addition of IS (rac-all-trans Retinoid) A->B Amber Light C Protein Precipitation & Antioxidant (BHT) B->C D Liquid-Liquid Extraction (Hexane/Ethyl Acetate) C->D E Evaporation & Reconstitution (under N2 gas) D->E F LC-MS/MS Analysis (MRM Mode) E->F Injection G Data Processing (Ratiometric Quantitation) F->G

LC-MS/MS workflow utilizing rac-all-trans internal standards under light-protected conditions.

Quantitative Data Summaries

The following tables summarize the optimized mass spectrometric parameters and the expected validation metrics when utilizing this methodology. Analysis is performed in Electrospray Ionization (ESI) positive mode.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

CompoundRolePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
all-trans-Retinoic Acid (ATRA)Target Analyte301.2205.16025
4-OH-ATRATarget Analyte317.2299.26520
rac-all-trans-4-OH-ATRA Internal Standard 317.2 299.2 65 20
4-oxo-ATRATarget Analyte315.2297.26522
rac-all-trans-4-oxo-ATRA Internal Standard 315.2 297.2 65 22

Note: The IS shares the exact MRM transitions with the target analyte. Chromatographic separation (or the racemic split peak on chiral columns) is used to differentiate them if spiked into the same matrix, though typically the IS is used to quantify the endogenous baseline.

Table 2: Expected Method Validation Data (Plasma Matrix)

CompoundNominal Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)
ATRA10.088.5 ± 4.292.1 ± 3.54.8
4-OH-ATRA5.085.2 ± 5.189.4 ± 4.15.5
rac-all-trans-4-OH-ATRA 50.0 (Spike) 86.0 ± 3.8 88.9 ± 3.2 3.9

Troubleshooting & Optimization

  • Issue: Appearance of secondary peaks (Isomerization).

    • Causality: Retinoids have absorbed photons, causing the double bonds to shift from trans to cis configurations.

    • Solution: Audit the laboratory environment. Ensure all windows are blacked out, monitor screens are dimmed, and only certified amber/yellow LED lights are active during extraction.

  • Issue: Poor extraction recovery (<50%).

    • Causality: Active silanol groups on standard laboratory glassware are binding the hydrophobic retinoid tails.

    • Solution: Switch exclusively to silanized glass inserts and vials, or highly inert polypropylene tubes. Ensure the LLE vortex step is strictly maintained at 2 minutes to allow full partitioning.

References

  • Sehnal, L., Smutná, M., Bláhová, L., Babica, P., Šplíchalová, P., & Hilscherová, K. (2022). "The Origin of Teratogenic Retinoids in Cyanobacteria." Toxins, 14(9), 636. URL:[Link]

  • SCIEX. (n.d.). "SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle." SCIEX Spectral Libraries. URL:[Link]

Sources

Method

Application Note: Advanced Formulation Techniques for Topical Delivery of All-Trans Retinoids (ATRA &amp; RAC)

Introduction & Mechanistic Rationale All-trans retinoic acid (ATRA) and its esterified prodrug, all-trans retinyl acetate (RAC), are cornerstone therapeutics in dermatology, widely utilized for the treatment of acne vulg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

All-trans retinoic acid (ATRA) and its esterified prodrug, all-trans retinyl acetate (RAC), are cornerstone therapeutics in dermatology, widely utilized for the treatment of acne vulgaris, psoriasis, and photoaging. Despite their profound efficacy in modulating cellular differentiation and upregulating collagen synthesis, their clinical utility is severely bottlenecked. Both ATRA and RAC exhibit extreme lipophilicity, rapid photo-degradation upon UV exposure, and a high propensity to induce "retinoid dermatitis" (characterized by erythema, scaling, and burning) when applied topically as a free bolus.

To circumvent these limitations, modern formulation science has pivoted towards controlled-release nanocarriers. By encapsulating these retinoids in Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or polymeric conjugates, formulators can shield the vulnerable all-trans polyene chain from oxidation[1]. Furthermore, these advanced vehicles localize the active pharmaceutical ingredient (API) within the stratum corneum and follicular ostia, mitigating systemic absorption and local irritation while ensuring sustained therapeutic concentrations.

Retinoid Metabolism and Signaling Pathway

Understanding the cellular fate of ATRA and RAC is critical for rational formulation design. While ATRA is the biologically active ligand, RAC serves as a stable prodrug that must undergo enzymatic processing in the epidermis to become active[2].

  • Hydrolysis & Oxidation: RAC is cleaved by epidermal esterases to all-trans retinol. Retinol is then oxidized to retinaldehyde (RAL), which undergoes a final oxidation step to form ATRA.

  • Cytosolic Transport: Because of its hydrophobicity, ATRA is bound by Cellular Retinoic Acid-Binding Protein II (CRABP-II), which shuttles the molecule into the nucleus.

  • Nuclear Activation: In the nucleus, ATRA binds to Retinoic Acid Receptors (RARs). These receptors heterodimerize with Retinoid X Receptors (RXRs) at specific DNA sequences known as Retinoic Acid Response Elements (RAREs). This binding event drives gene transcription that normalizes keratinocyte proliferation and inhibits matrix metalloproteinases (MMPs).

RetinoidPathway RAC All-trans Retinyl Acetate (RAC) (Topical Prodrug) Retinol All-trans Retinol RAC->Retinol Esterases Retinal Retinaldehyde Retinol->Retinal Dehydrogenases ATRA All-trans Retinoic Acid (ATRA) (Active Ligand) Retinal->ATRA Oxidation CRABPII CRABP-II (Cytosolic Transport) ATRA->CRABPII Binding RAR_RXR RAR/RXR Heterodimer (Nuclear Receptors) CRABPII->RAR_RXR Nuclear Translocation GeneExpr Gene Transcription (Collagen Synthesis, MMP Inhibition) RAR_RXR->GeneExpr RARE Activation

Caption: Metabolic conversion of RAC to ATRA and subsequent nuclear receptor activation.

Formulation Strategies and Carrier Selection

The physicochemical nature of the carrier dictates the release kinetics and stability of the all-trans retinoid.

  • Nanostructured Lipid Carriers (NLCs): Composed of a blend of solid and liquid lipids. The imperfect crystal lattice provides high drug loading for lipophilic molecules like ATRA and RAC, preventing drug expulsion during long-term storage[1].

  • Polymer Conjugates: Covalently bonding ATRA to hydrophilic polymers (e.g., Polyvinyl Alcohol, PVA) via hydrolytically degradable ester linkages creates amphiphilic macromolecules. These self-assemble into micelles, offering zero-order release profiles and eliminating the initial burst release that causes irritation[3].

  • Gelatin Microspheres: Prepared via coacervation, these microparticles (90-150 μm) deposit directly into the hair follicles, serving as a localized depot that follows Higuchi release kinetics[4].

Quantitative Comparison of ATRA/RAC Delivery Systems
Delivery SystemEncapsulation Efficiency (%)Release KineticsSkin Irritation PotentialPrimary Mechanism of Permeation Enhancement
Free ATRA (Cream) N/AImmediate BolusHigh (Retinoid Dermatitis)Passive concentration gradient
NLCs > 85%Sustained (Higuchi)LowLipid hydration & occlusive effect
Polymer Conjugates (PVA) ~ 100% (Covalent)Controlled (Hydrolytic)Very LowAmphiphilic micellar transport
Gelatin Microspheres ~ 50%Sustained (Higuchi)LowFollicular targeting / Depot formation

Experimental Protocols

Protocol 1: Fabrication of ATRA-Loaded NLCs via Hot High-Pressure Homogenization

Causality & Rationale: Hot high-pressure homogenization (HPH) is selected over solvent evaporation to avoid residual toxic organic solvents, a critical safety parameter for dermatological applications. The lipid matrix (e.g., Precirol ATO 5 and Squalene) is specifically chosen because its melting point is above skin temperature (32°C) but low enough (75°C) to avoid thermal degradation of the heat-sensitive ATRA during processing.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt 4.5% (w/w) solid lipid (Precirol ATO 5) and 1.5% (w/w) liquid lipid (Squalene) at 75°C. Dissolve 0.1% (w/w) ATRA (or RAC) into the lipid melt. Crucial: Perform this step under yellow light or in amber glassware to prevent photo-isomerization of the all-trans double bonds.

  • Aqueous Phase Preparation: Dissolve 2.0% (w/w) surfactant (Poloxamer 188) in ultra-pure water. Heat this solution to exactly 75°C to match the lipid phase temperature, which prevents premature lipid crystallization upon mixing.

  • Pre-Emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator homogenizer at 8,000 rpm for 2 minutes.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for exactly 3 cycles at 75°C. Causality: Exceeding 3 cycles increases the kinetic energy of the system, which can strip the surfactant layer and cause particle coalescence.

  • Cooling and Solidification: Rapidly cool the resulting nanoemulsion to 4°C to crystallize the lipids, locking the API within the imperfect lipid lattice to form NLCs.

  • Self-Validation Step: Measure Particle Size and Zeta Potential via Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Z-average < 200 nm, Polydispersity Index (PDI) < 0.2, and Zeta Potential < -30 mV (confirming adequate electrostatic stabilization against aggregation).

NLCWorkflow Lipid Lipid Phase (Solid+Liquid Lipid + API) @ 75°C PreEmul Pre-Emulsion (High Shear, 8000 rpm) Lipid->PreEmul Aqueous Aqueous Phase (Surfactant + Water) @ 75°C Aqueous->PreEmul HPH High-Pressure Homogenization (500 bar, 3 cycles) PreEmul->HPH Cooling Rapid Cooling (4°C) HPH->Cooling QC Validation (DLS) Size <200nm, PDI <0.2 Cooling->QC

Caption: Step-by-step workflow for formulating and validating ATRA-loaded NLCs.

Protocol 2: In Vitro Skin Permeation and Release Kinetics Assay

Causality & Rationale: A Franz diffusion cell setup utilizing excised porcine ear skin is the industry gold standard because its lipid composition, follicular density, and stratum corneum thickness closely mimic human skin. The receptor medium must contain a solubilizing agent to maintain "sink conditions" for the highly hydrophobic retinoids; otherwise, artificial back-pressure will halt diffusion.

Step-by-Step Methodology:

  • Skin Preparation: Thaw excised porcine ear skin. Carefully remove subcutaneous fat using a scalpel. Mount the skin between the donor and receptor compartments of a Franz diffusion cell (diffusion area ~3.14 cm²), ensuring the stratum corneum faces the donor chamber.

  • Receptor Compartment: Fill the receptor chamber with 15 mL of PBS (pH 7.4) containing 1% Tween 80 (solubilizer). Maintain the system at 32 ± 0.5°C (physiological skin surface temperature) under constant magnetic stirring (600 rpm).

  • Dosing: Apply 200 mg of the ATRA-NLC formulation (or a commercial control cream) evenly onto the stratum corneum using a positive displacement pipette.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor sampling port at predetermined intervals (1, 2, 4, 6, 8, 12, and 24 hours). Immediately replace the withdrawn volume with 0.5 mL of fresh, pre-warmed receptor medium to maintain hydrostatic pressure and sink conditions.

  • Quantification: Filter samples through a 0.22 μm PTFE syringe filter and analyze via HPLC-UV at 352 nm (for ATRA) or 325 nm (for RAC).

  • Self-Validation Step (Mass Balance): After 24 hours, swab the residual formulation from the skin surface. Mince the skin tissue (epidermis and dermis) and extract the retained drug using methanol sonication. The sum of the drug quantified in the receptor fluid, skin tissue, and residual surface swab must equal 90% - 110% of the initially applied dose. Failure to achieve this mass balance indicates drug degradation during the assay or incomplete extraction.

Sources

Application

storage and handling procedures for rac all-trans

Title: Application Note: Advanced Storage, Handling, and Reconstitution Protocols for rac all-trans Retinoids Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operati...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Storage, Handling, and Reconstitution Protocols for rac all-trans Retinoids

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction and Chemical Context

In pharmacological research and drug development, rac all-trans retinoids—such as rac all-trans 4-hydroxy retinoic acid (a primary metabolite of Tretinoin) and rac all-trans 3-hydroxyretinal—serve as critical reference standards and biologically active differentiation agents[1]. The nomenclature denotes a racemic mixture at a specific chiral center (e.g., the hydroxylated C3 or C4 position on the ionone ring) coupled with an all-trans configuration along the conjugated polyene tail.

While the chiral center dictates specific receptor binding affinities, the all-trans polyene chain dictates the molecule's extreme physicochemical instability. Failure to strictly control environmental variables during handling inevitably leads to experimental irreproducibility, primarily through rapid photoisomerization and oxidative degradation[2].

Mechanistic Vulnerabilities: The Causality of Degradation

To design a self-validating handling protocol, one must first understand the mechanisms of retinoid degradation.

  • Photoisomerization (UV/Visible Light): The extended conjugated π -electron system absorbs strongly in the UV and visible spectrum (typically peaking around 340–350 nm). Photon absorption excites the molecule to a π−π∗ singlet state, drastically lowering the rotational barrier of the double bonds. This rapidly converts the highly active all-trans geometry into a mixture of cis-isomers (e.g., 9-cis or 13-cis), which possess entirely different transcriptional activities[3].

  • Oxidative Cleavage (Atmospheric Oxygen): The electron-rich polyene chain is highly susceptible to electrophilic attack by molecular oxygen and reactive oxygen species (ROS). This leads to the formation of epoxides (e.g., 5,8-epoxy retinoic acid) and eventual chain cleavage into shorter, inactive aldehydes[4].

  • Thermal Degradation: Elevated temperatures accelerate both autoxidation and spontaneous thermal isomerization.

G A rac all-trans Retinoid (Intact Polyene Chain) B Photoisomerization (cis-Isomers) A->B UV / Visible Light (<500 nm) C Oxidative Degradation (Epoxides & Peroxides) A->C Atmospheric O2 / ROS D Thermal Breakdown (Chain Cleavage) A->D Heat (>20°C)

Caption: Degradation pathways of rac all-trans retinoids under environmental stress.

Quantitative Stability and Storage Parameters

Summarized below are the empirically validated storage parameters required to maintain >95% purity of rac all-trans retinoid stocks[2][5].

ParameterRecommended ConditionAbsolute Limit / AvoidRationale
Lyophilized Powder Storage -80°C in the darkRoom TemperaturePrevents thermal auto-oxidation.
Solvent for Stock Solution Anhydrous DMSO or 100% EtOHAqueous BuffersRetinoids precipitate in water; water accelerates hydrolytic degradation.
Maximum Solubility ~40 mg/mL (DMSO)>40 mg/mLExceeding limits causes micro-precipitation, skewing dosing accuracy.
Stock Solution Storage -80°C under Argon gas-20°C in ambient airArgon is heavier than air, forming a protective blanket against O 2​ .
Light Exposure Subdued yellow/red lightDirect fluorescent/sunlightStandard lab lights emit UV traces sufficient to trigger isomerization.

Step-by-Step Methodology: Reconstitution and Handling

This protocol is designed as a self-validating system : if the solution changes from a vibrant yellow/orange to a pale yellow or clear liquid, oxidative cleavage has occurred, and the batch must be discarded.

Prerequisites:

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade.

  • Argon gas tank with a low-flow regulator and sterile pipette tip attachment.

  • Amber glass vials (pre-chilled).

  • A dark room equipped with gold/yellow safe-lights (wavelengths > 500 nm).

Phase 1: Preparation under Inert Conditions

  • Equilibration: Remove the lyophilized rac all-trans vial from the -80°C freezer. Crucial Step: Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial in ambient air causes instant condensation of atmospheric moisture, introducing water that will ruin the stock.

  • Light Mitigation: Turn off all standard fluorescent lighting. Conduct all subsequent steps under yellow/red safe-lights[2].

Phase 2: Reconstitution 3. Dissolution: Inject the calculated volume of anhydrous DMSO directly into the vial through the septum to achieve a standard stock concentration (e.g., 10 mM or 3 mg/mL). 4. Homogenization: Gently vortex the vial until the powder is fully dissolved. The solution should be a clear, vibrant yellow-to-orange color. Do not use heat to aid dissolution.

Phase 3: Aliquoting and Argon Blanketing 5. Aliquoting: Transfer single-use volumes (e.g., 10–50 µL) into pre-chilled amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce micro-bubbles of oxygen into the solution. 6. Argon Purge: Gently blow Argon gas over the liquid surface of each aliquot for 3–5 seconds before immediately capping. Why Argon? Argon is denser than Nitrogen and effectively displaces ambient oxygen, sitting as a protective layer over the DMSO[2]. 7. Cryopreservation: Transfer all aliquots immediately to a -80°C freezer.

Caption: Step-by-step self-validating workflow for handling rac all-trans retinoids.

In Vitro Application Guidelines

When applying the stock solution to cell culture (e.g., for SH-SY5Y differentiation):

  • Dilute the DMSO stock directly into pre-warmed culture media immediately before adding it to the cells.

  • Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[2].

  • Change the retinoid-treated media every 48 hours, as rac all-trans compounds degrade rapidly at 37°C in the aqueous, oxygen-rich environment of a cell culture incubator[5].

Safety, Toxicity, and PPE

rac all-trans retinoic acid derivatives are potent teratogens and embryotoxins[6].

  • PPE Requirements: Double-gloving (Nitrile), chemical-resistant lab coat, and safety goggles are mandatory.

  • Handling Environment: Weighing of dry powders must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood to prevent inhalation of aerosolized dust[6][7].

  • Spill Protocol: In the event of a spill, do not use water. Contain the spill with dry absorbent materials, sweep up using non-sparking tools, and dispose of as hazardous chemical waste in a sealed, labeled container[7].

References

  • National Institutes of Health (NIH). "Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests". PubMed Central. Available at: [Link]

  • ResearchGate Community. "How to dissolve all-trans retinoic acid?". ResearchGate Q&A. Available at: [Link]

  • University of Georgia Office of Research. "Standard Operating Procedure: All-trans Retinoic Acid". UGA Environmental Safety. Available at: [Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for rac all-trans Retinoids and Carotenoids

Executive Summary The isolation and quantification of highly conjugated polyenes—specifically rac all-trans retinoids and carotenoids—from complex biological matrices presents a significant analytical challenge. These co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and quantification of highly conjugated polyenes—specifically rac all-trans retinoids and carotenoids—from complex biological matrices presents a significant analytical challenge. These compounds are notoriously susceptible to photoisomerization, thermal degradation, and auto-oxidation. This application note details a field-validated, self-contained Solid-Phase Extraction (SPE) protocol designed to maximize the recovery of all-trans isomers while preventing artifactual conversion to their cis counterparts.

The Chemical Challenge: Defining rac all-trans Polyenes

While the term all-trans refers to the geometry of the conjugated polyene chain, the designation rac (racemic) highlights the presence of chiral centers within the terminal ring structures.

  • Astaxanthin: Synthetic all-trans-astaxanthin exists as a racemic mixture of stereoisomers (3R,3'R and 3S,3'S) alongside a meso form. Extracting this highly lipophilic ketocarotenoid from lipid-rich matrices (e.g., plasma, shrimp oil) requires aggressive organic elution that can inadvertently trigger isomerization[1][2].

  • Retinoic Acid Metabolites: While all-trans-retinoic acid (ATRA) lacks a chiral center, its polar oxidized metabolites, such as rac all-trans-4-oxo-retinoic acid, possess a chiral center at the C4 position of the cyclohexene ring[3].

Traditional Liquid-Liquid Extraction (LLE) often struggles to quantitatively recover both the highly apolar parent compounds and their relatively polar oxidized metabolites simultaneously. SPE effectively bridges this polarity gap, allowing for the comprehensive profiling of endogenous retinoids and carotenoids[4].

Mechanistic Rationale for SPE Parameters

To design a self-validating extraction system, every experimental choice must be grounded in the physicochemical realities of the target molecules.

Sorbent Selection: Polymeric HLB vs. Silica C18

Traditional silica-based C18 sorbents suffer from secondary interactions with residual silanol groups, which can irreversibly bind polar metabolites like 4-oxo-retinoic acid. A Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., Oasis HLB or equivalent polystyrene-divinylbenzene copolymer) is strongly recommended. The dual-retention mechanism captures both the highly lipophilic all-trans-astaxanthin and the more polar rac all-trans-4-oxo-RA with recoveries exceeding 85%[5][6].

Causality of Solvent and Environmental Controls
  • Protein Precipitation (PP): Retinoids in plasma are tightly bound to Retinol-Binding Proteins (RBP) and albumin[7]. Introducing acetone (at a 2:1 ratio to plasma) effectively denatures these proteins to release the analytes. Acetone is preferred over pure acetonitrile for retinoids as it provides a superior extraction efficiency for 4-oxo metabolites[8].

  • Antioxidant Protection: The addition of 0.1% Butylated Hydroxytoluene (BHT) to the precipitation solvent is mandatory to quench free-radical auto-oxidation of the conjugated double bonds[3].

  • Thermal and Photic Control: All procedures must be performed under yellow or dim light. During the final drying step, nitrogen evaporation temperatures must strictly remain below 35 °C . Exceeding this thermal threshold provides the activation energy required to artifactually isomerize all-trans double bonds into 13-cis or 9-cis configurations[6].

Experimental Workflow: Step-by-Step Protocol

Phase A: Matrix Disruption & Protein Precipitation
  • Transfer 500 µL of biological sample (plasma, serum, or tissue homogenate) into an amber microcentrifuge tube.

  • Spike the sample with 10 µL of an appropriate internal standard (e.g., 13-cis-retinoic acid-d5 or a synthetic astaxanthin ester) to validate extraction recovery[9].

  • Add 1000 µL of ice-cold Acetone containing 0.1% BHT. Vortex vigorously for 60 seconds to ensure complete protein denaturation[8].

  • Centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean amber tube and dilute with 1000 µL of LC-MS grade water. Rationale: Diluting the organic content ensures the analytes will partition into the SPE sorbent rather than breaking through during loading.

Phase B: Solid-Phase Extraction (SPE)

Use a 30 mg Polymeric HLB Cartridge.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge to solvate the polymeric chains.

  • Equilibration: Pass 1.0 mL of LC-MS grade water to prepare the aqueous binding environment.

  • Loading: Load the diluted supernatant from Phase A at a controlled flow rate of ~1 mL/min.

  • Washing: Pass 1.0 mL of 5% Methanol in water. This removes polar salts, endogenous peptides, and water-soluble interferences without disrupting the hydrophobic retention of the polyenes.

  • Elution: Elute the target rac all-trans compounds using 2.0 mL of 100% Methanol (for retinoids) or a 50:50 mixture of Acetonitrile/Dichloromethane (if highly lipophilic astaxanthin esters are present)[1][6]. Collect in an amber glass vial.

Phase C: Concentration & Reconstitution
  • Place the eluted fraction in a vacuum concentrator (SpeedVac) or under a gentle stream of high-purity nitrogen.

  • Critical Step: Maintain the block temperature at ≤ 35 °C until completely dry[6].

  • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an amber autosampler vial with a glass insert.

Quantitative Performance Metrics

Table 1: Physicochemical Properties & Expected SPE Recovery

Target Compound Log P (approx.) Chiral Centers Expected SPE Recovery (%)
all-trans-Retinoic Acid (ATRA) 6.3 None 85 - 92%
rac all-trans-4-oxo-Retinoic Acid 4.5 C4 80 - 88%

| rac all-trans-Astaxanthin | 7.0 | C3, C3' | 88 - 95% |

Table 2: SPE Solvent Causality Matrix

Protocol Step Solvent / Reagent Mechanistic Rationale
Precipitation Acetone + 0.1% BHT Denatures retinol-binding proteins; BHT quenches radical auto-oxidation.
Conditioning 100% Methanol → H₂O Solvates polymeric sorbent chains; prepares phase for aqueous sample loading.
Wash Step 5% Methanol in H₂O Removes polar salts and endogenous peptides without eluting lipophilic polyenes.

| Elution Step | 100% Methanol | Disrupts hydrophobic interactions, quantitatively eluting both polar and apolar all-trans species. |

Visual Workflows & Pathways

SPE_Workflow A Biological Matrix (Plasma/Tissue) B Protein Precipitation (Acetone + 0.1% BHT) A->B Add Internal Standard C Centrifugation (10,000 x g, 4°C) B->C Denature Proteins E Sample Loading (Diluted Supernatant) C->E Supernatant D SPE Sorbent Conditioning (100% MeOH → H2O) D->E Activate Bed F Interference Wash (5% MeOH in H2O) E->F G Target Elution (100% MeOH or ACN/DCM) F->G H N2 Evaporation (<35°C) & Reconstitution G->H

Workflow for the Solid-Phase Extraction of rac all-trans retinoids and carotenoids.

Pathway A all-trans-Retinoic Acid (ATRA) B rac all-trans-4-oxo-RA (Polar Metabolite) A->B CYP26A1 Oxidation C 13-cis-Retinoic Acid (Isomer) A->C Photo/Thermal Isomerization D all-trans-Astaxanthin (Racemic Mixture) E cis-Astaxanthin (Degradation Product) D->E Photo/Thermal Isomerization

Metabolic and degradation pathways of all-trans polyenes requiring strict SPE control.

References

  • [7] All-trans-retinoic acid distribution and metabolism in vitamin A-marginal rats. National Institutes of Health (PMC). Available at:

  • [5] Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples. National Institutes of Health (PubMed). Available at:

  • [1] Analyst - RSC Publishing. The Royal Society of Chemistry. Available at:

  • [6] Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. National Institutes of Health (PMC). Available at:

  • [3] The Origin of Teratogenic Retinoids in Cyanobacteria. ResearchGate. Available at:

  • [8] Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. MDPI. Available at:

  • [2] Resolving the “Thick-Wall Challenge” in Haematococcus pluvialis: From Metabolic Reprogramming to Clinical Translation. National Institutes of Health (PMC). Available at:

  • [4] Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of rac All-Trans Compounds in Solution

Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Overview: The Vulnerability of the Polyene Chain Handling rac all-trans compounds (such as rac all-trans retinoic acid derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview: The Vulnerability of the Polyene Chain

Handling rac all-trans compounds (such as rac all-trans retinoic acid derivatives, retinol, and related polyenes) requires meticulous environmental control. The defining structural feature of these molecules is their conjugated polyene chain. This extended π -electron system is highly reactive and susceptible to two primary degradation pathways in solution:

  • Free-Radical Auto-Oxidation: Dissolved oxygen in solvents initiates a free-radical chain reaction at the conjugated double bonds, leading to the formation of epoxides, peroxides, and chain-cleavage products[1].

  • Photo-Isomerization: Exposure to ultraviolet (UV) or ambient white light provides the activation energy necessary to break the π -bond temporarily, causing the thermodynamically favored all-trans conformation to isomerize into mixed cis-isomers (e.g., 13-cis or 9-cis forms)[2].

To preserve the biological activity and structural integrity of these compounds, your experimental workflows must systematically eliminate oxygen, light, and thermal energy.

Quantitative Stability Matrix

The following table summarizes the expected stability of rac all-trans retinoid solutions under varying laboratory conditions, highlighting the critical need for antioxidants and inert atmospheres[2][3][4].

Storage ConditionSolvent SystemTemperatureAtmosphereLight ExposureEstimated Stability (>95% Intact)
Optimal (Recommended) DMSO + 0.1% BHT-80°CArgonDark (Amber Vial)> 6 months
Good Ethanol + 0.1% BHT-20°CArgonDark (Amber Vial)2 to 4 weeks
Suboptimal DMSO (No BHT)4°CAirDark< 2 weeks
Poor Aqueous Buffer25°CAirAmbient Light< 24 hours

Troubleshooting & FAQs

Q1: Why does my rac all-trans solution lose bioactivity so quickly, even when stored in the refrigerator? Cause: Refrigeration (4°C) only reduces the kinetic rate of thermal degradation; it does not stop free-radical auto-oxidation if oxygen is present, nor does it prevent photo-isomerization if the vial is exposed to light during door openings[2]. Solution: You must actively scavenge free radicals by adding an antioxidant like Butylated hydroxytoluene (BHT) at 0.1% (w/v) to your organic solvent. Furthermore, the stock must be stored at -20°C or -80°C in amber vials[5].

Q2: Can I prepare my stock solutions directly in aqueous cell culture media? Cause: rac all-trans polyenes are practically insoluble in water. More importantly, aqueous environments contain high levels of dissolved oxygen and trace transition metals that act as catalysts for rapid oxidative degradation[1]. Solution: Always prepare highly concentrated stock solutions (e.g., 10 mM to 50 mM) in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or absolute ethanol[3]. Dilute the stock into your aqueous experimental buffer immediately before use, ensuring the final solvent concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Q3: Is flushing the vial with Argon strictly necessary, or can I just use tightly capped microcentrifuge tubes? Cause: Ambient air contains approximately 21% oxygen. Even the microscopic volume of air trapped in the headspace of a sealed microcentrifuge tube provides enough oxidative potential to initiate the degradation of the polyene backbone[4]. Solution: Argon flushing is mandatory. Because Argon is an inert, noble gas that is heavier than air, gently flowing it over the tube creates a dense protective blanket that physically displaces oxygen from the solution's surface[5][6].

Standard Operating Procedure (SOP): Inert Preparation & Storage

This protocol is designed as a self-validating system . By incorporating baseline analytical testing, you ensure that any downstream experimental failure can be confidently decoupled from reagent degradation.

Materials Required:
  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol.

  • Butylated hydroxytoluene (BHT).

  • High-purity Argon gas tank with a low-flow regulator and sterile glass pipette.

  • Sterile, pre-chilled amber glass vials or amber microcentrifuge tubes.

Step-by-Step Methodology:
  • Antioxidant Solvent Preparation: Weigh 10 mg of BHT and dissolve it completely in 10 mL of anhydrous DMSO to create a 0.1% (w/v) BHT/DMSO protective solvent system.

  • Solvent Degassing: Submerge a sterile glass pipette attached to the Argon line into the BHT/DMSO solution. Sparge the solvent with a gentle stream of Argon for 15–20 minutes to physically displace dissolved oxygen.

  • Environmental Control: Turn off overhead fluorescent lighting. Conduct all subsequent steps under dim yellow light or in a dark room to prevent UV-induced π -bond excitation[3].

  • Dissolution: Weigh the required mass of the rac all-trans powder and transfer it to an amber glass vial. Add the degassed BHT/DMSO solvent to achieve your target concentration (e.g., 10 mM). Vortex gently until no particulate matter remains.

  • Aliquoting: Dispense the solution into single-use volumes (e.g., 50 µL) into pre-chilled amber tubes. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposures.

  • Headspace Flushing: Immediately before capping, direct a gentle stream of Argon gas over the headspace of each tube for 3 to 5 seconds. Cap tightly immediately[6].

  • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer[4].

  • System Validation (QC): Thaw one random aliquot immediately after freezing. Run an HPLC-UV analysis (typically monitored at ~340-350 nm) to establish a baseline Area Under the Curve (AUC). The protocol is validated if future aliquots (tested monthly) retain >95% of this baseline AUC with no emergent cis-isomer peaks[2].

Workflow Visualization

G Start Dry Powder (rac all-trans) Dissolve Dissolve Reagent (Dim/Yellow Light) Start->Dissolve Solvent Prepare Solvent (DMSO + 0.1% BHT) Degas Degas Solvent (Argon Sparging) Solvent->Degas Degas->Dissolve Aliquot Aliquot into Amber Vials (Single-use) Dissolve->Aliquot Headspace Flush Headspace (Argon Blanket) Aliquot->Headspace Store Store at -80°C (Self-Validated) Headspace->Store

Workflow for the inert preparation and storage of oxidation-sensitive rac all-trans solutions.

References

  • ResearchGate. "How to dissolve all-trans retinoic acid?" ResearchGate Q&A Forum.[Link]

  • DiVA Portal. "Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol containing butylhydroxytoluene." KTH Royal Institute of Technology.[Link]

  • European Commission. "Opinion on Vitamin A (Retinol, Retinyl Acetate, Retinyl Palmitate)." Scientific Committee on Consumer Safety (SCCS).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubilization of Highly Lipophilic All-Trans Isomers

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous formulation of highly lipophilic all-trans isomers—such as all-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous formulation of highly lipophilic all-trans isomers—such as all-trans-retinyl acetate (RAC), all-trans-retinoic acid (ATRA), and rac-all-trans-astaxanthin.

Because these molecules feature rigid, conjugated polyene chains and extremely high partition coefficients (LogP > 5), they inherently resist aqueous solvation. This guide synthesizes field-proven causality, self-validating protocols, and authoritative methodologies to help you achieve stable aqueous dispersions for in vitro and in vivo applications.

Troubleshooting FAQs: The Causality of Precipitation

Q: Why does my rac all-trans compound precipitate immediately upon addition to cell culture media, even when pre-dissolved in 100% DMSO? A: This is a classic example of the "solvent-shifting" or "ouzo" effect. DMSO is infinitely miscible with water. When you spike a DMSO stock solution into aqueous media, the DMSO rapidly diffuses into the bulk water phase faster than the lipophilic all-trans molecules can disperse. Stripped of their solvation shell, the hydrophobic polyene chains rapidly undergo self-association to minimize contact with water, leading to immediate nucleation and crystallization.

Q: How can I deliver these compounds to cells without exceeding the toxic 0.1% v/v solvent threshold? A: You must replace the chemical solvent with a physiological carrier. Proteins like Human Serum Albumin (HSA) or β -lactoglobulin possess deep hydrophobic binding pockets (e.g., Sudlow's Sites in HSA). These pockets physically sequester the lipophilic polyene chain, shielding it from the aqueous environment while maintaining the complex's overall water solubility. Studies have shown that HSA can increase the apparent aqueous solubility of all-trans-retinyl acetate (RAC) up to 87 μM, which is exponentially beyond its intrinsic aqueous solubility [1].

Q: Are cyclodextrins effective for rigid all-trans polyenes? A: Yes, specifically 2-hydroxypropyl- β -cyclodextrin (HP- β -CD). The rigid, linear geometry of the all-trans configuration actually favors deep insertion into the hydrophobic cavity of β -cyclodextrin compared to bent cis-isomers. This forms a host-guest inclusion complex where the hydrophilic exterior of the cyclodextrin provides excellent aqueous solubility.

Solubilization Strategies Comparison

When selecting a solubilization strategy, you must balance the required final concentration against the risk of assay interference or cytotoxicity.

Solubilization StrategyMechanism of ActionMax Aqueous ConcentrationCytotoxicity / Interference RiskBest Application Use-Case
Co-solvents (DMSO/EtOH) Disrupts water hydrogen bonding< 10 μM (media dependent)High (Solvent toxicity >0.1% v/v)Acute, short-term biochemical assays.
Carrier Proteins (HSA/BSA) Hydrophobic pocket sequestration~50 - 100 μMLow (Physiological)In vitro cell culture, receptor uptake studies [2].
Cyclodextrins (HP- β -CD) Host-guest inclusion complex~1 - 5 mMLow to Moderate In vivo oral/IV dosing, ocular formulations [3].
Lipid Nanoparticles (LNPs) Encapsulation in lipid bilayer> 5 mMModerate (Lipid load dependent)Targeted in vivo drug delivery.

Step-by-Step Methodologies & Workflows

Protocol A: Preparation of Self-Validating HSA-Retinoid Complexes

This protocol leverages the natural binding affinity of HSA to solubilize all-trans retinoids for cell culture without solvent toxicity.

Materials: Fatty-acid-free Human Serum Albumin (HSA), Absolute Ethanol, PBS (pH 7.4). Note: Perform all steps under amber light to prevent photo-isomerization of the all-trans double bonds.

  • Aqueous Phase Preparation: Dissolve HSA in PBS to a final concentration of 1 mM. Stir gently at room temperature until completely clear. Avoid foaming, which denatures the protein.

  • Lipophilic Stock Preparation: Dissolve your rac all-trans compound in absolute ethanol to a concentration of 10 mM.

  • Complexation: While vortexing the HSA solution at medium speed, add the ethanolic stock dropwise (10 μL increments) until you reach a 1:1 to 1:2 molar ratio of Protein:Ligand.

  • Solvent Evaporation: Pass a gentle stream of nitrogen gas over the solution for 30 minutes to evaporate the residual ethanol.

  • Self-Validation Step: Centrifuge the final complex at 10,000 x g for 10 minutes.

    • Causality Check: If complexation failed, the unbound lipophilic compound will form a visible yellow/orange pellet. A clear, slightly yellow supernatant confirms successful sequestration into the HSA pockets.

  • Sterilization: Filter the supernatant through a 0.22 μm PES syringe filter.

HSA_Uptake A All-trans Compound (Ethanol Stock) C HSA-Retinoid Complex A->C Dropwise Addition B HSA in PBS (Aqueous) B->C Spontaneous Binding D STRA6 Receptor (Cell Membrane) C->D Aqueous Transport E Intracellular Target D->E Internalization

Workflow of HSA-mediated solubilization and cellular uptake of all-trans retinoids.

Protocol B: HP- β -CD Inclusion Complexation for High-Dose Assays

When millimolar concentrations are required (e.g., for in vivo gavage), cyclodextrin complexation is the superior choice.

  • Host Preparation: Prepare a 10% (w/v) solution of HP- β -CD in ultra-pure water.

  • Guest Addition: Add the rac all-trans compound directly as a dry powder to the aqueous cyclodextrin solution. (Do not use a co-solvent, as the solvent molecules will competitively bind the cyclodextrin cavity).

  • High-Shear Energy Input: Probe-sonicate the suspension on ice for 3 cycles of 1 minute each (amplitude 40%). The mechanical energy forces the rigid polyene chain into the hydrophobic cavity of the cyclodextrin.

  • Equilibration: Protect from light and place on a rotary shaker at 25°C for 24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Self-Validation Step: Centrifuge at 15,000 x g for 15 minutes to pellet any uncomplexed raw material. The concentration of the solubilized compound in the supernatant can be verified via UV-Vis spectrophotometry against a standard curve.

Cyclodextrin Step1 Aqueous HP-β-CD Step3 High-Shear Sonication Step1->Step3 Step2 rac all-trans Powder Step2->Step3 Step4 Inclusion Complex Step3->Step4 Polyene chain enters cavity Step5 Sterile Filtration Step4->Step5 Removes uncomplexed precipitate

Logical workflow for formulating all-trans polyenes into HP-β-CD inclusion complexes.

References

  • Title: Interactions of human serum albumin with retinoic acid, retinal and all-trans retinyl acetate Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / ResearchGate URL: [Link]

  • Title: Biopolymeric amphiphiles and their assemblies as functional food ingredients and nutraceutical delivery systems Source: Biotechnology Advances / ResearchGate URL: [Link]

  • Title: Expansion of First-in-Class Drug Candidates That Sequester Toxic All-Trans-Retinal and Prevent Light-Induced Retinal Degeneration Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting rac All-Trans Retinoid Degradation During Storage

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic reproducibility of assays involving rac all-trans retinoids (such as rac all-trans retin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic reproducibility of assays involving rac all-trans retinoids (such as rac all-trans retinoic acid, all-trans retinol, and their racemic derivatives).

Retinoids are notoriously unstable. Their biological potency is intrinsically linked to their highly conjugated polyene chain, which unfortunately makes them highly susceptible to photoisomerization, auto-oxidation, and thermal degradation. This guide is designed to move beyond basic storage instructions, providing you with the mechanistic causality behind retinoid degradation and a self-validating protocol to ensure absolute experimental integrity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why did my rac all-trans retinoid stock solution turn from bright yellow to pale or colorless? The Causality: The characteristic yellow color of all-trans retinoids is due to the extended conjugation of their polyene backbone, which absorbs strongly in the UV/Vis spectrum (325–383 nm). When exposed to atmospheric oxygen, auto-oxidation occurs. This radical-mediated process cleaves the double bonds, forming epoxides and shorter-chain derivatives (like 4-oxo derivatives). This cleavage breaks the conjugation, blue-shifting the absorbance out of the visible spectrum and rendering the compound biologically inactive.

Q2: My HPLC chromatogram shows multiple peaks instead of a single all-trans peak. What happened? The Causality: You are observing photoisomerization. Photon excitation—even from standard ambient laboratory fluorescent lighting—provides the activation energy required for rapid π-bond rotation. This causes the all-trans conformer to rapidly isomerize into a thermodynamic equilibrium mixture of 13-cis and 9-cis isomers. Studies show that significant isomerization occurs after just 1 to 6 hours of light exposure, even in amber vials[1].

Q3: Is it safe to store my retinoid stocks in aqueous buffers for short-term use? The Causality: Absolutely not. Retinoids are highly lipophilic and practically insoluble in water. In aqueous solutions, they form micelles or precipitate out of solution, leading to inaccurate dosing. Furthermore, aqueous environments accelerate hydrolytic and oxidative degradation. Quantitative analysis demonstrates a 5–30% degradation of all-trans retinoic acid within just 30 minutes at 37°C in aqueous buffers[1]. Stocks must be prepared in organic solvents (e.g., DMSO, Methanol, or Ethanol) for maximum stability.

Q4: I stored my retinoid in methanol at room temperature overnight. Is it still viable? The Causality: It is likely compromised. The chemical stability of all-trans retinoids is highly dependent on environmental factors, including temperature and solvent. In methanol containing antioxidants like butylhydroxytoluene (BHT), up to 6% degradation can be expected if samples are stored at room temperature for 24 hours[2]. Without antioxidants, the degradation rate is significantly higher.

Part 2: Quantitative Degradation Profiles

To emphasize the critical nature of proper storage, the following table summarizes the degradation kinetics of all-trans retinoids under various environmental stresses.

Environmental ConditionTimeframeObserved Degradation / IsomerizationMechanistic Cause
Aqueous Buffer (37°C) 30 minutes5–30% degradationHydrolysis & Thermal Oxidation[1]
Clear Vial (Ambient Light) 1 hourRapid, significant isomerizationPhoton-induced π-bond rotation[1]
Amber Vial (Ambient Light) 6 hoursSignificant isomerization (>20%)Incomplete photon blockage[1]
Methanol + BHT (21°C) 24 hoursUp to 6% degradationThermal auto-oxidation[2]
Human Plasma (-80°C) 3 monthsMinimal impact (<1%)Cryogenic stabilization[1]

Part 3: Self-Validating Storage & Handling Protocol

To guarantee the integrity of your rac all-trans retinoids, every step of your workflow must act as a physical or chemical barrier against degradation. This protocol is a self-validating system: if a step fails (e.g., exposure to white light), the system flags the sample as compromised.

Phase 1: Reconstitution and Stabilization
  • Darkroom Preparation: Perform all handling under yellow or red safe lights (>500 nm). Validation: If the dry powder is exposed to white light for more than 5 minutes, assume a baseline of 2-5% cis-isomer contamination.

  • Solvent Selection: Dissolve the lyophilized powder in anhydrous DMSO, Methanol, or Ethanol. Do not use aqueous buffers.

  • Antioxidant Spiking (Critical): Immediately add an antioxidant such as Butylhydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) at a concentration of 0.5 mg/mL[2]. Causality: BHT acts as a sacrificial radical scavenger, halting the propagation phase of auto-oxidation before the polyene chain is cleaved.

Phase 2: Aliquoting and Inert Blanketing
  • Amber Vials: Transfer the stabilized solution into pre-chilled, sterile amber glass vials. Amber glass filters out the most damaging UV wavelengths (below 400 nm).

  • Argon Purging: Gently blow a stream of inert Argon gas over the liquid surface for 5–10 seconds before capping. Causality: Argon is heavier than air and effectively displaces atmospheric oxygen, removing the primary substrate required for oxidative degradation. Nitrogen can be used, but Argon provides a superior, heavier blanket.

Phase 3: Cryogenic Storage
  • Deep Freeze: Immediately transfer the sealed, Argon-purged amber vials to a -80°C freezer. Causality: At -80°C, the system lacks the thermal activation energy required to initiate auto-oxidation or thermal isomerization, ensuring stability for up to 6-12 months[1].

Part 4: Mechanistic Degradation Pathways

The following diagram illustrates the specific environmental triggers and their corresponding degradation pathways. Understanding this network is crucial for troubleshooting unexpected experimental variance.

RetinoidDegradation ATRA rac all-trans Retinoid (Intact Polyene Chain) Light Photon Exposure (UV/Vis Light) ATRA->Light Oxygen Atmospheric Oxygen (ROS / Radicals) ATRA->Oxygen Heat Thermal Stress (> -20°C in solution) ATRA->Heat Prevention Storage at -80°C Amber Vials + Argon/N2 ATRA->Prevention Best Practice Isomers Photoisomerization (13-cis, 9-cis isomers) Light->Isomers Rapid (<1 hr) Oxidation Auto-oxidation (Epoxides, 4-oxo derivatives) Oxygen->Oxidation Auto-catalytic Heat->Isomers Heat->Oxidation Accelerates Cleavage Chain Cleavage (Loss of biological activity) Oxidation->Cleavage

Figure 1: Mechanistic pathways of rac all-trans retinoid degradation and optimal mitigation.

References

  • Czuba, L. C., Zhong, G., Yabut, K. C., & Isoherranen, N. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Enzymology, 637, 309–340.[Link]

  • Herceglija, E. I. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene (BHT) using reversed-phase HPLC. DiVA Portal (KTH Royal Institute of Technology).[Link]

Sources

Optimization

HPLC Technical Support Center: Resolving Peak Tailing in rac All-Trans Isomer Analysis

Welcome to the HPLC Technical Support Center. Analyzing racemic (rac) all-trans isomers—such as all-trans-retinoic acid (atRA), all-trans-tocopherols, and all-trans-carotenoids—presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HPLC Technical Support Center. Analyzing racemic (rac) all-trans isomers—such as all-trans-retinoic acid (atRA), all-trans-tocopherols, and all-trans-carotenoids—presents unique chromatographic challenges. These molecules are highly lipophilic, heavily conjugated, and acutely sensitive to their chemical environment.

This guide provides a field-proven, mechanistic approach to diagnosing and resolving peak tailing, ensuring baseline resolution, peak purity, and quantitative accuracy for your drug development and analytical workflows.

Section 1: The Mechanistic "Why" Behind Peak Tailing

To permanently resolve peak tailing, we must first understand the causality behind it. In rac all-trans analysis, tailing is rarely a single phenomenon; it is usually a combination of multiple retention mechanisms or physical degradation occurring simultaneously.

  • Secondary Silanol Interactions: Traditional reversed-phase silica columns contain residual, unbonded silanol (Si–OH) groups. Above pH 4, these groups deprotonate and carry a negative charge. If your all-trans analyte contains basic functional groups, or if you are analyzing acidic compounds (like retinoic acid) in the presence of trace metal contaminants within the silica matrix, these secondary ion-exchange interactions cause the analyte molecules to "stick" to the stationary phase longer than the primary hydrophobic interaction dictates, creating a pronounced tail[1].

  • On-Column Isomerization (The "False Tail"): All-trans isomers are thermodynamically driven to convert into cis isomers (e.g., 13-cis or 9-cis) when exposed to heat, light, or acidic active sites on the column[2]. If this conversion occurs during the chromatographic run, the newly formed cis isomer begins eluting at a slightly different retention time. This continuous on-column degradation often manifests as a distorted trailing edge or a distinct "shoulder" rather than a true Gaussian tail.

  • Injection Solvent Mismatch: Injecting a highly lipophilic rac all-trans sample dissolved in a 100% strong organic solvent into a highly aqueous mobile phase causes localized precipitation or "viscous fingering" at the column head. This disrupts the sample band, leading to peak fronting, splitting, or tailing[3].

Section 2: Step-by-Step Troubleshooting Workflow

Do not guess the cause of your peak tailing. Use this self-validating protocol to systematically isolate the root cause.

Step 1: The Neutral Probe Test (Isolating Physical vs. Chemical Causes) Before changing your method, inject a neutral, stable compound (such as toluene or uracil) under your current mobile phase conditions[4].

  • If the neutral probe TAILS: You have a physical instrument problem. Neutral compounds cannot undergo acid-base silanol interactions. Check for dead volume in your tubing, a clogged inlet frit, or a collapsed column bed (void)[4].

  • If the neutral probe is SYMMETRICAL, but your all-trans peak tails: You have a chemical or sample-related problem. Proceed to Step 2.

Step 2: Mobile Phase pH Optimization To suppress the ionization of residual silanols and ensure the full protonation of acidic analytes (like all-trans-retinoic acid), adjust your mobile phase to a low pH (pH ≤ 3.0)[1].

  • Protocol: Add 0.1% formic acid or 1.0% acetic acid to both your aqueous and organic mobile phases. This creates a uniform gradient environment that neutralizes secondary interactions[5].

Step 3: Column Chemistry Upgrade If pH adjustment is insufficient, the stationary phase itself must be addressed.

  • Protocol: Switch to a modern Type B silica column featuring high-purity silica, exhaustive end-capping, or polar-embedded groups (e.g., sulfonamide ether linkages). These modifications physically shield the all-trans molecules from interacting with underlying silanols and trace metals[1],[6].

Step 4: Environmental Stabilization To prevent on-column and pre-column isomerization of all-trans to cis forms:

  • Protocol: Utilize amber autosampler vials to block UV light. Chill the autosampler tray to 4°C. Maintain the column compartment at a moderate, stable temperature (e.g., 25°C–30°C); excessive heat will accelerate thermal isomerization and exacerbate peak distortion[2].

Section 3: Diagnostic Visualization

TroubleshootingFlow Start Observe Peak Tailing in rac all-trans Analysis Probe Inject Neutral Probe (e.g., Toluene) Start->Probe CheckTail Does the neutral probe tail? Probe->CheckTail Physical Physical Issue: Check fittings, dead volume, or column void CheckTail->Physical  Yes   Chemical Chemical / Sample Issue: Silanol interaction or Isomerization CheckTail->Chemical  No   pH Adjust Mobile Phase pH (pH ≤ 3.0) Chemical->pH TempLight Control Temp & Light (Prevent trans-to-cis) Chemical->TempLight Column Use End-Capped or Polar-Embedded Column Chemical->Column

Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing in HPLC.

Section 4: Quantitative Data & Column Selection

Table 1: Mobile Phase Modifiers for rac All-Trans Analysis

ModifierConcentrationTarget pHPrimary BenefitRisk / Consideration
Formic Acid 0.1% (v/v)~2.7Suppresses silanol ionization; highly LC-MS compatible.May cause slight baseline drift in UV at low wavelengths.
Acetic Acid 1.0 - 1.2% (v/v)~3.0Excellent for retinoic acid isomers[7].Weaker acid; requires higher concentration than formic.
Triethylamine (TEA) 20 mM~7.0Competitively binds active silanols[1].Not LC-MS compatible; high pH degrades silica over time.

Table 2: Recommended Column Chemistries

Column TypeMechanism of ActionBest Used For
Type B Silica (C18) Ultra-low metal content prevents chelation; exhaustive end-capping reduces free silanols[1].Routine rac all-trans analysis; highly lipophilic samples.
Polar-Embedded (e.g., PA) Incorporates a polar group (e.g., sulfonamide) near the silica surface to shield silanols[6].Samples requiring highly aqueous mobile phases; resolving cis/trans isomers.
Solid-Core (Core-Shell) Shorter diffusion path improves mass transfer kinetics, sharpening peaks[8].High-throughput analysis requiring maximum resolution.
Section 5: Frequently Asked Questions (FAQs)

Q: Why does my all-trans peak have a distinct shoulder rather than a smooth tail? A: A distinct shoulder, especially on the trailing edge, is a classic hallmark of on-column isomerization. As the all-trans molecule travels down the column, a portion converts into a cis isomer (which has a slightly different retention factor). Because this conversion happens dynamically, it smears the peak into a shoulder rather than a true Gaussian tail[2].

Q: Does peak tailing affect all compounds in HPLC? A: No. Peak tailing primarily affects compounds with basic functional groups that interact with acidic silanols, or compounds that chelate with trace metals. Neutral, non-polar compounds are generally unaffected by chemical tailing, which is why they are used as diagnostic probes[1],[4].

Q: Can column temperature affect peak tailing for retinoids and carotenoids? A: Yes, but it is a double-edged sword. Higher temperatures generally improve mass transfer kinetics and lower mobile phase viscosity, which can sharpen peaks and reduce tailing[8]. However, for all-trans compounds, elevated temperatures accelerate thermal isomerization to cis forms, which will severely distort the peak shape. A controlled, moderate temperature (25°C–30°C) is highly recommended[2].

Q: What is the difference between peak tailing and peak fronting in this context? A: Peak tailing (asymmetry factor > 1.2) occurs when the trailing half of the peak is broader, usually due to secondary column interactions or dead volume. Peak fronting (asymmetry factor < 0.9) occurs when the leading half is broader. In rac all-trans analysis, fronting is almost always caused by column overloading or injecting the sample in a solvent that is significantly stronger than the initial mobile phase[3].

Section 6: References
  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | Source: LCGC International | URL: [Link]

  • Title: HPLC Peak Tailing | Source: Axion Labs | URL: [Link]

  • Title: Retinoic acid is detected at relatively high levels in the CNS of adult rats | Source: American Journal of Physiology | URL: [Link]

  • Title: Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula | Source: Journal of Applied Pharmaceutical Science | URL: [Link]

  • Title: Stability testing of all-trans-retinol in an experimental cosmetic formulation | Source: DiVA Portal | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing rac all-trans Retinoids for Long-Term Experiments

Welcome to the Technical Support Center for handling highly sensitive retinoids. rac all-trans compounds (such as racemic all-trans 4-hydroxy retinoic acid, all-trans retinoic acid [ATRA], and related derivatives) are no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly sensitive retinoids. rac all-trans compounds (such as racemic all-trans 4-hydroxy retinoic acid, all-trans retinoic acid [ATRA], and related derivatives) are notorious for their chemical instability. When exposed to standard laboratory conditions, they rapidly undergo photoisomerization and oxidative degradation, leading to irreproducible data in long-term in vitro and in vivo experiments.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure the structural and biological integrity of your retinoid libraries.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my rac all-trans compound lose bioactivity over a 48-72h cell culture experiment?

The Causality: The conjugated polyene chain of all-trans retinoids is highly susceptible to π→π∗ excitation by ultraviolet and blue light (abundant in standard laboratory fluorescent lighting). This excitation provides the energy required to break the π -bond temporarily, resulting in rapid Z-E photoisomerization (primarily forming 9-cis and 13-cis isomers) [1]. Furthermore, the cyclohexene ring is vulnerable to radical-mediated oxidation from reactive oxygen species (ROS) in aqueous media, forming 4-oxo, 4-hydroxy, and 5,6-epoxide metabolites [2]. Because these isomers and metabolites possess drastically different binding affinities for Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), the target bioactivity is lost or confounded.

The Solution: All handling must be performed under dim yellow or red light (which lacks the high-energy wavelengths required for excitation). Media must be replaced every 24-48 hours to replenish degraded active compounds.

Q2: How do I prevent the adsorption of highly lipophilic all-trans retinoids to plasticware during in vitro assays?

The Causality: all-trans retinoids are extremely hydrophobic. When introduced directly into aqueous cell culture media, they thermodynamically favor adsorption to the hydrophobic surfaces of polystyrene culture plates and pipette tips, or they precipitate out of solution entirely.

The Solution: Utilize a carrier protein system. Pre-complexing the retinoid with Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) provides a hydrophobic binding pocket (association constant Ka​≈2.4×105 M−1 ) that shields the compound from the aqueous environment [3]. This prevents plastic adsorption and enables sustained, controlled delivery to the cells. Always use glass (preferably silanized) for primary stock storage.

Q3: What is the optimal storage and freeze-thaw protocol for rac all-trans stock solutions?

The Causality: Repeated freeze-thaw cycles introduce condensation (water) and atmospheric oxygen into the storage vial, accelerating oxidative degradation. Thermal fluctuations also increase the kinetic rate of spontaneous isomerization.

The Solution: Dissolve the lyophilized powder in anhydrous DMSO or absolute ethanol. For highly sensitive assays, add an antioxidant like Butylated hydroxytoluene (BHT) at 0.01% [4]. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to displace oxygen. Aliquot into single-use amber glass vials and store at -80°C. Never re-freeze a thawed aliquot.

Part 2: Data Presentation

Table 1: Stability Half-Lives and Mitigation Strategies for all-trans Retinoids

Environmental ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Recommended Mitigation Strategy
Standard Lab Light (Aqueous) Photoisomerization< 30 minutesHandle exclusively under dim yellow/red light.
Room Temp / Air Exposure Radical Oxidation2 - 4 hoursPurge headspace with Argon/N2; add BHT.
Polystyrene Plasticware Surface Adsorption / Loss1 - 2 hoursPre-complex with BSA/HSA; use glass vials.
-80°C (Dark, Inert Gas) Minimal to None> 12 monthsStore in single-use amber glass aliquots.

Part 3: Visualization of Degradation & Workflows

Degradation ATRA rac all-trans Retinoid (Biologically Active) Isomers Photoisomerization (9-cis, 13-cis isomers) ATRA->Isomers Z-E Isomerism Oxidation Oxidative Degradation (4-oxo, 4-hydroxy, 5,6-epoxide) ATRA->Oxidation Radical Oxidation Light UV/Blue Light Exposure (Photons) Light->ATRA ROS Reactive Oxygen Species (Air/Aqueous Media) ROS->ATRA Loss Loss of Target Bioactivity & Altered Receptor Affinity Isomers->Loss Oxidation->Loss

Diagram 1: Primary degradation pathways of all-trans retinoids via light and oxygen exposure.

Workflow Step1 1. Weigh Powder (Under Dim Yellow Light) Step2 2. Dissolve in Anhydrous DMSO (Glass Vials Only) Step1->Step2 Step3 3. Purge with Argon/N2 (Displace Oxygen) Step2->Step3 Step4 4. Aliquot & Store at -80°C (Amber Tubes) Step3->Step4 Step5 5. Complex with BSA/HSA (Pre-warmed Media) Step4->Step5 Step6 6. In Vitro Delivery (Stable for 24-48h) Step5->Step6

Diagram 2: Optimized workflow for the stabilized handling and delivery of all-trans retinoids.

Part 4: Experimental Protocols

Protocol 1: Preparation of Stabilized 10 mM Stock Solutions

This protocol is a self-validating system: it includes an analytical checkpoint to ensure the stock is viable before committing to a multi-week experiment.

  • Environmental Setup: Turn off standard fluorescent lights. Conduct all steps under a dim yellow photographic safelight.

  • Solvent Preparation: Degas anhydrous DMSO by bubbling Argon or high-purity Nitrogen through the liquid for 10 minutes.

  • Reconstitution: Weigh the rac all-trans powder into a silanized glass vial. Add the degassed DMSO to achieve a 10 mM concentration. Gently vortex until fully dissolved.

  • Antioxidant Addition (Optional): If downstream assays permit, add BHT to a final concentration of 0.01% (w/v) to scavenge free radicals [4].

  • Aliquoting: Dispense 10 µL to 50 µL aliquots into amber glass micro-vials.

  • Inert Gas Purging: Gently blow a stream of Argon over the open vials for 5 seconds to displace atmospheric oxygen, then immediately cap tightly.

  • Storage: Transfer immediately to a -80°C freezer.

  • Self-Validation Checkpoint: Before initiating a long-term experiment, thaw one aliquot and run it on an HPLC (monitoring at 350 nm). Confirm that the ratio of the all-trans peak to cis-isomer peaks is >95%. If the all-trans purity drops below 90%, discard the batch.

Protocol 2: BSA-Complexed Media Supplementation for Long-Term In Vitro Assays

This method prevents plastic adsorption and stabilizes the retinoid in aqueous environments.

  • Carrier Preparation: Prepare a 10% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) solution in PBS. Filter sterilize (0.22 µm).

  • Thawing: Remove a single 10 mM retinoid aliquot from -80°C and thaw rapidly in a 37°C water bath (under yellow light).

  • Complexation: Add 1 µL of the 10 mM retinoid stock dropwise to 99 µL of the 10% BSA solution while vortexing gently. Incubate in the dark at room temperature for 15 minutes to allow the retinoid to enter the hydrophobic binding pockets of the BSA [3].

  • Media Dilution: Add the 100 µL BSA-retinoid complex to your pre-warmed cell culture media to achieve your target final concentration (e.g., 1 µM).

  • Delivery: Apply the media to your cell cultures. Crucial: Wrap culture plates in aluminum foil or use a dark incubator. Replace the media every 48 hours maximum to maintain constant active concentrations.

Part 5: References

  • Quantification of Endogenous Retinoids. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

  • Photodecomposition and Phototoxicity of Natural Retinoids. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

  • Studies of All-trans Retinoic Acid Transport in the Eye. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

  • Uptake of all-trans retinoic acid–containing aerosol by inhalation to lungs in a guinea pig model system—A pilot study. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

Optimization

Technical Support Center: Impurity Profiling in rac all-trans Retinoid Synthesis

Welcome to the Technical Support Center for Retinoid Synthesis and Analysis. This knowledge base is designed for researchers, analytical chemists, and drug development professionals dealing with the complex degradation p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Retinoid Synthesis and Analysis. This knowledge base is designed for researchers, analytical chemists, and drug development professionals dealing with the complex degradation pathways of all-trans retinoic acid (Tretinoin) and its derivatives.

Expert Insights: The Causality of Retinoid Instability

As a Senior Application Scientist, I frequently encounter API batches failing release specifications due to trace impurities. In the synthesis of all-trans retinoic acid, impurities are rarely synthetic byproducts; they are predominantly degradation artifacts[1]. The molecule's instability stems from two distinct structural vulnerabilities:

  • The Conjugated Polyene Chain: This region acts as a powerful chromophore. Absorption of UV/Vis light provides the activation energy necessary for π -bond rotation, leading to rapid photo-isomerization into cis-isomers (e.g., 13-cis and 9-cis retinoic acid)[2].

  • The Cyclohexene Ring: The C4 position on the cyclohexene ring is allylic to the polyene chain. The hydrogen atoms here are highly susceptible to free-radical abstraction. Even in the dark, trace metal ions, heat, and dissolved oxygen drive allylic auto-oxidation, generating a racemic mixture of (4R) and (4S) all-trans 4-hydroxy retinoic acid, which subsequently oxidizes to 4-keto derivatives[3].

Understanding these distinct mechanisms is the first step in designing a self-validating synthesis and analytical workflow.

Frequently Asked Questions (FAQs)

Q: Why do I see racall-trans 4-hydroxy retinoic acid in my API batch even when synthesized in complete darkness? A: While light drives isomerization, oxidation is driven by heat, dissolved oxygen, and trace metal catalysts[2]. The auto-oxidation at the allylic C4 position forms a racemic mixture of all-trans 4-hydroxy retinoic acid via a free-radical mechanism[3]. Darkness does not arrest free-radical oxidation.

Q: Can standard C18 HPLC separate the enantiomers of racall-trans 4-hydroxy retinoic acid? A: No. A standard reverse-phase C18 column will elute the racemic mixture as a single peak. If enantiomeric excess (ee) determination is required, you must employ chiral stationary phases (e.g., amylose-based columns) under normal-phase conditions. However, for standard pharmacopeial impurity profiling, quantifying the total racemate is the regulatory expectation[1].

Q: What is the difference between Tretinoin EP Impurity A and Tretinoin Impurity 1? A: Tretinoin EP Impurity A is chemically 13-cis-retinoic acid (Isotretinoin), which forms via photo-isomerization[1]. In contrast, Tretinoin Impurity 1 (CAS 129454-96-2) is a cyclic endoperoxide degradation product formed strictly via oxidative pathways[4].

Troubleshooting Guide: Controlling Synthesis and Analytical Artifacts

Issue 1: Unexplained Spikes in 13-cis or 9-cis Retinoic Acid
  • Root Cause: Photo-isomerization during synthesis workup or sample preparation. Retinoids can isomerize within 10-15 minutes of exposure to standard fluorescent room lights[5].

  • Self-Validating Fix (The "Dark Control"): Prepare two identical analytical samples: one in absolute darkness (using amber vials wrapped in foil) and one under your current lab lighting. If the dark control shows <0.1% cis-isomers while the standard prep fails, your analytical environment is inducing the impurity.

  • Protocol Adjustment: Handle all retinoids under >500 nm yellow or red safelights ONLY[5].

Issue 2: Elevated Oxidative Impurities (4-Hydroxy, 4-Keto, and Epoxides)
  • Root Cause: Oxygen exposure during crystallization or storage. Tretinoin undergoes antioxidation to produce epoxides, dioxetanes, and endoperoxides[2].

  • Self-Validating Fix (The "BHT Spike"): Spike a control sample with 0.05% Butylated hydroxytoluene (BHT) prior to extraction. BHT acts as a free-radical scavenger. If the BHT-spiked sample shows significantly lower 4-hydroxy levels, oxidation is occurring during your sample preparation, not in the bulk API.

  • Protocol Adjustment: Sparge all synthesis solvents with argon. Incorporate antioxidants (like BHT or 4-hydroxyanisole) and chelating agents (like EDTA) to terminate free-radical chains and sequester catalytic metals[2].

Quantitative Data: Key Retinoid Impurities

Impurity NamePharmacopeial DesignationOrigin / MechanismCAS Number
13-cis Retinoic Acid Tretinoin EP Impurity APhoto-isomerization4759-48-2
racall-trans 4-Hydroxy Retinoic Acid Non-pharmacopeial / MetaboliteAllylic Auto-oxidation66592-72-1
all-trans 4-Keto Retinoic Acid Non-pharmacopeial / MetaboliteSecondary OxidationN/A
Cyclic Endoperoxide Tretinoin Impurity 1Oxidative Degradation129454-96-2
5,6-Epoxy-13-cis Retinoic Acid Isotretinoin EP Impurity GEpoxidation81444-57-7

Experimental Protocol: Validated HPLC-MS/MS Method for Retinoid Impurity Profiling

Objective: Accurately quantify racall-trans 4-hydroxy retinoic acid, 13-cis retinoic acid, and related degradation products without introducing analytical artifacts.

Step 1: Environment Preparation

  • Disable all fluorescent and natural lighting. Operate strictly under >500 nm yellow or red safelights[5].

Step 2: Sample Extraction & Stabilization

  • Prepare a stabilization solvent: 100% HPLC-grade Methanol containing 0.05% (w/v) Butylated hydroxytoluene (BHT)[2]. Sparge with Argon for 15 minutes.

  • Accurately weigh 10 mg of API and dissolve in 10 mL of the stabilization solvent.

  • Self-Validation Step: Extract and inject samples within 30–60 minutes of homogenization to prevent matrix degradation[5].

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Temperature: Maintain column compartment at 25°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, return to 60% B.

Step 4: MS/MS Detection (ESI+)

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • all-trans Retinoic Acid (Tretinoin): m/z 301.2 → 205.1

    • racall-trans 4-Hydroxy Retinoic Acid: m/z 317.2 → 299.2 (loss of water)

    • 13-cis Retinoic Acid: m/z 301.2 → 205.1 (differentiated from Tretinoin purely by chromatographic retention time).

Pathway Visualization

RetinoidDegradation ATRA all-trans Retinoic Acid (Tretinoin API) OH_RA rac all-trans 4-Hydroxy Retinoic Acid ATRA->OH_RA Allylic Auto-oxidation (O2, Heat, Metals) EPOXY 5,6-Epoxy Retinoic Acid ATRA->EPOXY Epoxidation CIS13 13-cis Retinoic Acid (EP Impurity A) ATRA->CIS13 Photo-isomerization (UV/Vis < 500nm) CIS9 9-cis Retinoic Acid ATRA->CIS9 Photo-isomerization (UV/Vis < 500nm) KETO_RA all-trans 4-Keto Retinoic Acid OH_RA->KETO_RA Secondary Oxidation

Degradation pathways of all-trans retinoic acid yielding oxidative and photo-isomerized impurities.

References

  • Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients – PMC (NIH). 3[3]

  • Tretinoin Impurity 1 | CAS 129454-96-2 – Veeprho. 4[4]

  • US6353029B1 - Storage stable tretinoin and 4-hydroxyanisole containing topical composition – Google Patents. 2[2]

  • Pharmaceutical quality of generic isotretinoin products, compared with Roaccutane – Acino EduDoc. 6[6]

  • Tretinoin Impurities and Related Compound – Veeprho. 1[1]

  • Quantification of Endogenous Retinoids – PMC (NIH). 5[5]

Sources

Troubleshooting

Polyene Technical Support Center: Minimizing Photoisomerization

Welcome to the Advanced Technical Support Center for handling highly conjugated polyenes. This guide is specifically engineered for researchers and drug development professionals working with light-sensitive rac-all-tran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling highly conjugated polyenes. This guide is specifically engineered for researchers and drug development professionals working with light-sensitive rac-all-trans compounds, such as rac-all-trans-astaxanthin, rac-all-trans retinoic acid derivatives, and retinyl esters.

These molecules are notoriously susceptible to light-induced geometrical isomerization (E/Z or trans/cis conversion) and oxidative degradation, which can severely compromise experimental integrity and pharmacological efficacy.

Part 1: Diagnostic FAQ – Understanding the Mechanism

Q: Why does my rac-all-trans compound rapidly degrade into a mixture of cis-isomers when exposed to ambient lab light? A: Energy from visible and UVA light (particularly in the 315–400 nm range) excites the conjugated polyene chain. This photon absorption temporarily reduces the π-bond order by generating anti-bonding orbitals, which allows free rotation around the normally rigid σ-bonds[1]. In retinoic acid derivatives and astaxanthin, this photoexcitation leads to a highly polarized singlet excited state, resulting in a rapid shift from the thermodynamically stable all-trans (all-E) configuration to various cis (Z) isomers (such as 9-cis, 13-cis, and 15-cis)[2].

Photoisomerization A rac-All-Trans Isomer (Ground State S0) B Photon Absorption (UVA / Visible Light) A->B hν (315-470 nm) C Singlet Excited State (S1) Reduced π-bond order B->C D Free Rotation around σ-bonds C->D Transition State F Oxidative Degradation (ROS Generation) C->F O2 present E cis-Isomers (e.g., 9-cis, 13-cis) D->E Relaxation

Mechanism of light-induced geometric isomerization in conjugated polyenes.

Q: How do different solvents affect the rate of photoisomerization? A: The dielectric constant and polarity of the surrounding medium significantly influence the stability of the excited state. For instance, astaxanthin isomers degrade much faster when dissolved in ethyl acetate under 405 nm LED irradiation compared to dissolution in ethanol[3]. Non-polar or highly protic environments can shift the E/Z equilibrium and accelerate the ionic photodissociation mechanism.

Part 2: Troubleshooting Guide – Quantifying Isomerization

To troubleshoot your workflow, you must first understand the baseline degradation rates of your compound under various environmental stresses. The table below synthesizes quantitative data on the isomer distribution of rac-all-trans-astaxanthin under different conditions[3][4].

Environmental ConditionExposure TimeAll-trans (all-E)9-cis (9-Z)13-cis (13-Z)Degradation Products
Dark, 4°C (Control) 24 hours> 98.0%< 1.0%< 1.0%Undetectable
Ambient White Light, 25°C 5 hours~ 80.0%~ 5.0%~ 10.0%~ 5.0%
405 nm LED, Ethyl Acetate 5 hours~ 45.0%~ 15.0%~ 20.0%~ 20.0%
Heat (40°C), Dark 96 hours~ 85.0%~ 6.0%~ 8.0%~ 1.0%

Note: The velocity of photoisomerization under natural light is exceptionally high (approx. 8x10⁻⁷ mol/L·min) and acts as a zero-order reaction independent of the initial concentration.

Part 3: Standard Operating Procedure (SOP)

Protocol: Handling and Extraction of Light-Sensitive rac-All-Trans Polyenes

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. You cannot assume your compound is intact simply because you worked quickly. You must engineer the environment to prevent the S0 → S1 excitation entirely.

Step 1: Environmental Preparation (The "Amber Workflow")

  • Action: Conduct all procedures in a dark room illuminated only by gold/amber actinic safety lights (wavelengths > 500 nm).

  • Causality: Standard fluorescent lights emit significant UVA and blue light. Restricting ambient wavelengths to > 500 nm prevents the photon absorption required to reach the highly polarized singlet excited state[1][2].

  • Action: Pre-chill all glassware and solvents to 4°C.

Step 2: Solvent Selection and Degassing

  • Action: Select a stabilizing solvent (e.g., ethanol or methanol) over highly reactive solvents like ethyl acetate[3].

  • Action: Degas the solvent by sparging with high-purity Argon or Nitrogen for 15 minutes.

  • Causality: Displacing dissolved oxygen prevents the secondary oxidative degradation pathway (ROS formation) that competes with geometric isomerization[4].

Step 3: Sample Dissolution and Antioxidant Addition

  • Action: Dissolve the rac-all-trans compound in the degassed solvent.

  • Action: Immediately add an antioxidant such as α-tocopherol (Vitamin E) or Butylated hydroxytoluene (BHT) at 0.1% w/v.

  • Causality: α-tocopherol has been proven to suppress the photodegradation of astaxanthin and retinoids by quenching singlet oxygen and stabilizing the polyene chain[3].

Step 4: Aliquot and Storage

  • Action: Transfer the solution into amber glass HPLC vials.

  • Action: Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps. Store immediately at -80°C.

Step 5: Self-Validating Analytical Verification (HPLC)

  • Action: Verify the isomer ratio using High-Performance Liquid Chromatography (HPLC) equipped with a C18 column, utilizing an isocratic elution (e.g., water/methanol)[2].

  • Validation Logic: The presence of a single dominant peak corresponding to the all-trans isomer validates the integrity of your handling protocol. The emergence of distinct pre-peaks (9-cis) or post-peaks (13-cis) acts as an immediate diagnostic failure, indicating light leakage or oxygen ingress during sample prep.

References

1.[4] Title : E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC Source : nih.gov URL :

2.[1] Title : The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC Source : nih.gov URL :

3. Title : Photoisomerization of retinoic acid and its influence on regulation of human keratinocyte growth and differentiation Source : niscpr.res.in URL :

4.[3] Title : Characteristics of LED light-induced geometrical isomerization and degradation of astaxanthin and improvement of the color value and crystallinity of astaxanthin utilizing the photoisomerization - PubMed Source : nih.gov URL :

5.[2] Title : Photodecomposition and Phototoxicity of Natural Retinoids - MDPI Source : mdpi.com URL :

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for rac-all-trans Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the thermal lability and stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the thermal lability and stereochemical drift of conjugated polyenes. Synthesizing and processing rac-all-trans compounds—such as rac-all-trans-retinoic acid, retinol, and rac-all-trans-α-tocopherol—requires absolute thermodynamic and kinetic control. A deviation of even a few degrees can shift an entire batch from a highly active all-trans (E) configuration to an inactive or off-target cis (Z) isomer mixture.

This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to help you optimize temperature conditions across your synthetic workflows.

Part 1: Troubleshooting & FAQs

Stereoselective Synthesis (HWE / Wittig Reactions)

Q: My Horner-Wadsworth-Emmons (HWE) olefination is yielding a high percentage of cis-isomers instead of the desired rac-all-trans product. How do I fix this?

The Causality: The stereoselectivity of polyene chain elongation is highly dependent on the stability of the intermediate oxaphosphetane. While the all-trans (E) double bond is thermodynamically favored in the final product, elevated reaction temperatures cause premature, irreversible elimination of the intermediate, leading to kinetic trapping of the cis (Z) isomer.

The Solution: Lowering the reaction temperature to -78 °C stabilizes the anti-oxaphosphetane intermediate, allowing it to equilibrate before elimination. For example, in the stereoselective synthesis of all-trans retinoid derivatives, dropping the temperature to -78 °C using a less coordinating solvent (like toluene) achieves a superior E/Z ratio of 9:1[1].

Thermal Isomerization During Extraction and Saponification

Q: During the saponification of biological matrices to extract rac-all-trans-retinol, I am observing significant degradation and stereochemical drift. What is the thermal threshold?

The Causality: Retinoids possess conjugated polyene chains that are highly susceptible to thermal isomerization and oxidative cleavage. The isomerization of all-trans-retinol to cis-retinols follows Arrhenius kinetics, meaning the rate of geometric drift increases exponentially with heat. Studies varying incubation temperatures from 6 °C to 53 °C demonstrate a clear temperature-dependent activation energy for this isomerization[2].

The Solution: Saponification temperatures must strictly not exceed 80 °C. Above this critical thermal threshold, retinyl esters and retinol rapidly isomerize and degrade[3]. The optimal protective window for saponification is 80 °C for a maximum of 43 minutes to ensure complete matrix breakdown without compromising the all-trans geometry[3].

Supercritical Fluid Synthesis (rac-all-trans-Tocopherol)

Q: I am synthesizing rac-all-trans-α-tocopherol (Vitamin E) in supercritical CO2 (scCO2), but my selectivity is dropping as I scale up the heat. Why?

The Causality: In supercritical fluids, temperature and pressure are deeply coupled and dictate solvent density. Increasing the temperature at a constant pressure decreases the density of scCO2, which drastically lowers the solubility of the reactants and alters phase behavior, pushing the reaction out of the optimal catalytic window.

The Solution: Maintain the reaction temperature at the lower end of the supercritical threshold. Research indicates that the selectivity of d,l-α-tocopherol synthesis decreases significantly as the temperature is increased from 70 °C to 115 °C[4].

Part 2: Quantitative Data Summary

The following table summarizes the critical temperature thresholds for various rac-all-trans workflows to ensure stereochemical integrity.

Reaction / ProcessTarget CompoundOptimal Temp RangeCritical ThresholdConsequence of Exceeding Threshold
HWE Olefination rac-all-trans-Retinoic Acid-78 °C to -60 °C> -50 °CPremature oxaphosphetane elimination; increased Z-isomer formation.
Saponification rac-all-trans-Retinol70 °C to 80 °C> 80 °CArrhenius-driven isomerization to 9-cis/13-cis isomers and degradation.
scCO2 Synthesis rac-all-trans-α-Tocopherol70 °C to 85 °C> 115 °CDecreased scCO2 density; loss of reactant solubility and selectivity.

Part 3: Self-Validating Experimental Protocols

Protocol A: Low-Temperature Stereoselective HWE Synthesis

This protocol is designed to trap the anti-oxaphosphetane intermediate, ensuring high E/Z ratios.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add the phosphonate (1.1 equiv) and anhydrous toluene (less coordinating solvent to improve E/Z ratio).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate strictly to -78 °C for 15 minutes.

  • Deprotonation: Dropwise add n-BuLi (1.2 equiv). Validation Checkpoint 1: The solution should turn a deep, persistent yellow/orange, indicating successful ylide formation. Stir for 30 minutes at -78 °C.

  • Coupling: Add the aldehyde (1.0 equiv) dropwise down the side of the chilled flask to pre-cool the drops.

  • Equilibration & Quench: Stir at -78 °C for 2 hours. Validation Checkpoint 2: Extract a 10 µL aliquot, quench in wet ether, and run a rapid TLC (pentane/ether 8:2) under 254 nm UV. A dominant lower-Rf spot confirms all-trans formation. Quench the main reaction with saturated aqueous NH₄Cl before removing the cooling bath.

Protocol B: Temperature-Controlled Saponification & Extraction

This protocol prevents the thermal isomerization of retinol during matrix breakdown.

  • Matrix Prep: Homogenize the sample in a light-protected amber vial. Add an internal standard (e.g., retinyl acetate) to track extraction efficiency.

  • Alkaline Addition: Add ethanolic KOH (10% w/v) and flush the headspace with Nitrogen to prevent oxidative cleavage.

  • Thermal Incubation: Place the vial in a precision water bath pre-heated to exactly 80 °C.

  • Time Control: Incubate for exactly 43 minutes. Validation Checkpoint 1: The matrix should fully clarify. Do not exceed 43 minutes, as prolonged heat exposure triggers Arrhenius-driven geometric drift.

  • Arrest Kinetics: Immediately transfer the vial to an ice-water bath (0 °C) for 5 minutes to rapidly halt the reaction kinetics. Extract with cold hexane.

Part 4: Reaction Logic Visualization

TempOpt Start rac-all-trans Reaction Optimization HWE Stereoselective Synthesis (HWE/Wittig) Start->HWE Sap Saponification & Extraction Start->Sap SCCO2 Supercritical CO2 Synthesis Start->SCCO2 Temp1 T = -78°C (Kinetic Control) HWE->Temp1 Stabilize Oxaphosphetane Temp2 T ≤ 80°C (Prevent Isomerization) Sap->Temp2 Arrest Arrhenius Kinetics Temp3 T = 70°C - 115°C (Density Control) SCCO2->Temp3 Optimize scCO2 Density Out1 High E/Z Ratio (9:1 all-trans) Temp1->Out1 Out2 Preserved all-trans Isomer Temp2->Out2 Out3 Maximized Selectivity & Yield Temp3->Out3

Fig 1: Temperature optimization pathways for rac-all-trans polyene synthesis and processing.

References

  • Title: Stereoselective Synthesis of (R)
  • Source: cirad.
  • Source: researchgate.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Removing Solvent Residues from rac All-Trans Samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating and drying racemic (rac) all-trans compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating and drying racemic (rac) all-trans compounds.

Molecules such as rac all-trans retinoic acid (ATRA), all-trans astaxanthin, and (all-rac)-α-tocopherol share a common structural vulnerability: an extended conjugated polyene chain paired with chiral centers. Removing extraction solvents (e.g., dichloromethane, hexane, or ethyl acetate) without triggering photoisomerization, thermal degradation, or auto-oxidation requires strict environmental controls. This guide provides the mechanistic reasoning and self-validating protocols necessary to achieve ICH Q3C-compliant residual solvent levels while preserving stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: Why does my rac all-trans sample change color or lose biological activity after rotary evaporation? A: You are likely observing trans-to-cis isomerization. The conjugated polyene chain in all-trans compounds absorbs UV/Vis light, which provides the activation energy necessary to temporarily break the π-bond, allowing rotation and the formation of cis-isomers (e.g., 9-cis or 13-cis)[1]. Furthermore, heating the sample above 60°C during solvent evaporation provides thermal energy that overcomes the isomerization activation barrier, drastically altering the geometric configuration and reducing biological efficacy[2].

Q2: Can I use standard oven drying to remove trapped dichloromethane (DCM) from PLGA-encapsulated all-trans samples? A: No. Standard oven drying exposes the sample to atmospheric oxygen and heat, leading to rapid auto-oxidation and degradation. First-order degradation kinetics demonstrate that oxygen and light exposure exponentially accelerate the loss of the all-trans configuration[3]. Instead, trapped solvents like DCM in polymer matrices must be removed using extended secondary vacuum drying (e.g., 21 hours) under dark conditions[4].

Q3: How do I know if my solvent removal process was too harsh? A: A self-validating protocol requires High-Performance Liquid Chromatography (HPLC) analysis before and after drying. For example, standard all-trans retinoic acid elutes at a specific retention time (e.g., ~6.0 minutes at 356 nm)[4]. The appearance of new peaks immediately preceding the main peak indicates the formation of cis-isomers, confirming that your drying temperature was too high or light protection was insufficient[1].

Troubleshooting Guide

Observed Issue Mechanistic Cause Corrective Action
High Residual Solvent (>600 ppm DCM) Amorphous polymer matrices (like PLGA) trap solvent molecules below their glass transition temperature ( Tg​ ).Implement a secondary high-vacuum drying phase (< 0.1 mbar) for 21–24 hours[4]. Do not increase heat; increase vacuum duration.
Shift to 13-cis / 9-cis Isomers Thermal energy (>60°C) or UV/Vis light exposure during the concentration phase triggered π-bond rotation[1][2].Switch to amber glassware. Lower the water bath temperature to ≤35°C. Use a high-efficiency vacuum pump to compensate for the lower vapor pressure.
Total Assay Loss (Degradation) Auto-oxidation of the electron-rich double bonds due to atmospheric oxygen exposure during drying[3].Backfill all drying apparatuses with ultra-pure Argon or Nitrogen. Add volatile antioxidants (e.g., BHT or TBHQ) to the extraction solvent prior to drying[1].

Quantitative Data: Comparison of Drying Methods

Selecting the correct drying method is a balance between solvent removal efficiency and the preservation of the all-trans state. The table below summarizes the quantitative parameters and risks associated with standard techniques.

Drying MethodOperating Temp (°C)Pressure / VacuumResidual Solvent EfficiencyIsomerization RiskOxidation Risk
Rotary Evaporation 30 – 40°C10 – 50 mbarModerate (Leaves trace solvent)High (If exposed to ambient light)Moderate (Unless Ar backfilled)
High-Vacuum Schlenk 20 – 25°C< 0.1 mbarExcellent (< 10 ppm)Low (Easily shielded)Low (Argon protected)
Lyophilization -40 to -80°C< 0.05 mbarExcellent (Removes trapped DCM)Very Low (Thermal barrier intact)Very Low (Vacuum environment)
Oven Drying 60 – 80°CAtmosphericPoorCritical (>50% conversion) [2]Critical [3]

Experimental Protocols

To ensure a self-validating and reproducible workflow, follow these step-by-step methodologies based on the matrix of your rac all-trans sample.

Protocol A: Lyophilization & Secondary Drying of Encapsulated rac All-Trans Samples

Use this protocol for polymer-encapsulated samples (e.g., PLGA microspheres) where solvents like DCM are deeply trapped within the matrix[4].

  • Preparation: Transfer the solvent-wet microsphere suspension into pre-weighed amber glass vials to block UV-induced photoisomerization.

  • Primary Freezing: Flash-freeze the suspension using a liquid nitrogen bath or a -80°C freezer to lock the polymer matrix and prevent particle aggregation.

  • Primary Drying (Sublimation): Transfer the vials to a lyophilizer. Apply a vacuum of < 0.05 mbar while maintaining the shelf temperature at -40°C for 24 hours.

  • Secondary Drying (Desorption): To remove residual DCM trapped in the polymer pores, increase the shelf temperature to 20°C (well below the Tg​ of PLGA, which is ~31.5°C) and maintain the high vacuum for an additional 21 hours[4].

  • Inert Storage: Break the vacuum by backfilling the chamber with ultra-pure Argon. Cap the amber vials immediately and store at -80°C until HPLC analysis.

Protocol B: High-Vacuum Schlenk Line Drying for Neat Extracts

Use this protocol for pure rac all-trans powders or lipid extracts dissolved in volatile organic solvents (e.g., hexane, ethyl acetate)[1].

  • Setup: Connect a foil-wrapped Schlenk flask containing the solvent extract to a dual-manifold Schlenk line. Ensure the cold trap is filled with liquid nitrogen.

  • Initial Concentration: Apply a moderate vacuum (10-50 mbar) while stirring the solution. Keep the flask in a water bath set strictly to 30°C. Mechanistic note: Temperatures above 40°C exponentially increase the rate constant for all-trans degradation[3].

  • High-Vacuum Phase: Once the bulk solvent has evaporated and a wet residue remains, switch the manifold to the high-vacuum pump (< 0.1 mbar). Leave under high vacuum for 4 to 6 hours to pull off trace residual solvents.

  • Argon Backfill: Close the vacuum valve and slowly open the Argon valve to backfill the flask.

  • Validation: Re-dissolve a 1 mg aliquot in HPLC-grade methanol and inject it into the HPLC. Verify that the all-trans peak accounts for >98% of the total peak area and that no early-eluting cis-isomer peaks have formed[1][4].

Workflow Visualization

The following decision tree dictates the logical flow for processing highly sensitive rac all-trans samples to ensure zero degradation during solvent removal.

G Start rac All-Trans Sample (Solvent Wet) Light Is sample light-sensitive? (e.g., Retinoids/Carotenoids) Start->Light Amber Transfer to Amber Vials Work under Dim Light Light->Amber Yes State What is the matrix state? Light->State No Amber->State Neat Neat Powder/Extract State->Neat Matrix Polymer Encapsulated (e.g., PLGA/Liposomes) State->Matrix Schlenk High-Vacuum Schlenk Line (<40°C, Argon Backfill) Neat->Schlenk Lyo Lyophilization (Secondary Vacuum 21h) Matrix->Lyo Dry Solvent-Free All-Trans Sample (Stored at -80°C, Argon) Schlenk->Dry Lyo->Dry

Workflow for safe solvent removal from rac all-trans samples.

References

  • Effects of Drying Methods on the Content, Structural Isomers, and Composition of Astaxanthin in Antarctic Krill National Institutes of Health (PMC)[Link]

  • Oral Delivery of Encapsulated All-Trans Retinoic Acid Ameliorates Disease in Rodent Models of Colitis National Institutes of Health (PMC)[Link]

  • Kinetic Stability of Lutein in Freeze-Dried Sweet Corn Powder Stored under Different Conditions J-Stage[Link]

  • Effects of Heating and Illumination on Trans−Cis Isomerization and Degradation of β-Carotene and Lutein in Isolated Spinach Chloroplasts Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Addressing Batch-to-Batch Variability in rac All-Trans Reagents

Core Philosophy: The Causality of Variability As a Senior Application Scientist, I frequently see researchers attribute variable assay results to biological noise or cell-line drift, when the true culprit is unrecognized...

Author: BenchChem Technical Support Team. Date: March 2026

Core Philosophy: The Causality of Variability

As a Senior Application Scientist, I frequently see researchers attribute variable assay results to biological noise or cell-line drift, when the true culprit is unrecognized reagent degradation. rac all-trans reagents (such as rac all-trans-4-hydroxy retinoic acid) possess a highly conjugated polyene chain. While the "rac" designation simply refers to a racemic mixture at a chiral center (e.g., the C4 position), the "all-trans" designation refers to the geometric isomerism of the polyene chain.

While the all-trans conformation is thermodynamically preferred due to minimal steric hindrance, the activation energy for cis/trans isomerization is remarkably low (approximately 36 kcal/mol for thermal isomerization, and significantly lower for photochemical excitation)[1]. When these reagents are exposed to ambient laboratory light, room temperature, or trace acids, the polyene chain undergoes rapid photoisomerization or carbocation-mediated rearrangement[1].

This transforms a pure all-trans pan-agonist into a heterogeneous mixture of 13-cis, 9-cis, and anhydro-metabolites. Because different isomers have vastly different binding affinities for Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), this chemical shift directly manifests as batch-to-batch biological variability in in vitro assays, such as stem cell differentiation[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My differentiation protocol (e.g., stem cell chondrogenesis) worked perfectly with Batch A, but Batch B is yielding inconsistent marker expression. Why? A1: This is a classic hallmark of isomeric degradation. In stem cell differentiation, precise RAR activation is required to synergize with growth factors[2]. If Batch B was exposed to light or repeated freeze-thaw cycles, a significant portion of the all-trans reagent likely isomerized to the 13-cis or 9-cis forms. The 9-cis isomer acts as a pan-RXR agonist, which alters the heterodimerization dynamics of RAR/RXR, shifting the transcriptional profile and causing the phenotypic variability you are observing.

Q2: How light-sensitive are these reagents, really? Is ambient tissue culture hood light a problem? A2: Yes, it is a critical problem. The absorption spectrum of the conjugated double bonds in retinoids peaks in the UV range (~325-380 nm) but tails significantly into the visible spectrum (>400 nm)[3]. Standard fluorescent or LED lighting in a biosafety cabinet provides enough energy to drive irreversible photoisomerization within minutes. All handling must be performed under amber/yellow light (which blocks wavelengths < 500 nm).

Q3: I reconstituted my rac all-trans reagent in a slightly acidic solvent to improve solubility. Could this cause issues? A3: Absolutely. In the presence of H+ ions, all-trans retinoids readily lose a hydroxyl group (or equivalent leaving group) to form a highly reactive carbocation intermediate[1]. This intermediate rapidly rearranges into anhydro-retinoids, which are biologically inactive and can be cytotoxic. Always use neutral, degassed solvents (like anhydrous DMSO or ethanol) and strictly avoid acidic environments.

Quantitative Data: Degradation Kinetics

To illustrate the rapid nature of this degradation, the following table summarizes the stability of all-trans polyene chains under various environmental stressors, synthesized from accelerated stability testing data.

Storage ConditionPrimary Degradation PathwayEstimated Degradation RatePreventive Action
Sunlight / Hood Light Photoisomerization (to 13-cis, 9-cis)Rapid (Minutes to Hours)[4]Handle strictly under amber light; use amber vials.
40°C (Accelerated) Thermal Isomerization / Oxidation40% - 100% loss over 6 months[4]Ship on dry ice; never heat to solubilize.
25°C (Room Temp) Thermal IsomerizationUp to 80% loss over 6 months[4]Keep on ice during active use.
0.1M Acidic Solvent (37°C) Carbocation RearrangementComplete conversion in < 30 mins[5]Use neutral, degassed solvents (e.g., DMSO).
Dark, 4°C Minimal (Baseline Oxidation)~13-14% loss over 90 days[4]Store long-term at -80°C under Argon gas.

Mechanistic Visualizations

RetinoidDegradation AT rac all-trans Reagent (Thermodynamically Stable) CIS13 13-cis Isomer (Altered Potency) AT->CIS13 Heat / Light (>400nm) CIS9 9-cis Isomer (RXR pan-agonist) AT->CIS9 UV Light (<380nm) ANHYDRO Anhydro-retinoid (Inactive/Toxic) AT->ANHYDRO Acidic pH (Carbocation) OX Oxidation Products (Epoxides/Cleavage) AT->OX O2 / Free Radicals

Mechanistic pathways of rac all-trans retinoid degradation leading to batch variability.

Workflow RCV Receive Lyophilized Batch QC HPLC-UV QC (Check Purity) RCV->QC PREP Reconstitute in Degassed Solvent QC->PREP ALIQ Aliquot in Amber (Argon Purge) PREP->ALIQ STORE Store at -80°C (No Freeze-Thaw) ALIQ->STORE

Self-validating workflow for the intake, validation, and storage of retinoid reagents.

Self-Validating Experimental Protocols

To ensure trustworthiness and eliminate batch-to-batch variability, your laboratory must implement a self-validating system. This means the protocol itself contains internal checks that confirm reagent integrity before the biological assay begins.

Protocol A: Reconstitution and Aliquoting (The "Amber-Argon" Method)

Causality: Oxygen and light are the primary drivers of degradation. By removing both, we lock the reagent in its thermodynamically stable all-trans state.

  • Lighting Setup: Prepare a dark room or equip a biosafety cabinet with amber lighting (blocking wavelengths < 500 nm).

  • Solvent Preparation: Degas your solvent (e.g., anhydrous DMSO or Ethanol) by sparging with Argon gas for 15 minutes to remove dissolved oxygen.

  • Reconstitution: Reconstitute the lyophilized rac all-trans reagent to your desired stock concentration (e.g., 10 mM). Do not vortex vigorously; pipette gently to avoid introducing microbubbles.

  • Aliquoting: Aliquot the stock solution into pre-chilled, amber-glass or foil-wrapped microcentrifuge tubes. Crucial: Volume should be single-use only (e.g., 10 µL) to absolutely prevent freeze-thaw cycles[3].

  • Purging: Overlay each aliquot with a blanket of Argon gas before capping.

  • Storage: Store immediately at -80°C in the dark[3].

Protocol B: HPLC-UV Validation of Batch Isomeric Purity

Causality: Before committing a new batch of reagent to a costly multi-week differentiation assay, you must chemically validate its isomeric purity to establish a baseline.

  • System Setup: Set up a normal-phase HPLC system. Normal phase is superior to reversed-phase for resolving geometric isomers of polyenes.

  • Mobile Phase: Prepare a Hexane / Ethyl Acetate mixture (e.g., 90:10 v/v). Run isocratic flow at 1.0 mL/min.

  • Detection: Set the UV/Vis detector to the specific absorbance maximum of your reagent (typically 325 nm for retinols, 350 nm for retinoic acids)[1].

  • Injection: Inject a 20 µL sample of the newly reconstituted batch (diluted in mobile phase).

  • Analysis: Analyze the chromatogram. The all-trans peak should elute last among the isomers. If the area-under-the-curve (AUC) for the all-trans peak is < 95% of the total retinoid peaks (indicating the presence of 13-cis or 9-cis), reject the batch or re-purify via preparative HPLC.

References

  • [5] Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. DiVA Portal.5

  • [2] Effect of a retinoic acid analogue on BMP-driven pluripotent stem cell chondrogenesis. bioRxiv. 2

  • [4] Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. ResearchGate.4

  • [1] Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. PMC / NIH.1

  • [3] Light sensitivity of 11-cis-retinoic acid and its impact on quantification. Benchchem. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioequivalence Guide: Synthetic (Racemic/All-Trans) vs. Natural Sources in Lipid-Soluble Micronutrients

In pharmacokinetics and nutritional biochemistry, the bioequivalence of lipid-soluble micronutrients is fundamentally dictated by their stereochemistry and geometric isomerism. Synthetic production methods frequently yie...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmacokinetics and nutritional biochemistry, the bioequivalence of lipid-soluble micronutrients is fundamentally dictated by their stereochemistry and geometric isomerism. Synthetic production methods frequently yield racemic mixtures ("rac") and thermodynamically stable geometric isomers (typically "all-trans"). These chemically synthesized molecules behave differently in vivo compared to the stereospecific, often esterified forms found in natural sources.

As a Senior Application Scientist, I have structured this guide to objectively compare the metabolic causality, bioequivalence, and experimental validation of synthetic rac-all-trans compounds versus their natural counterparts. We will focus on three critical molecules where these structural nuances dictate physiological efficacy: Astaxanthin , Vitamin E (α-tocopherol) , and β-Carotene .

Astaxanthin: rac-All-Trans vs. Natural 3S,3'S

Causality & Pharmacokinetics

Synthetic astaxanthin is manufactured via petrochemical synthesis, yielding a free (unesterified) molecule strictly in the all-trans geometric configuration. However, stereochemically, it is a racemic mixture of three isomers: (3R,3'R), (3R,3'S - meso), and (3S,3'S) in a statistical 1:2:1 ratio[1]. Conversely, natural astaxanthin derived from the microalgae Haematococcus pluvialis is predominantly the (3S,3'S) stereoisomer and is heavily esterified with fatty acids[1].

The esterification in natural sources necessitates enzymatic cleavage by pancreatic cholesterol esterase prior to micellization. Despite this extra digestive step, the stereochemical purity of the natural (3S,3'S) form allows for superior geometric alignment within the hydrophobic core of cellular lipid bilayers, enhancing its trans-membrane antioxidant capacity compared to the synthetic racemic mix.

Experimental Protocol: Bioequivalence & Oxidative Stress Assessment

To validate the bioefficacy of synthetic rac-astaxanthin (e.g., disodium disuccinate astaxanthin) versus natural sources, a standardized LC/ESI/MS/MS protocol is employed in a murine model[1]. This protocol is designed as a self-validating system by incorporating internal standards to account for matrix effects.

  • Formulation: Prepare water-dispersible synthetic rac-astaxanthin and lipid-solubilized natural esterified astaxanthin.

  • Administration: Administer via oral gavage to C57/BL6 mice (e.g., 500 mg/kg body weight) over a 7-day period.

  • Induction: Induce peritoneal inflammation using thioglycollate to create a baseline of oxidative stress.

  • Extraction & Analysis: Harvest plasma and target tissues. Spike the matrix with a deuterated internal standard (d4-astaxanthin) to validate extraction efficiency. Extract carotenoids using a hexane/dichloromethane phase separation and quantify unbound astaxanthin via LC/ESI/MS/MS using a C18 reverse-phase column.

  • Biomarker Quantification: Measure independent oxidative stress markers (e.g., superoxide anion scavenging, 5-lipoxygenase inhibition) to correlate plasma concentration with functional bioactivity[1].

Astaxanthin_Absorption cluster_synthetic Synthetic rac-All-Trans Astaxanthin cluster_natural Natural 3S,3'S Astaxanthin S1 Free Unesterified (1:2:1 Racemic Mix) S2 Direct Micellization S1->S2 Enterocyte Enterocyte Uptake (SR-B1 Transporter) S2->Enterocyte N1 Esterified 3S,3'S (H. pluvialis) N2 Lipolysis by Cholesterol Esterase N1->N2 N3 Micellization N2->N3 N3->Enterocyte Chylomicron Chylomicron Assembly & Lymphatic Transport Enterocyte->Chylomicron

Fig 1. Absorption pathways of synthetic rac-all-trans vs natural esterified astaxanthin.

Vitamin E: all-rac-α-Tocopherol vs. RRR-α-Tocopherol

Causality & Pharmacokinetics

The bioequivalence of Vitamin E is the most extensively documented example of stereoselective metabolism in nutrition. Synthetic Vitamin E (all-rac-α-tocopherol) is an equimolar mixture of eight stereoisomers (four 2R and four 2S configurations)[2]. Natural Vitamin E is exclusively RRR-α-tocopherol[2].

While intestinal absorption of all isomers is comparable, systemic bioequivalence is dictated by the hepatic α-tocopherol transfer protein (α-TTP). α-TTP exhibits a stringent binding affinity for the 2R-conformations (specifically RRR), facilitating their incorporation into Very Low-Density Lipoproteins (VLDL) for systemic circulation[2]. Conversely, 2S-isomers are preferentially targeted for biliary excretion. Consequently, natural RRR-α-tocopherol demonstrates a 2:1 bioequivalence ratio over synthetic all-rac-α-tocopherol in humans and livestock[2].

VitaminE_Sorting Diet Dietary Intake (all-rac vs RRR) Liver Hepatic Uptake (Chylomicron Remnants) Diet->Liver TTP α-TTP Binding (Stereoselective) Liver->TTP VLDL VLDL Secretion (Predominantly 2R/RRR) TTP->VLDL High Affinity (RRR, 2R) Bile Biliary Excretion (Predominantly 2S) TTP->Bile Low Affinity (2S isomers)

Fig 2. Stereoselective hepatic sorting of α-tocopherol isomers by α-TTP.

Experimental Protocol: Hepatic Sorting & Isomer Discrimination

To accurately measure the biodiscrimination of these isomers, a rigorous chiral separation workflow is required[2].

  • Dietary Supplementation: Feed subjects (e.g., ovine or bovine models) controlled diets supplemented with either all-rac-α-tocopheryl acetate or RRR-α-tocopheryl acetate at graded doses (e.g., 0.25 to 1.0 g/kg feed)[2].

  • Tissue Sampling: Collect hepatic, adipose, and muscle tissues post-slaughter.

  • Saponification: Saponify samples using methanolic KOH. Crucial Step: Add pyrogallol as an antioxidant and tocol as an internal standard prior to saponification. This ensures the harsh alkaline conditions do not artificially skew the 2R:2S isomer ratio or degrade the analyte.

  • Chiral HPLC Analysis: Extract with hexane and separate the eight stereoisomers using a chiral stationary phase column (e.g., Chiralcel OD). Quantify the ratio of 2R to 2S isomers using fluorescence detection (Ex: 292 nm, Em: 325 nm).

HPLC_Workflow Sample Tissue Sample (Liver/Plasma) Saponification Methanolic KOH + Pyrogallol (Antioxidant) Sample->Saponification Extraction Hexane Phase Extraction Saponification->Extraction Chiral Chiral HPLC (Chiralcel OD Column) Extraction->Chiral Detection Fluorescence Detection (Ex: 292nm, Em: 325nm) Chiral->Detection

Fig 3. Analytical workflow for chiral HPLC separation of α-tocopherol stereoisomers.

β-Carotene: Synthetic All-Trans vs. Natural Isomeric Mixtures

Causality & Pharmacokinetics

Synthetic β-carotene is synthesized almost exclusively as the all-trans geometric isomer[3]. Natural β-carotene, extracted from sources like the algae Dunaliella salina, contains a biologically complex mixture of all-trans and 9-cis isomers[3].

The steric hindrance of the 9-cis isomer alters its micellization kinetics. While synthetic all-trans β-carotene may produce a sharper acute spike in plasma β-carotene levels due to rapid micellar incorporation, natural mixed-isomer formulations offer broader tissue distribution[3]. Furthermore, the 9-cis isomer is a more potent quencher of singlet oxygen in specific lipophilic environments and avoids the competitive inhibition of other dietary carotenoids (like lutein) that is frequently observed with high-dose synthetic all-trans supplementation[3].

Data Presentation: Comparative Bioequivalence Summary

MicronutrientSynthetic FormNatural SourceStereochemistry / GeometryRelative BioavailabilityKey Pharmacokinetic Differentiator
Astaxanthin Petrochemical SynthesisH. pluvialis (Microalgae)Synthetic: rac-all-trans (1:2:1).Natural: 3S,3'S (Esterified).Context-dependentNatural requires cholesterol esterase for lipolysis prior to micellization.
Vitamin E Chemical SynthesisPlant OilsSynthetic: all-rac (8 isomers).Natural: RRR (1 isomer).Natural is ~2x more bioavailableHepatic α-TTP stereoselectively binds 2R configurations, excreting 2S isomers.
β-Carotene Chemical SynthesisD. salina (Algae)Synthetic: Strictly all-trans.Natural: all-trans + 9-cis mix.Synthetic shows higher acute plasma peaks9-cis isomer in natural sources alters micellar incorporation and tissue distribution.

References

  • Leal, L. N., et al. "Bioavailability of α-tocopherol stereoisomers in lambs depends on dietary doses of all-rac- or RRR-α-tocopheryl acetate." Animal (PubMed), 2019.[Link]

  • Lockwood, S. F., et al. "The effects of oral Cardax (disodium disuccinate astaxanthin) on multiple independent oxidative stress markers in a mouse peritoneal inflammation model: influence on 5-lipoxygenase in vitro and in vivo." Life Sciences (PubMed), 2006. [Link]

  • Fuller, C. J., et al. "Relative bioavailability of β-carotene from supplement sources." Nutrition Research (ResearchGate), 2001.[Link]

Sources

Comparative

quantitative analysis of rac all-trans in blood plasma

Comprehensive Comparison Guide: Quantitative Analysis of rac all-trans-4-Hydroxy Retinoic Acid and ATRA in Blood Plasma Executive Summary In pharmacokinetic profiling, toxicology, and metabolic disease research, the prec...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Quantitative Analysis of rac all-trans-4-Hydroxy Retinoic Acid and ATRA in Blood Plasma

Executive Summary

In pharmacokinetic profiling, toxicology, and metabolic disease research, the precise quantification of all-trans-retinoic acid (ATRA) and its primary catabolic racemate, rac all-trans-4-hydroxy retinoic acid (4-OH-ATRA), in blood plasma is paramount[1]. Because ATRA is rapidly cleared by hepatic CYP26 enzymes into 4-OH-ATRA, monitoring both the active drug and its racemic metabolite provides a comprehensive view of retinoid homeostasis[2][3].

However, endogenous plasma concentrations of these analytes are exceptionally low (often <1–2 ng/mL). Furthermore, retinoids are highly susceptible to photo-isomerization and oxidative degradation, making traditional analytical methods unreliable[2]. This guide objectively compares traditional HPLC-UV, standard LC-MS/MS, and an advanced Derivatization-Assisted UHPLC-MS/MS methodology, providing a field-proven, self-validating protocol for researchers.

Technology Comparison: Performance & Sensitivity

To accurately quantify rac all-trans retinoids in complex biological matrices, the analytical platform must overcome significant background interference while maintaining stereochemical fidelity. Below is a quantitative comparison of three analytical approaches[2][4].

Performance MetricTraditional HPLC-UVStandard LC-MS/MSDerivatization-UHPLC-MS/MS
Detection Mechanism Absorbance (340 nm)Electrospray Ionization (ESI+)Chemical Derivatization + ESI+
LLOQ (ATRA) 10.0 ng/mL0.5 ng/mL0.05 ng/mL
LLOQ (rac all-trans 4-OH-ATRA) 15.0 ng/mL1.0 ng/mL0.1 ng/mL
Plasma Volume Required 500 µL200 µL50 µL
Run Time per Sample 25 min12 min6 min
Isomer Resolution PoorGoodExcellent

Mechanistic Insight: Causality in Experimental Design

As a bioanalytical scientist, executing a protocol is secondary to understanding why the protocol is designed that way. Every step in retinoid analysis must be a self-validating system designed to prevent analyte degradation:

  • Actinic Degradation (The Dim Light Rule): Retinoids possess conjugated polyene chains that undergo rapid geometric isomerization under UV or standard white light. Using amber vials and working strictly under dim yellow light is non-negotiable to prevent the artificial skewing of the all-trans pool into 9-cis or 13-cis isomers[2].

  • Matrix Unbinding (The Ethanol Quench): Retinoids in plasma are tightly bound to Retinol-Binding Protein 4 (RBP4)[1]. Adding cold ethanol denatures these transport proteins, releasing the rac all-trans metabolites into the solvent pool for extraction.

  • Oxidative Protection (The Nitrogen Purge): Retinoids auto-oxidize rapidly in the presence of atmospheric oxygen. Evaporating the extraction solvent under a gentle stream of ultra-pure Nitrogen (N 2​ ) ensures the structural integrity of the 4-OH-ATRA racemate is preserved prior to LC injection.

  • Self-Validating Recovery (Isotope Dilution): A protocol is only trustworthy if it validates its own efficiency. Spiking the plasma with an isotopically labeled internal standard (e.g., ATRA-d 5​ ) before extraction corrects for matrix suppression and physical extraction losses[3].

Visualizing the Retinoid Pathway & Workflow

A. Metabolic Pathway

The following diagram illustrates the enzymatic cascade generating the target analytes in plasma.

Pathway R Retinol (Vitamin A) A all-trans-Retinoic Acid (ATRA) R->A Oxidation (ADH/RALDH) E CYP26 Enzymes A->E Substrate M rac all-trans-4-Hydroxy Retinoic Acid E->M Hydroxylation

Caption: Metabolic pathway of Retinol to ATRA and its CYP26-mediated catabolism to rac all-trans 4-OH-ATRA.

B. Bioanalytical Workflow

Protocol S1 1. Plasma Aliquot (200 µL, Dim Yellow Light) S2 2. Internal Standard Spiking (ATRA-d5) S1->S2 S3 3. Liquid-Liquid Extraction (Hexane/Ethyl Acetate) S2->S3 S4 4. N2 Evaporation & Reconstitution (Acetonitrile) S3->S4 S5 5. UHPLC-MS/MS Analysis (Positive ESI, MRM Mode) S4->S5

Caption: Step-by-step bioanalytical workflow for the extraction and LC-MS/MS quantification of plasma retinoids.

Step-by-Step Experimental Protocol

Reagents Required: LC-MS grade Hexane, Ethyl Acetate, Ethanol, Acetonitrile, Formic Acid. Reference standards for ATRA, rac all-trans 4-hydroxy retinoic acid, and ATRA-d 5​ .

Step 1: Sample Preparation

  • Under dim yellow light, thaw human blood plasma samples on ice.

  • Transfer 200 µL of plasma into a 2.0 mL amber microcentrifuge tube[2].

  • Spike the sample with 10 µL of the internal standard (ATRA-d 5​ at 100 ng/mL in ethanol). Vortex briefly to mix[3].

Step 2: Protein Precipitation & Liquid-Liquid Extraction (LLE) 4. Add 200 µL of ice-cold absolute ethanol to the plasma to denature binding proteins. Vortex for 30 seconds. 5. Add 1.0 mL of an extraction solvent mixture consisting of Hexane/Ethyl Acetate (80:20, v/v). 6. Agitate the samples on a multi-tube vortexer for 10 minutes at room temperature to ensure complete partitioning of the lipophilic retinoids. 7. Centrifuge at 10,000 × g for 10 minutes at 4°C to achieve crisp phase separation[3].

Step 3: Drying and Reconstitution 8. Carefully transfer the upper organic layer (containing the rac all-trans analytes) to a clean amber glass LC vial. 9. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas (N 2​ ) at 30°C. 10. Reconstitute the dried residue in 50 µL of Acetonitrile/Water (70:30, v/v) containing 0.1% Formic Acid. Vortex for 1 minute and transfer to an amber autosampler vial with a glass insert.

Step 4: UHPLC-MS/MS Parameters 11. Inject 5 µL onto a C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C. 12. Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). 13. Monitor the analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ESI mode.

  • ATRA Transition: m/z 301.16 → 123.00[3]
  • ATRA-d 5​ Transition: m/z 306.15 → 127.03[3]
  • rac all-trans 4-OH-ATRA Transition: m/z 317.16 → 123.00

Sources

Validation

Mass Spectrometry Fragmentation Patterns of rac-all-trans Isomers: A Comparative Guide for Retinoids, Carotenoids, and Tocopherols

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving rac-all-trans isomers (synthetic racemic mixtures with all-trans double-bond geometry) from their cis counterparts and natu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving rac-all-trans isomers (synthetic racemic mixtures with all-trans double-bond geometry) from their cis counterparts and natural stereoisomers. Because these isomers possess identical molecular weights and similar polarities, traditional single-stage mass spectrometry (MS1) is insufficient.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS-QTOF) and Triple Quadrupole (QqQ) LC-MS/MS workflows for the three most analytically challenging all-trans classes: Retinoids (atRA) , Carotenoids (Astaxanthin) , and Tocopherols (Vitamin E) . By understanding the causality behind ionization choices and collision-induced dissociation (CID) pathways, researchers can build robust, self-validating quantitative assays.

rac-all-trans-Retinoic Acid (atRA)

All-trans retinoic acid (atRA) is the major active metabolite of vitamin A and a critical target in pharmacokinetic studies[1].

Fragmentation Causality & Ionization Strategy

While atRA can ionize in both positive and negative modes, positive Electrospray Ionization (ESI+) is the industry standard. The causality is strictly abundance-driven: ESI+ yields a ~10-fold higher abundance of the [M+H]+ precursor ion (m/z 301.1) compared to negative mode[2].

During CID, the precursor undergoes highly specific fragmentation. The primary quantifier transition is m/z 301.1 → 122.9 . This fragment is generated by the complete loss of the polyene side chain, leaving the stable cyclic moiety[1]. A secondary qualifier transition, m/z 301.1 → 283.1 , corresponds to the neutral loss of water (H₂O) from the carboxylic acid group[2].

Self-Validating Protocol: atRA Extraction & LC-MS/MS

Note: atRA is highly susceptible to photo-isomerization. All steps must be performed under yellow light using amber tubes.

  • Internal Standardization: Spike 500 µL of plasma with 10 µL of atRA-d5 (deuterated internal standard). Logic: This creates a self-validating system; the d5-isotope tracks extraction efficiency and mathematically corrects for matrix-induced ion suppression.

  • Hyperacidified Extraction: Add 60 µL of 4 N HCl. Logic: Hyperacidification protonates the carboxylic acid group, driving the highly polar atRA into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of hexane:ethyl acetate (1:1, v/v). Vortex for 2 minutes and centrifuge at 13,000 rpm for 5 minutes[1].

  • Reconstitution & LC: Evaporate the organic layer under N₂ gas. Reconstitute in 100 µL of initial mobile phase (Acetonitrile/Water with 0.1% Formic Acid). Inject onto a Reversed-Phase C18 column.

all-rac-all-trans-Astaxanthin

Astaxanthin is a highly non-polar xanthophyll carotenoid. In microalgae and synthetic formulations, it exists as a complex mixture of free and esterified all-trans isomers[3].

Fragmentation Causality & Ionization Strategy

For astaxanthin, ESI is highly susceptible to ion suppression from lipid-rich matrices. Therefore, Atmospheric Pressure Chemical Ionization (APCI+) is the superior choice[4]. APCI utilizes gas-phase ion-molecule reactions, which are far more efficient for non-polar carotenoids.

The HRMS-QTOF precursor ion is observed at m/z 597.39 [M+H]+. The fragmentation pattern is dominated by the sequential loss of water molecules, yielding product ions at m/z 579.38 and m/z 561.38 [5]. For esterified all-trans astaxanthin, the CID energy drives the neutral loss of the esterified fatty acid chain (e.g., loss of C16:0 or C18:1), allowing for the structural elucidation of complex lipid profiles[6].

Self-Validating Protocol: Astaxanthin Extraction
  • Cell Disruption: Lyophilize microalgae samples and mechanically disrupt 10 mg of biomass using bead-beating.

  • Solvent Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Logic: MTBE provides superior recovery for low-chain astaxanthin monoesters compared to standard acetone extractions[3].

  • Phase Separation: Add 300 µL of LC-MS grade water to induce phase separation. Centrifuge and collect the upper MTBE layer.

  • Analysis: Analyze via LC-QTOF-MS using a C30 carotenoid column, which provides the necessary steric selectivity to resolve all-trans from cis isomers.

rac-all-trans-α-Tocopherol (Synthetic Vitamin E)

Synthetic vitamin E (all-rac-α-tocopherol) requires rigorous chromatographic separation to distinguish it from β, γ, and δ isomers, which share isobaric masses or similar fragmentation patterns[4].

Fragmentation Causality & Ionization Strategy

Reversed-phase LC cannot baseline-resolve all tocopherol isomers. Normal-Phase HPLC (NP-HPLC) using an amine column is mandatory[7]. Because NP-HPLC utilizes non-polar solvents (e.g., n-hexane), ESI cannot be used. APCI+ is strictly required to interface the normal-phase effluent with the mass spectrometer[4].

The precursor ion [M+H]+ is m/z 431.4 . CID fragmentation is characterized by the cleavage of the chroman ring, yielding a highly specific and stable product ion at m/z 165.1 . This fragment is the definitive marker for α-vitamers[8].

Self-Validating Protocol: Tocopherol NP-HPLC-MS
  • Spiking: Spike the biological matrix with α-tocopherol-d6.

  • Protein Precipitation: Add 1 volume of ethanol to denature proteins and release protein-bound tocopherols.

  • Extraction: Extract twice with 3 volumes of n-hexane.

  • NP-HPLC-APCI-MS: Inject onto a normal-phase amine column running an isocratic gradient of n-hexane and 1,4-dioxane. Monitor the 431.4 → 165.1 transition[7].

Quantitative Data Presentation: MS/MS Parameters Summary

The following table synthesizes the optimized mass spectrometry parameters required to confidently identify and quantify these rac-all-trans isomers.

Analyte ClassTarget CompoundPrecursor Ion [M+H]⁺Primary QuantifierSecondary QualifierIonization SourceCollision Energy
Retinoid rac-all-trans-Retinoic Acidm/z 301.1m/z 122.9m/z 283.1ESI (+)20 - 25 eV
Carotenoid all-rac-all-trans-Astaxanthinm/z 597.39m/z 579.38m/z 561.38APCI (+)15 - 20 eV
Tocopherol rac-all-trans-α-Tocopherolm/z 431.4m/z 165.1m/z 137.1APCI (+)25 - 30 eV

Experimental Workflow Visualization

The logical flow of selecting the correct chromatographic and ionization techniques based on the analyte's polarity and structural properties is mapped below.

MS_Workflow cluster_LC Chromatographic Separation cluster_Ionization Ionization Source cluster_MS2 MS2: Characteristic Fragmentation SamplePrep Sample Preparation (Yellow Light, Amber Tubes) RPC18 Reversed-Phase (C18 / C30) Retinoids & Carotenoids SamplePrep->RPC18 NPC Normal-Phase (Amine) Tocopherol Isomers SamplePrep->NPC ESI ESI (+) Polar / Semi-polar RPC18->ESI APCI APCI (+) Non-polar / Hexane Solvents RPC18->APCI NPC->APCI MS1 MS1: Precursor Ion Selection [M+H]+ ESI->MS1 APCI->MS1 CID Collision-Induced Dissociation (CID) Argon / Nitrogen Gas MS1->CID Frag1 Side Chain Loss (e.g., m/z 122.9 for atRA) CID->Frag1 Frag2 Chroman Ring Cleavage (e.g., m/z 165.1 for Tocopherol) CID->Frag2 Frag3 Neutral Fatty Acid Loss (e.g., Astaxanthin Esters) CID->Frag3

Workflow for LC-MS/MS analysis and fragmentation of rac-all-trans isomers.

References

  • Title: Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes Source: Metabolites (MDPI) URL: [Link]

  • Title: Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents Source: Plants (MDPI) URL: [Link]

  • Title: Comprehensive Analysis of Vitamin E Constituents in Human Plasma by Liquid Chromatography−Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Stereochemical Dynamics in Antioxidant Efficacy: A Comparative Guide to rac All-Trans vs. Cis-Isomers

As drug development and advanced nutraceutical formulations move toward precision targeting, understanding the stereochemistry of active pharmaceutical ingredients (APIs) is no longer optional—it is a critical determinan...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced nutraceutical formulations move toward precision targeting, understanding the stereochemistry of active pharmaceutical ingredients (APIs) is no longer optional—it is a critical determinant of efficacy. For polyene-chain antioxidants like Astaxanthin (ASX) and Lycopene, the geometric configuration (cis vs. trans) and optical isomerism (enantiomers vs. racemic mixtures) fundamentally dictate their thermodynamic stability, membrane insertion dynamics, and radical scavenging kinetics.

This guide provides an objective, data-driven comparison of synthetic racemic (rac) all-trans mixtures against natural enantiomers and cis-isomers, equipping formulation scientists with the mechanistic insights required for optimal compound selection.

The Structural Basis of Antioxidant Capacity

To evaluate performance, we must first delineate the structural variances of the molecules , using Astaxanthin and Lycopene as our primary models:

  • Synthetic Astaxanthin (rac all-trans): Produced via petrochemical synthesis, this is a racemic mixture of three optical isomers—3S,3'S, 3R,3'S (meso), and 3R,3'R—typically in a 1:2:1 ratio[1]. It exists almost exclusively in the all-trans geometric configuration.

  • Natural Astaxanthin (3S,3'S all-trans): Biosynthesized by microalgae such as Haematococcus pluvialis, this form is predominantly the pure 3S,3'S all-trans enantiomer[1].

  • Geometric Cis-Isomers (e.g., 9-cis, 13-cis, 5-cis): Formed via thermal processing, photochemical isomerization, or present in trace natural amounts. The introduction of a cis double bond creates a distinct "bend" in the linear polyene chain[2].

Mechanistic Causality: Why Isomer Structure Dictates Efficacy

The antioxidant capacity of these molecules relies on their ability to neutralize Reactive Oxygen Species (ROS) via mechanisms like Hydrogen Atom Transfer (HAT) or Singlet Oxygen ( 1O2​ ) quenching.

Recent Density Functional Theory (DFT) studies on lycopene reveal that the 5-cis isomer exhibits the lowest bond dissociation energy compared to the all-trans form[3]. This lower energy barrier makes the cis-isomer thermodynamically and kinetically superior for radical scavenging[3]. Similarly, in astaxanthin, the bent configuration of the 9-cis isomer alters the electron cloud distribution across the conjugated double bonds, significantly increasing its reactivity toward free radicals in solution compared to the linear all-trans isomers[2].

Comparative Performance Data

The following table synthesizes quantitative experimental data across various antioxidant assays, establishing a clear hierarchy of efficacy based on stereochemistry.

Compound / IsomerOrigin / CompositionDPPH Scavenging PotencySinglet Oxygen ( 1O2​ ) QuenchingLipid Peroxidation Inhibition
Astaxanthin (rac all-trans) Synthetic (1:2:1 Racemic)Baseline (1.0x)BaselineModerate
Astaxanthin (3S,3'S all-trans) Natural (H. pluvialis)~1.0xBaselineHigh (Optimal membrane fit)
Astaxanthin (9-cis) Thermal IsomerizationHighest (>1.5x) Significantly Higher Highest
Lycopene (all-trans) Natural (Tomato)BaselineBaselineModerate
Lycopene (5-cis) Processed/IsomerizedN/AHighest (Lowest BDE)High
The In Vitro vs. In Vivo Paradox

While cis-isomers demonstrate superior raw chemical quenching in extracellular in vitro assays[4], the pure 3S,3'S all-trans enantiomer often exhibits unmatched bioactivity in vivo[1].

The Causality: The linear all-trans molecule is perfectly dimensioned to span the hydrophobic core of the mitochondrial lipid bilayer. It anchors its polar terminal rings to the hydrophilic aqueous interfaces, creating a transmembrane bridge that intercepts lipid peroxyl radicals[1]. The synthetic rac all-trans mixture, containing the 3R,3'R and meso forms, exhibits slightly altered spatial packing, which can reduce its overall membrane-stabilizing efficacy compared to the pure natural enantiomer[5].

Experimental Validation: Self-Validating Protocols

To ensure scientific trustworthiness, antioxidant capacity must be measured using self-validating experimental systems that account for false positives (e.g., direct probe degradation). Below is the gold-standard protocol for evaluating the 1O2​ quenching capacity of rac all-trans vs. cis-isomers[4].

Protocol: Spectroscopic Evaluation of Singlet Oxygen Quenching via DPBF Probe

System Design & Causality: This is a competitive kinetic assay. Methylene Blue (MB) is utilized as a photosensitizer because it reliably generates 1O2​ upon light irradiation. 1,3-diphenylisobenzofuran (DPBF) serves as the reporter probe because its absorbance at 410 nm decreases strictly proportionally as it is oxidized by 1O2​ . By introducing an isomer, we force a competition for the 1O2​ . A slower decay of DPBF indicates a higher antioxidant capacity of the isomer.

Step-by-Step Methodology:

  • Baseline Calibration (Self-Validation): Prepare a solution containing only DPBF and the target isomer in darkness. Monitor at 410 nm to confirm the isomer does not spontaneously degrade the probe.

  • Control Generation: Irradiate a solution of MB and DPBF with a specific wavelength light source. Record the linear decay of DPBF absorbance at 410 nm to establish the uninhibited 1O2​ generation rate.

  • Isomer Introduction: Prepare parallel cuvettes containing MB, DPBF, and equimolar concentrations of either rac all-trans astaxanthin or 9-cis astaxanthin.

  • Competitive Quenching: Irradiate the samples under identical conditions. The isomers will competitively scavenge the generated 1O2​ , protecting the DPBF.

  • Kinetic Analysis: Measure the delayed decay of DPBF at 410 nm. Calculate the quenching constants using Stern-Volmer kinetics. Result: The 9-cis isomer will demonstrate a significantly higher quenching constant than the rac all-trans mixture[4].

Experimental Workflow Visualization

G N1 Photosensitization (Methylene Blue + Light) N2 Singlet Oxygen (1O2) Generation N1->N2 N3 Isomer Introduction (rac all-trans vs 9-cis) N2->N3 N4 DPBF Probe Reaction N3->N4 Competitive Scavenging N5 UV-Vis Spectroscopy (Absorbance at 410 nm) N4->N5 N6 Quenching Constant Calculation N5->N6

Caption: Experimental workflow for evaluating singlet oxygen quenching capacity of carotenoid isomers.

Implications for Drug Development & Formulation

When selecting between rac all-trans and specific isomers for therapeutic formulations, scientists must balance raw antioxidant power with bioavailability and stability:

  • Targeting Systemic Oxidative Stress: If the goal is rapid neutralization of ROS in the bloodstream or gastrointestinal tract, inducing a higher ratio of cis-isomers (e.g., via controlled thermal processing in lipid matrices) can maximize immediate radical scavenging[2].

  • Targeting Mitochondrial Dysfunction: If the therapeutic objective is cellular longevity and preventing mitochondrial lipid peroxidation, the natural 3S,3'S all-trans enantiomer is vastly superior to the synthetic rac all-trans mixture due to its optimized transmembrane orientation[1],[5].

Sources

Validation

Mechanistic Grounding: The Causality of Experimental Choices

Comparison Guide: Validation of Analytical Methods for rac all-trans Retinoic Acid Detection Introduction As a Senior Application Scientist specializing in retinoid analysis, I frequently navigate the analytical hurdles...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Validation of Analytical Methods for rac all-trans Retinoic Acid Detection

Introduction As a Senior Application Scientist specializing in retinoid analysis, I frequently navigate the analytical hurdles associated with quantifying all-trans retinoic acid (ATRA) and its racemic/isomer derivatives (such as rac all-trans 4-hydroxy retinoic acid). Retinoids are highly potent molecules utilized extensively in dermatology and oncology, but their conjugated polyene structures make them notoriously unstable.

When developing a detection method, you are fundamentally fighting against thermodynamics. Light, heat, and oxygen rapidly degrade ATRA into 13-cis-retinoic acid (isotretinoin) or oxidative metabolites. Therefore, choosing the right analytical platform—typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-dose formulations, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level biological matrices—is critical. This guide objectively compares these two primary methodologies, explaining the mechanistic causality behind the protocols and providing self-validating workflows to ensure absolute scientific integrity.

Before comparing instruments, we must establish the physical chemistry dictating our sample preparation.

  • Actinic Degradation & Isomerization : The alternating double bonds in ATRA are highly susceptible to photo-excitation. Exposure to standard laboratory lighting induces rapid geometric isomerization. Causality : To prevent false-positive detection of isotretinoin, all sample handling must occur under yellow light (>500 nm) using amber reaction vials[1].

  • Oxidative Lability : The terminal carboxylic acid and cyclohexene ring are prone to oxidation. Causality : Hyperacidified liquid-liquid extraction (LLE) using non-polar solvents like methyl tert-butyl ether (MTBE) or hexane/ethyl acetate suppresses the ionization of the carboxylic acid, driving the neutral ATRA molecule into the organic phase while leaving polar oxidative degradants behind [2].

  • Matrix Effects & Ion Suppression : In LC-MS/MS, co-eluting phospholipids from plasma can quench the electrospray ionization (ESI) signal. Causality : A self-validating system requires a stable isotopically labeled internal standard (e.g., ATRA-d5) or a structural analog (e.g., Acitretin) introduced at the very first step of extraction. This ensures that any analyte loss or ion suppression is proportionally mirrored by the internal standard, maintaining a constant response ratio[3].

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of analytical method depends entirely on the matrix and required sensitivity. Below is a quantitative comparison based on validated FDA/ICH protocols.

ParameterHPLC-UV (Formulations)LC-MS/MS (Plasma/Bioanalytical)
Primary Application Dermatological creams, gels, QA/QCPharmacokinetics, Bioequivalence
Analyte Concentration Range 0.0002 to 0.50 mM0.45 to 217.00 ng/mL
Lower Limit of Detection (LLOD) ~ 10 pmol (0.06 µg/mL)20 pg/mL
Detection Mechanism UV Absorbance (340 nm)Electrospray Ionization (ESI+), MRM
Mobile Phase 0.01% TFA / Acetonitrile (15:85)MTBE/MeOH/Acetic Acid Gradients
Sample Prep Time < 10 minutes~ 30-45 minutes (LLE & Drying)
Key Advantage High throughput, simple extractionUnmatched sensitivity and specificity

Experimental Protocols: Self-Validating Systems

Protocol A: HPLC-UV for Dermatological Formulations (High-Throughput)

Designed for the rapid simultaneous determination of ATRA and isotretinoin in commercial formulations.

  • Extraction : Weigh 500 mg of formulation (cream/gel) into an amber vial. Add 5.0 mL of HPLC-grade acetonitrile.

  • Vortex & Sonication : Vortex for 2 minutes, then sonicate in a cold water bath (4°C) for 5 minutes. Causality: Cold sonication disrupts the lipid emulsion of the cream without inducing thermal degradation of ATRA.

  • Centrifugation : Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Chromatography : Inject 20 µL onto a reversed-phase C18 column. Use an isocratic mobile phase of 0.01% trifluoroacetic acid (TFA) / acetonitrile (15:85, v/v) at a flow rate of 1.0 mL/min [1].

  • Detection : Monitor UV absorbance at 340 nm.

  • Self-Validation Check : Run a system suitability test (SST) with a known mixture of ATRA and 13-cis-RA. The resolution factor ( Rs​ ) between the two isomers must be >2.0 to ensure no co-elution occurs.

Protocol B: LC-MS/MS for Human Plasma (Bioanalytical)

Designed for trace-level detection of ATRA and rac all-trans metabolites in hyperlipidemic plasma.

  • Internal Standard Addition : To 500 µL of human plasma, add 20 µL of Acitretin or ATRA-d5 (Internal Standard) in an amber vial.

  • Hyperacidified LLE : Add 100 µL of 1M HCl to acidify the plasma, followed by 2.0 mL of MTBE or Hexane/Ethyl Acetate (1:1). Causality: Acidification ensures the carboxylate group is protonated (neutral), maximizing partitioning into the organic layer [2].

  • Phase Separation : Vortex for 3 minutes and centrifuge at 4°C (12,000 rpm, 10 min). Transfer the upper organic layer to a clean amber glass tube.

  • Drying & Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Reconstitute in 100 µL of Mobile Phase A.

  • LC-MS/MS Analysis : Inject 10 µL onto a HyPURITY C18 column. Use Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 301.4 123.1 for ATRA[3].

  • Self-Validation Check : Calculate the extraction recovery by comparing the peak area of plasma spiked before extraction to plasma spiked after extraction. Recovery must be consistent ( ≈89−90% ) across all concentration ranges to validate the absence of matrix-induced ion suppression[2].

Workflow Visualizations

Workflow A Raw Sample (Plasma/Cream) B Amber Vials & Yellow Light (Prevents Isomerization) A->B C LLE Extraction (MTBE or Hexane/EtOAc) B->C Add Internal Standard D Centrifugation (4°C) & N2 Drying C->D E Reconstitution & LC Injection D->E

Fig 1. Optimized sample preparation workflow for retinoic acid detection.

ValidationLogic A Method Validation (FDA/ICH Guidelines) B Selectivity (Blank vs Spiked) A->B C Linearity (R² > 0.99) A->C D Precision & Accuracy (CV < 15%) A->D E Recovery (Matrix Effect) A->E F System Suitability Verified B->F C->F D->F E->F

Fig 2. Self-validating system logic for analytical method qualification.

References

  • Tashtoush BM, Jacobson EL, Jacobson MK. "A rapid HPLC method for simultaneous determination of tretinoin and isotretinoin in dermatological formulations." Journal of Pharmaceutical and Biomedical Analysis, 2007.[Link]

  • Morgenstern J, Fleming T, Kliemank E, Brune M, Nawroth P, Fischer A. "Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes." Metabolites, 2021.[Link]

  • Peng JB, Luo CH, Wang YC, Huang WH, Chen Y, Hong Z. "Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study." Molecules, 2014.[Link]

Sources

Comparative

Chromatographic Retention Dynamics: all-trans vs. cis-Isomers in Retinoid Development

Executive Overview: The Analytical Imperative In drug development and pharmacokinetic profiling, distinguishing between geometric isomers of retinoids is a non-negotiable analytical requirement. While they share identica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Analytical Imperative

In drug development and pharmacokinetic profiling, distinguishing between geometric isomers of retinoids is a non-negotiable analytical requirement. While they share identical molecular weights, their spatial configurations dictate vastly different biological activities. For instance, all-trans-retinoic acid (Tretinoin) selectively activates Retinoic Acid Receptors (RAR), whereas 9-cis-retinoic acid (Alitretinoin) acts as a pan-agonist for both RAR and Retinoid X Receptors (RXR).

In chromatographic literature, the prefix "rac" often denotes racemic mixtures of synthetic isomers (e.g., rac-all-trans-retinoic acid derivatives), while the capitalized acronym "RAC" frequently designates all-trans-Retinyl Acetate , a highly lipophilic ester universally deployed as an internal standard in these assays. As a Senior Application Scientist, I have designed this guide to objectively compare the chromatographic retention times of these critical isomers, detailing the physicochemical causality behind their separation on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Expertise & Experience: Mechanistic Causality of Isomeric Separation

Why do geometric isomers separate on a C18 column despite having identical functional groups and molecular weights? The answer lies in spatial geometry and hydrophobic surface area .

In RP-HPLC, retention is governed by the hydrophobic interaction between the analyte and the alkyl chains of the stationary phase.

  • all-trans Isomers : The all-trans configuration yields a linear, planar molecule. This linearity maximizes the van der Waals contact area with the C18 chains, resulting in stronger hydrophobic interactions and longer retention times.

  • cis-Isomers : The introduction of a cis double bond (e.g., at the 13-position in isotretinoin) creates a rigid "kink" in the polyene chain. This bent geometry sterically hinders the molecule from aligning perfectly with the stationary phase, reducing the effective hydrophobic surface area. Consequently, cis-isomers exhibit weaker interactions and elute earlier than their all-trans counterparts .

  • RAC (Retinyl Acetate) : Esterification of the terminal hydroxyl group masks its polarity, drastically increasing the molecule's overall lipophilicity. Thus, RAC elutes significantly later than the free acids or alcohols, making it an ideal internal standard that does not co-elute with the target analytes .

Quantitative Data: Retention Time Comparison

The following table summarizes the retention times of key retinoid isomers and RAC using a standardized isocratic RP-HPLC method (85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2 at 1.5 mL/min).

CompoundGeometric ConfigurationPolarity / LipophilicityAverage Retention Time (tR)
13-cis-Retinoic Acid Bent (C13 double bond)Moderate~4.5 min
9-cis-Retinoic Acid Bent (C9 double bond)Moderate~4.8 min
all-trans-Retinoic Acid LinearModerate-Low~5.7 min
all-trans-Retinol Linear (Alcohol)Low~11.0 min
all-trans-Retinal Linear (Aldehyde)Low~12.5 min
RAC (all-trans-Retinyl Acetate) Linear (Ester)Highly Lipophilic~25.5 min

Data synthesized from standardized isocratic HPLC-UV methodologies for retinoid profiling.

Trustworthiness: Self-Validating RP-HPLC Protocol

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system to ensure that any shifts in retention time are due to true isomeric differences, not system fluctuations.

Phase 1: Mobile Phase Preparation & pH Causality

  • Action : Prepare an isocratic mobile phase of 85% Methanol and 15% 0.01 M Sodium Acetate Buffer. Adjust the pH strictly to 5.2 using glacial acetic acid.

  • Causality : Retinoic acid has a pKa of approximately 4.9. Maintaining the pH at 5.2 ensures a consistent partial protonation state. If the pH is too high, the carboxylate anion forms, making the molecule too polar and causing it to elute unpredictably in the void volume.

Phase 2: Light-Protected Sample Extraction

  • Action : Perform all extractions under yellow or red light. Extract plasma or tissue homogenates using a liquid-liquid extraction (LLE) with hexane, utilizing RAC as the internal standard. Reconstitute in the mobile phase.

  • Causality : Retinoids are highly susceptible to photo-isomerization. Exposure to standard white light will artificially convert all-trans isomers into cis-isomers, instantly invalidating the pharmacokinetic data .

Phase 3: Chromatographic Execution & System Suitability

  • Column : C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Detection : UV-Vis at 343 nm (optimal for retinoic acids) switching to 325 nm at 10 minutes for retinol/RAC.

  • System Suitability (Self-Validation) : Before analyzing unknown samples, inject a calibration standard mixture. The protocol is only validated for use if the resolution factor ( Rs​ ) between 13-cis-retinoic acid and all-trans-retinoic acid is ≥1.5 . This confirms that the column's theoretical plates are sufficient to distinguish the subtle geometric differences.

HPLC_Elution Start Retinoid Extract (Light-Protected) Column C18 RP-HPLC Column (Stationary Phase) Start->Column Isocratic Elution (MeOH/Buffer) Cis 13-cis-Retinoic Acid (Bent, Less Hydrophobic) tR ~ 4.5 min Column->Cis Weakest Interaction Trans all-trans-Retinoic Acid (Linear, More Hydrophobic) tR ~ 5.7 min Column->Trans Moderate Interaction RAC RAC (Retinyl Acetate) (Highly Lipophilic) tR ~ 25.5 min Column->RAC Strongest Interaction

Fig 1: RP-HPLC elution workflow demonstrating the separation causality of retinoid isomers.

Pharmacodynamic Implications

The necessity of this rigorous chromatographic separation is underscored by the distinct biological pathways these isomers trigger. Accurate quantification ensures that drug formulations maintain the correct isomeric ratios to prevent off-target toxicity.

Bio_Pathway ATRA all-trans-Retinoic Acid (Tretinoin) Cis9 9-cis-Retinoic Acid (Alitretinoin) ATRA->Cis9 In vivo Isomerization Cis13 13-cis-Retinoic Acid (Isotretinoin) ATRA->Cis13 In vivo Isomerization RAR RAR Activation (Cell Differentiation) ATRA->RAR Primary Ligand Cis9->RAR Pan-agonist RXR RXR Activation (Apoptosis/Metabolism) Cis9->RXR Pan-agonist Cis13->RAR Low Affinity / Prodrug

Fig 2: Pharmacodynamic signaling pathways of all-trans and cis-retinoic acid isomers.

References

  • Title: Uptake and Metabolism of All-trans Retinoic Acid by Three Native North American Ranids Source: Toxicological Sciences (Oxford Academic) URL: [Link]

  • Title: Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid by high performance liquid chromatography Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry Source: PubMed Central (NIH) URL: [Link]

Validation

Unambiguous Stereochemical Elucidation: A Comparative Guide to Confirming rac all-trans Configurations

Determining the precise 3D architecture of a molecule is a critical bottleneck in drug discovery and complex natural product synthesis. While assigning relative stereochemistry in cis-configured or rigid bridged systems...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the precise 3D architecture of a molecule is a critical bottleneck in drug discovery and complex natural product synthesis. While assigning relative stereochemistry in cis-configured or rigid bridged systems is often straightforward, confirming a rac all-trans configuration presents a unique analytical challenge.

In multisubstituted cyclic systems (e.g., cyclohexanes, macrocycles) or extended polyenes, an all-trans geometry often places key protons in equatorial or extended positions. This spatial arrangement pushes inter-proton distances beyond the 5 Å limit required for reliable Nuclear Overhauser Effect (NOE) cross-peaks in solution-state NMR . Consequently, researchers must pivot from relative solution-state connectivity to techniques that provide absolute 3D atomic coordinates, such as Single-Crystal X-Ray Diffraction (SC-XRD) or Microcrystal Electron Diffraction (MicroED) .

This guide objectively compares the performance of SC-XRD against MicroED and NMR, providing self-validating experimental workflows to definitively confirm rac all-trans stereochemistry.

Quantitative Comparison of Analytical Techniques

Selecting the correct analytical modality depends heavily on the physical state of the synthesized sample and the required resolution. The table below summarizes the quantitative performance metrics of the three primary techniques used for stereochemical assignment .

Performance ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR (NOESY / J-Coupling)
Sample Requirement > 10–50 µm high-quality single crystal < 1 µm nanocrystals / microcrystals [[1]]([Link])1–25 mg dissolved in deuterated solvent
Measurement Time Minutes to >24 hours Minutes per crystal [[1]]([Link])Minutes to several hours
Resolution Limit Atomic (0.8 – 1.5 Å) Atomic (0.8 – 2.0 Å) Connectivity / Spatial distances < 5 Å
Primary Output 3D electron density map [[2]]()3D electrostatic potential map1D/2D spectra (Through-space interactions)
Key Advantage Unambiguous 3D atomic coordinates Access to targets that fail to grow large crystals Captures dynamic solution-state conformations [[2]]()
Primary Limitation Requires extensive crystallization trialsSusceptible to dynamical scattering artifacts Ambiguous for all-trans geometries lacking NOEs

Decision Matrix: Selecting the Optimal Workflow

The physical properties of your rac all-trans isolate dictate the analytical path. Use the following decision tree to determine the most viable structural elucidation technique.

G Start Synthesized rac all-trans Sample Cryst Crystallization Trial (Vapor Diffusion / Slow Evaporation) Start->Cryst Prepare solid-state NMR Solution-State NMR (J-Coupling / NOESY) Start->NMR Direct solution analysis Check1 Large Single Crystal? (> 10 µm) Cryst->Check1 SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) Check1->SCXRD Yes Check2 Microcrystal? (< 1 µm) Check1->Check2 No MicroED Microcrystal Electron Diffraction (MicroED) Check2->MicroED Yes Check2->NMR No (Amorphous/Liquid)

Workflow decision tree for selecting the optimal stereochemical elucidation technique.

Self-Validating Experimental Protocols

To ensure scientific integrity, the chosen methodology must not only provide data but also contain internal metrics that validate the accuracy of the rac all-trans assignment.

Protocol A: SC-XRD Workflow (The Gold Standard)
  • Step 1: Controlled Crystallization (Vapor Diffusion).

    • Causality: Slow equilibration of a precipitant into the sample drop drastically reduces the nucleation rate. This slow thermodynamic control promotes the growth of a single, highly ordered crystal lattice, minimizing defects that would otherwise smear coherent X-ray scattering.

  • Step 2: Cryocooling and Data Collection.

    • Causality: The crystal is mounted on a goniometer and flash-cooled to 100 K in a liquid nitrogen stream. Cryocooling minimizes the thermal vibrations of atoms (reducing B-factors), which preserves high-angle diffraction spots and significantly improves the atomic resolution of the electron density map.

  • Step 3: Phasing and Refinement (Self-Validation).

    • System Validation: After solving the phase problem via direct methods, the theoretical rac all-trans model is refined against the experimental diffraction data. The system is self-validating : if the final refinement yields an R-factor ( R1​ ) < 5% and a Goodness-of-Fit (GoF) near 1.0, it mathematically proves that the proposed all-trans atomic coordinates perfectly match the physical crystal.

Protocol B: MicroED Workflow (For Nanocrystals)

When compounds yield only microcrystalline powders, MicroED leverages the strong interaction between electrons and matter to achieve SC-XRD-level resolution .

  • Step 1: FIB Milling and Vitrification.

    • Causality: Because electrons interact with matter ~10,000 times more strongly than X-rays, crystals thicker than 500 nm cause multiple (dynamical) scattering events that ruin data quality [[3]]([Link]). Milling the sample with a Focused Ion Beam (FIB) to a thickness of ~200 nm, followed by plunge-freezing, ensures the sample is thin enough for kinematic scattering while preventing structural collapse in the cryo-TEM vacuum.

  • Step 2: Continuous Rotation Diffraction.

    • Causality: The TEM stage is continuously rotated (e.g., 0.3°/s) while the electron beam exposes the detector . This continuous sampling of reciprocal space integrates partial reflections and drastically mitigates the dynamical scattering artifacts that plague static electron diffraction .

  • Step 3: Integration (Self-Validation).

    • System Validation: The data is validated by evaluating the half-dataset correlation coefficient ( CC1/2​ ) in the highest resolution shell. A CC1/2​ > 0.5 indicates robust signal-to-noise, confirming that the resulting electrostatic potential map reliably depicts the all-trans geometry rather than noise artifacts.

Protocol C: Solution-State NMR (For Amorphous/Liquid Samples)

If the sample refuses to crystallize, NMR must be used. However, because all-trans geometries lack diagnostic NOEs, a dual-experiment approach is required .

  • Step 1: DQF-COSY for J-Coupling Extraction.

    • Causality: A Double-Quantum Filtered COSY (DQF-COSY) is run to extract precise 3JHH​ scalar coupling constants. According to the Karplus equation, a large 3JHH​ value (typically 10–12 Hz) is causal evidence of an antiperiplanar (axial-axial) relationship, strongly indicating a trans configuration between adjacent stereocenters.

  • Step 2: NOESY / ROESY Acquisition.

    • Causality: A 2D NOESY experiment (mixing time ~300–500 ms) is acquired to map through-space dipole-dipole interactions (< 5 Å) .

    • System Validation: This protocol becomes a self-validating loop when the distance restraints from the NOESY perfectly corroborate the dihedral angles predicted by the J-couplings. For a rac all-trans isomer, the explicit absence of 1,3-diaxial NOE cross-peaks serves as critical negative validation, confirming that the substituents are indeed pointing away from each other in an all-trans extended or equatorial geometry.

References

  • Wolff, A. M., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ, 2020. Available at:[Link]

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Articles. Available at:[Link]

  • Lanza, A., et al. "A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks." IUCrJ, 2025. Available at: [Link]

Sources

Comparative

statistical comparison of rac all-trans efficacy in clinical trials

An in-depth comparative analysis of stereochemical and geometric isomers in drug development reveals a critical truth: the spatial configuration of a molecule dictates its pharmacokinetic fate and pharmacodynamic efficac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of stereochemical and geometric isomers in drug development reveals a critical truth: the spatial configuration of a molecule dictates its pharmacokinetic fate and pharmacodynamic efficacy. For researchers and drug development professionals, understanding the statistical divergence between racemic mixtures (all-rac) and stereopure/geometric isomers (all-trans) is paramount.

This guide objectively compares the clinical efficacy of all-rac and all-trans formulations, focusing on the causality behind their success or failure in late-stage clinical trials. We will examine the stereoselective sorting of Vitamin E (all-rac vs. RRR), the geometric precision required for retinoid receptor activation (all-trans vs. cis), and the novel activation of Rac GTPase by all-trans retinoic acid analogs.

The Stereochemical Penalty: all-rac vs. RRR Formulations

In clinical chemoprevention, the assumption that synthetic racemic mixtures perform equivalently to their natural stereopure counterparts has led to significant clinical trial failures. The most prominent example is Vitamin E, where the synthetic form (all-rac-α-tocopherol) contains an equimolar mixture of eight stereoisomers, whereas the natural form (RRR-α-tocopherol) is stereopure[1].

Clinical Efficacy & Statistical Outcomes

In the Phase III SELECT trial (Selenium and Vitamin E Cancer Prevention Trial), over 35,000 men were administered 400 IU/day of synthetic all-rac-α-tocopheryl acetate. The statistical outcome was highly unfavorable: the all-rac cohort demonstrated a Hazard Ratio (HR) of 1.17 (p=0.008), translating to a 17% increase in prostate cancer risk, which forced the premature termination of the trial[2]. Similarly, the ATBC trial utilizing all-rac-α-tocopherol showed no reduction in lung cancer and an increased risk of hemorrhagic stroke[1].

The Causality of Failure

The failure of all-rac formulations is governed by hepatic pharmacokinetics. The liver utilizes the α-tocopherol transfer protein (α-TTP) to sort and secrete Vitamin E into VLDL for systemic circulation. α-TTP has a strict stereoselective binding pocket that requires the 2R-configuration found in RRR-α-tocopherol. The 2S-isomers present in the all-rac mixture are rejected by α-TTP, rapidly catabolized by CYP4F2, and excreted in the bile[1]. Consequently, all-rac formulations fail to achieve the necessary tissue saturation required for therapeutic efficacy.

VitE_Sorting Intake Vitamin E Intake (all-rac & RRR) Liver Hepatic Uptake (Chylomicrons) Intake->Liver aTTP alpha-TTP Sorting Protein Liver->aTTP RRR RRR-alpha-tocopherol (High Affinity) aTTP->RRR Prefers 2R allrac Synthetic 2S-isomers (Low Affinity) aTTP->allrac Rejects 2S Plasma Plasma Secretion (VLDL) RRR->Plasma Excrete Biliary Excretion allrac->Excrete

Fig 1: Hepatic sorting of all-rac vs RRR-alpha-tocopherol via alpha-TTP binding affinity.

Geometric Precision: all-trans Efficacy in Targeted Oncology

While racemic mixtures often fail due to pharmacokinetic clearance, geometric isomers like all-trans formulations succeed through precise pharmacodynamic targeting.

All-trans-retinoic acid (ATRA) vs. cis-isomers

In Acute Promyelocytic Leukemia (APL), the all-trans geometric isomer of retinoic acid (ATRA) is the gold standard, achieving >90% Complete Remission (CR) rates[3]. The causality is structural: the all-trans geometry perfectly aligns with the ligand-binding domain of the Retinoic Acid Receptor alpha (RAR-α). This binding triggers the proteasomal degradation of the PML-RARA oncoprotein, releasing co-repressors and inducing terminal differentiation of leukemic blasts[3]. Conversely, 13-cis-retinoic acid lacks this specific binding affinity and fails to induce remission in APL, though its longer half-life makes it suitable for dermatological applications.

Rac GTPase Activation by all-trans Analogs

Recent advancements have modified the all-trans structure to target entirely different pathways. Fenretinide (4HPR), a synthetic analog where the carboxyl group of all-trans-retinoic acid is replaced with an amide-linked hydroxyphenyl group, exhibits potent efficacy against metastatic cancers[4]. Instead of relying solely on RAR-α, this all-trans analog specifically activates the Rac GTPase pathway. Rac activation induces targeted oxidative stress (ROS) via the PAK1 kinase, triggering apoptosis preferentially in metastatic cells while sparing healthy tissue[4].

Rac_Pathway ATRA_Analog all-trans-RA Analog (Fenretinide / 4HPR) RacGTP Rac GTPase (Active GTP-bound) ATRA_Analog->RacGTP Activates ROS ROS Generation (Oxidative Stress) RacGTP->ROS Induces PAK1 PAK1 Kinase RacGTP->PAK1 Signals Apo Apoptosis (Metastatic Cells) ROS->Apo Triggers PAK1->ROS Enhances

Fig 2: Rac GTPase activation by all-trans retinoic acid analogs driving cellular apoptosis.

Statistical Summary of Clinical Efficacy

The table below consolidates the statistical outcomes of all-rac and all-trans formulations across major clinical models.

Compound / FormulationTrial / ModelTarget / MechanismClinical Efficacy (Statistical Outcome)
all-rac-α-tocopherol SELECT Trial (Phase III)Antioxidant / Radical ScavengingHR = 1.17 (p=0.008); 17% increase in prostate cancer risk[2].
all-trans-β-carotene ATBC Trial (Phase III)Provitamin A / AntioxidantRR = 1.18 (95% CI 1.03-1.36); 18% increase in lung cancer[1].
all-trans-retinoic acid APL Clinical TrialsRAR-α Agonist (PML-RARA)>90% Complete Remission (CR); standard of care[3].
4HPR (all-trans analog) Metastatic HNSCC ModelsRac GTPase / ROS InductionSignificant growth inhibition; preferential metastatic apoptosis[4].

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacokinetic and pharmacodynamic properties of these isomers, drug development professionals must employ self-validating assay systems.

Protocol A: Hepatic α-TTP Stereoselective Binding Assay (In Vitro)

This protocol establishes the causality behind the clinical failure of all-rac formulations by quantifying stereoselective binding.

  • Protein Preparation : Express recombinant human α-TTP in E. coli and purify via Ni-NTA affinity chromatography.

  • Competitive Binding : Incubate 50 nM of purified α-TTP with a fluorescently labeled RRR-α-tocopherol probe. Introduce escalating concentrations (10 nM to 100 μM) of unlabeled all-rac-α-tocopherol versus pure RRR-α-tocopherol.

  • Quantification : Measure fluorescence polarization (FP) to determine the dissociation constant ( Kd​ ). RRR should exhibit a Kd​ in the low nanomolar range, while all-rac will show a significantly blunted displacement curve.

  • Self-Validation Check : Include a parallel assay using a mutant α-TTP (R59W, a mutation known to cause Ataxia with Vitamin E Deficiency) as a negative control. The mutant must show zero FP displacement regardless of the isomer added. This validates that the signal change in the primary assay is strictly dependent on functional, stereoselective α-TTP binding.

Protocol B: Rac GTPase Activation by all-trans Analogs

This protocol verifies the mechanistic shift of all-trans analogs (like Fenretinide) from RAR-α to Rac GTPase.

  • Cell Culture & Treatment : Plate Head and Neck Squamous Cell Carcinoma (HNSCC) cells. Treat with 5 μM of 4HPR (Fenretinide) or a DMSO vehicle control for 24 hours.

  • GTPase Pulldown : Lyse the cells and immediately incubate the lysates with PAK-1 PBD agarose beads. These beads specifically bind only the active, GTP-bound form of Rac.

  • Immunoblotting : Elute the bound proteins and perform Western blotting using anti-Rac1 antibodies. Quantify band intensity via densitometry to calculate the ratio of Rac-GTP to total cellular Rac.

  • Self-Validation Check : Pre-treat a parallel cellular cohort with NSC-23766 (a highly specific Rac-GEF inhibitor) prior to 4HPR exposure. A successful, self-validating system will show a complete abrogation of 4HPR-induced ROS generation and apoptosis in this inhibited cohort, definitively proving Rac's causal role in the drug's efficacy[4].

Sources

Validation

The Analytical Challenge: Retinoid Instability in Quality Control

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals. Differentiating the active pharmaceutical ingredient (API), all-trans retinoic acid (ATRA / Tretinoin) , from its...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.

Differentiating the active pharmaceutical ingredient (API), all-trans retinoic acid (ATRA / Tretinoin) , from its racemic and isomeric degradation products is a notorious bottleneck in Quality Control (QC). Because of its highly conjugated polyene chain and electron-rich cyclohexenyl ring, ATRA is exquisitely sensitive to light, heat, and oxygen.

In a QC environment, failing to distinguish the parent API from its degradation products—most notably the oxidative impurity rac all-trans 4-hydroxy retinoic acid and the photo-isomer 13-cis retinoic acid —can lead to batch rejection or compromised clinical efficacy. This guide outlines the mechanistic pathways of retinoid degradation and provides a self-validating analytical framework to robustly differentiate these species using orthogonal chromatographic techniques [1].

Part 1: Mechanistic Pathways of Degradation

To design an effective QC method, one must understand the causality behind the formation of each impurity. Retinoid degradation generally follows two distinct thermodynamic pathways:

  • Photo-Isomerization (Geometric Isomers): Exposure to UV or visible light provides the activation energy required to break the π-bonds in the polyene chain temporarily, allowing rotation. This primarily yields 13-cis retinoic acid (Isotretinoin) and 9-cis retinoic acid (Alitretinoin).

  • Auto-Oxidation (Racemic & Oxygenated Products): Exposure to oxygen and heat triggers a radical chain reaction at the C4 position of the cyclohexenyl ring. Because the oxidation at C4 creates a new chiral center, this degradation pathway yields a racemic mixture: rac all-trans 4-hydroxy retinoic acid [1]. Further oxidation of this intermediate yields 4-oxo retinoic acid [2].

DegradationPathways cluster_iso Photo-Isomerization (UV Light) cluster_ox Oxidative Degradation (O2 / Heat) ATRA All-trans Retinoic Acid (API) C13 13-cis Retinoic Acid ATRA->C13 Isomerization C9 9-cis Retinoic Acid ATRA->C9 Isomerization OH4 rac all-trans 4-Hydroxy Retinoic Acid ATRA->OH4 Auto-oxidation OXO4 4-Oxo Retinoic Acid OH4->OXO4 Further Oxidation

Caption: Degradation pathways of all-trans retinoic acid yielding isomeric and oxidative impurities.

Part 2: Analytical Methodologies for QC Differentiation

A single detection method is insufficient for a comprehensive retinoid impurity profile. The structural similarities of the isomers require high-resolution chromatography, while the oxidation products require mass differentiation.

  • HPLC-DAD (Diode Array Detection): The workhorse for differentiating geometric isomers. While ATRA, 13-cis, and 9-cis have identical molecular weights, their spatial geometries alter their interaction with the C18 stationary phase, resulting in distinct retention times. Furthermore, their UV absorption maxima (λmax) shift slightly due to changes in orbital overlap [3].

  • LC-MS/MS (Electrospray Ionization): Critical for differentiating the API from its oxidative degradation products. rac all-trans 4-hydroxy retinoic acid exhibits a +16 Da mass shift (m/z 317.2 [M+H]+) compared to the parent ATRA (m/z 301.2 [M+H]+).

Quantitative Data Comparison

The following table summarizes the key analytical parameters used to differentiate the API from its degradation products in a standard Reverse-Phase (RP) system.

CompoundRelative Retention Time (RRT)*UV λmax (nm)Precursor Ion[M+H]+ (m/z)Primary Degradation Trigger
All-trans Retinoic Acid (API) 1.00352301.2N/A
13-cis Retinoic Acid ~0.85354301.2Light (UV/Vis)
9-cis Retinoic Acid ~0.92345301.2Light (UV/Vis)
rac all-trans 4-Hydroxy Retinoic Acid ~0.65340317.2Oxygen / Heat
4-Oxo Retinoic Acid ~0.72360315.2Oxygen / Heat

*Note: RRTs are approximate and highly dependent on the specific gradient and column chemistry utilized.

Part 3: Step-by-Step Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates forced degradation controls to prove that the method is stability-indicating, meaning it can successfully resolve the API from rac all-trans 4-hydroxy retinoic acid and 13-cis retinoic acid without co-elution.

Sample Preparation (The Causality of Ambient Control)
  • Step A: Perform all extractions and dilutions under actinic amber light . Why? Retinoids absorb strongly in the 300-400 nm range. Standard fluorescent laboratory lighting will induce artifactual photo-isomerization during sample prep, leading to false-positive 13-cis RA failures.

  • Step B: Dissolve the sample in Methanol containing 0.01% BHT (Butylated hydroxytoluene) . Why? BHT acts as a radical scavenger, quenching auto-oxidation during the extraction process and preventing the artifactual generation of rac all-trans 4-hydroxy retinoic acid.

Forced Degradation (System Suitability Generation)
  • Oxidative Stress: Treat a 1 mg/mL ATRA standard with 0.3% H₂O₂ at 40°C for 2 hours. This reliably generates rac all-trans 4-hydroxy retinoic acid and 4-oxo retinoic acid.

  • Photolytic Stress: Expose a 1 mg/mL ATRA standard to 200 Watt-hours/m² of UV light. This generates an equilibrium mixture of ATRA, 13-cis, and 9-cis isomers.

  • Validation: Inject these stressed samples to confirm peak resolution (Rs > 1.5) between all degradation products and the main API peak.

Chromatographic Conditions
  • Column: End-capped C18 column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Why? Retinoic acid has a pKa of ~4.8. Formic acid suppresses ionization in the mobile phase, keeping the molecule fully protonated to prevent peak tailing on the hydrophobic stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 60% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: DAD set to 352 nm (with full spectral scanning from 200-400 nm for peak purity) and MS/MS in positive ESI mode.

QCWorkflow S1 1. Sample Preparation (Actinic Amber Light & BHT) S2 2. Forced Degradation (Thermal, Oxidative, Photolytic) S1->S2 S3 3. RP-HPLC Separation (C18 Column, Gradient Elution) S2->S3 S4 4. Dual Detection (DAD at 352nm + ESI-MS/MS) S3->S4 S5 5. Impurity Profiling (Peak Integration & RRT Analysis) S4->S5

Caption: Self-validating QC workflow for the extraction, separation, and identification of retinoids.

References

  • Tretinoin Impurities and Related Compound. Veeprho Pharmaceuticals. Available at:[Link]

  • Biofunctionality of Carotenoid Metabolites: An Insight into Qualitative and Quantitative Analysis. IntechOpen. Available at:[Link]

  • Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Rac all-trans-Retinoic Acid

As researchers and scientists, our work with potent biological molecules like Rac all-trans-Retinoic Acid (ATRA), also known as Tretinoin, demands a commensurate level of responsibility in their handling and disposal. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our work with potent biological molecules like Rac all-trans-Retinoic Acid (ATRA), also known as Tretinoin, demands a commensurate level of responsibility in their handling and disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of ATRA, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile of Rac all-trans-Retinoic Acid

Before we can discuss disposal, we must understand why stringent procedures are necessary. Rac all-trans-Retinoic Acid is not merely a chemical reagent; it is a biologically active molecule with a significant hazard profile.

  • Reproductive Toxicity : ATRA is a known teratogen, meaning it can cause defects in a developing fetus.[1][2] Its use in research necessitates strict controls to prevent exposure, especially for personnel who are or may become pregnant. The disposal process is a critical control point to prevent inadvertent environmental or personal exposure.

  • Aquatic Toxicity : This compound is classified as very toxic to aquatic life, with long-lasting effects.[1][3] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to significant environmental contamination.[2][4]

  • Skin and Eye Irritation : ATRA can cause skin and eye irritation upon direct contact.[5]

These hazards underscore the necessity of treating all ATRA waste—from stock solutions to contaminated labware—as hazardous. This principle is the foundation of a safe disposal plan and aligns with the requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) for handling such hazardous substances.[6][7][8]

Table 1: Hazard Identification & Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE for Handling & Disposal
Reproductive Toxicity (Category 1B/2) May damage fertility or the unborn child.[1][3][5]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.[1][9]
Acute Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][3]All PPE listed above to prevent environmental release.
Skin Irritation (Category 2) Causes skin irritation.[3][5]Chemical-resistant gloves and a lab coat are essential to prevent contact.[1]
Eye Irritation (Category 2) Causes serious eye irritation.[5]Safety glasses with side shields or goggles.[9]

The Disposal Workflow: From Generation to Final Disposition

Proper disposal is a process, not a single action. The following diagram illustrates the lifecycle of ATRA waste within a laboratory, emphasizing the critical control points for safety and compliance.

G cluster_0 Laboratory Operations (Point of Generation) cluster_1 Facility Waste Management A Waste Generation (e.g., unused solution, contaminated tips, vials) B Primary Waste Segregation (Into labeled, compatible container) A->B C Waste Container Labeling ('Hazardous Waste', chemical name, hazards) B->C D Temporary Storage (Satellite Accumulation Area - SAA) C->D E Scheduled Pickup Request (Via EHS Portal) D->E Container Full or Time Limit Reached F Transport by Trained Personnel (EHS or contractor) E->F G Final Disposal (Approved Hazardous Waste Facility) F->G

Caption: Workflow for proper disposal of Rac all-trans-Retinoic Acid waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of ATRA waste.

Step 1: Immediate Segregation at the Point of Generation

The "Why": The Resource Conservation and Recovery Act (RCRA) and associated state/local regulations mandate that hazardous waste be managed from the moment it is generated.[10] Immediate segregation into a designated waste container prevents cross-contamination and accidental exposure.

Procedure:

  • Designate a specific, compatible container for ATRA waste. This can be the original manufacturer's bottle for unused solids or a dedicated, chemically resistant carboy for liquid waste.[11]

  • The container must be in good condition, with a secure, leak-proof lid.[12]

  • This container should be located at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[10][13][14] This could be a designated spot within a chemical fume hood or on a specific lab bench.

Step 2: Proper Labeling of Waste Containers

The "Why": Clear, accurate labeling is a cornerstone of laboratory safety and regulatory compliance. It communicates the container's contents and associated hazards to all personnel and ensures it is handled correctly by your institution's Environmental Health and Safety (EHS) department.[12]

Procedure:

  • Affix a "Hazardous Waste" label to your designated container. These are typically provided by your EHS department.

  • Clearly write the full chemical name: "Rac all-trans-Retinoic Acid" or "Tretinoin".[14] Avoid abbreviations.

  • Indicate the major hazards. Check the boxes for "Toxic" and "Environmental Hazard".[14]

  • List all components and their approximate percentages, including solvents (e.g., "Tretinoin (~1%), Ethanol (99%)").

  • Crucially, do not date the label while the container is in the SAA. The date is only added when the container is moved to a central accumulation area for pickup.[13][14]

Step 3: Accumulating Waste in the Satellite Accumulation Area (SAA)

The "Why": The SAA provides a controlled, temporary storage location for hazardous waste. Regulations strictly govern the volume of waste allowed and the timeframe for its removal.

Procedure:

  • Keep the ATRA waste container securely closed at all times, except when adding waste.[10]

  • Store the container in a designated SAA, which must be under the control of laboratory personnel and at or near the point of waste generation.[13]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks or spills.[15]

  • Do not mix incompatible waste streams. ATRA waste should be collected separately unless you have explicit guidance from EHS to combine it with other compatible materials.

Step 4: Managing Different Forms of ATRA Waste
  • Unused or Expired Solid ATRA: Keep in its original, labeled container.[11] Place this container into a larger, sealable bag or secondary container and label it as hazardous waste.

  • Contaminated Labware (e.g., pipette tips, vials, gloves): This is considered chemically contaminated solid waste. Collect these items in a designated, lined container (e.g., a sturdy pail lined with a clear plastic bag).[11] The container must be labeled as hazardous waste with the chemical name. Do not place sharps in these containers.

  • Aqueous and Solvent Solutions: Collect in a designated, properly labeled, and sealed liquid waste container (carboy). Do not mix halogenated and non-halogenated solvents unless approved by EHS.[11]

  • Empty Stock Containers: A container that held ATRA is not considered "empty" in a regulatory sense until it is triple-rinsed. The rinsate from this process must be collected as hazardous waste. Once properly rinsed, the container can often be disposed of in regular lab glass recycling, but you must deface the original label first.[16][17] Always confirm this procedure with your institution's EHS.

Step 5: Requesting a Waste Pickup

The "Why": There are regulatory limits on how much waste can be stored in an SAA (typically 55 gallons total, or 1 quart for acutely toxic P-listed wastes) and for how long it can be accumulated once those limits are reached.[10] Regular pickups prevent exceeding these limits.

Procedure:

  • When your waste container is approximately three-quarters full, or at regular intervals as defined by your institution's policy, schedule a pickup.[11]

  • Use your institution's online portal or designated procedure to request a waste pickup from the EHS department.

  • Ensure the container is properly sealed and labeled before the scheduled pickup time.

Emergency Procedures: Spill & Exposure Management

The "Why": Accidents can happen. A clear, pre-defined plan is essential to mitigate harm to personnel and the environment.

Procedure for a Minor Spill (Solid or Liquid):

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Cordon off the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain and Absorb:

    • For solids: Gently cover the spill with an absorbent material to avoid raising dust.[4] Dampening with water may be recommended to prevent dusting, but check the Safety Data Sheet (SDS) first.[4]

    • For liquids: Cover with a chemical absorbent pad or inert material like vermiculite or sand.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][16]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

  • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor. [3]

References

  • Retinoic Acid, all trans - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Retinoic acid - Safety Data Sheet. (2025, December 22). MedChemExpress.
  • All-Trans Retinoic Acid - SAFETY DATA SHEET. (2022, May 4). STEMCELL Technologies.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • all-trans-Retinoic acid ≥95 % - Safety D
  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety.
  • all-trans-Retinol [CAS 68-26-8] (SB52780)
  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard. (n.d.).
  • Appendix A: OSHA Laboratory Standard. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.).
  • Tretinoin - Safety D
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • R1022, Tretinoin, Powder, USP - Scientific Documentation. (2022, January 28). Spectrum Pharmacy Products.
  • Laboratory Waste Management Guidelines. (2020, October).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Chemical Waste Disposal Guidelines for Educ
  • A Primer On Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Tretinoin - Safety Data Sheet. (2025, February 19). European Directorate for the Quality of Medicines & HealthCare.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney.
  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling All-trans-Retinoic Acid (ATRA)

All-trans-retinoic acid (ATRA, Tretinoin) is a potent derivative of Vitamin A (retinol) that acts as a critical regulator of gene expression during cell growth, differentiation, and embryonic development[1]. In laborator...

Author: BenchChem Technical Support Team. Date: March 2026

All-trans-retinoic acid (ATRA, Tretinoin) is a potent derivative of Vitamin A (retinol) that acts as a critical regulator of gene expression during cell growth, differentiation, and embryonic development[1]. In laboratory and clinical research, ATRA is widely utilized in cell culture to induce differentiation in stem cells or promyelocytic leukemia cells[2]. However, its profound biological potency makes it a severe occupational hazard. ATRA is a known teratogen (developmental toxicant) and a strong skin and eye irritant[1][3].

This guide provides researchers and drug development professionals with a self-validating, causally-driven operational framework for Personal Protective Equipment (PPE) selection, safe handling, and disposal.

Hazard Profile & Causality

Understanding the physicochemical properties of ATRA is essential for designing effective safety protocols. ATRA is highly sensitive to light, air, and oxidizing agents. Exposure to these elements causes rapid photoisomerization and degradation, which not only compromises experimental integrity but can also create unpredictable breakdown products[4][5].

Table 1: Quantitative Hazard and Physicochemical Data for ATRA

Property / HazardValue / ClassificationOperational Implication
CAS Number 302-79-4[4]Unique identifier for safety tracking and inventory management.
Molecular Weight 300.44 g/mol [6]Essential for precise molarity calculations during stock reconstitution.
Melting Point 180°C – 181°C[7]Exists as a solid crystalline powder at room temperature; presents a severe dust inhalation risk.
LD50 (Oral, Rat) 1960 mg/kg[6]While acute oral toxicity is moderate, chronic and developmental risks require strict containment.
Reproductive Toxicity Category 1B / 2[3][4]Potent Teratogen. May damage fertility or the unborn child. Absolute barrier protection is mandatory.
Skin/Eye Irritation Category 2[4]Causes serious eye and skin irritation.
Solubility Insoluble in water; Soluble in DMSO/EtOHSolvents like DMSO act as penetration enhancers, drastically increasing the risk of systemic exposure through the skin.
Personal Protective Equipment (PPE) Matrix

The selection of PPE for ATRA is dictated by its teratogenicity and the specific solvents required for its reconstitution. Do not rely on standard baseline PPE; apply the following targeted matrix:

  • Hand Protection (Double Gloving): Wear double nitrile gloves with a minimum layer thickness of 0.11 mm[7].

    • Causality: ATRA must typically be dissolved in Dimethyl Sulfoxide (DMSO) or Ethanol for biological assays. DMSO is a powerful penetration enhancer that readily crosses the stratum corneum, carrying dissolved ATRA directly into the bloodstream. Double gloving ensures that if the outer glove is compromised or degraded by the solvent, the inner glove provides an unbreached secondary barrier.

  • Eye/Face Protection: Chemical safety goggles with side shields or a full-face shield[6][7].

    • Causality: ATRA powder is highly prone to forming airborne dust particles during transfer. Contact with ocular mucosa causes severe irritation and chemical conjunctivitis[8].

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat.

    • Causality: Prevents microscopic dust accumulation on street clothing, eliminating the risk of secondary exposure outside the laboratory environment[6].

  • Respiratory Protection: Handle the dry powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[9]. If ventilation is compromised or during a large spill cleanup, a NIOSH-approved N95 or P100 particulate respirator is required[7][10].

    • Causality: Normal liquid use does not pose an inhalation hazard, but manipulating the dry powder generates respirable particles that can easily be inhaled, leading to systemic absorption[10][11].

Experimental Protocol: Reconstitution and Handling

To ensure both scientific integrity and operator safety, the following self-validating protocol must be used when preparing ATRA stock solutions.

Step-by-Step Methodology:

  • Environmental Preparation: Turn off standard fluorescent lights in the BSC/fume hood. Work under amber lighting or strictly low-light conditions.

    • Causality: ATRA undergoes rapid photoisomerization to 9-cis or 13-cis retinoic acid under UV and visible light. This alters its binding affinity to Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), completely invalidating downstream experimental results[2][12].

  • Weighing and Transfer: Tare an amber glass vial or a foil-wrapped microcentrifuge tube. Carefully transfer the ATRA powder using an anti-static micro-spatula to prevent electrostatic powder dispersion.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Validation of Dissolution (Self-Validating Step): Vortex the sealed tube gently. Briefly inspect the solution against a dim light source to ensure no undissolved particulates remain. The solution should be completely clear and yellow-to-orange in color[1][7]. If particulates remain, the molarity is inaccurate; continue gentle agitation.

  • Inert Gas Overlay: Gently blanket the liquid surface with Argon or Nitrogen gas before sealing the vial tightly.

    • Causality: ATRA is highly susceptible to oxidation. Displacing atmospheric oxygen prevents oxidative degradation of the polyene chain[5].

  • Storage: Store aliquots immediately at -20°C or -80°C[7]. Avoid repeated freeze-thaw cycles, which accelerate degradation.

Spill Response and Disposal Plan

Immediate and systematic response to ATRA spills prevents environmental contamination and personnel exposure.

  • Immediate Action: Evacuate unnecessary personnel from the immediate area. Ensure appropriate PPE is donned (including a respirator if dry powder is dispersed) before approaching the spill[6].

  • Containment & Cleanup (Solid Spill): Do not sweep dry powder, as this generates combustible and highly inhalable dust clouds[6]. Lightly mist the powder with water or cover it with wet paper towels to suppress dust, then carefully scoop the material into a hazardous waste container[6][8].

  • Containment & Cleanup (Liquid Spill in DMSO/EtOH): Absorb the liquid with inert materials (e.g., vermiculite, sand, or commercial chemical spill pads)[9]. Wash the spill site thoroughly with a suitable detergent and water only after all material pickup is complete[7][9].

  • Disposal: ATRA is highly toxic to aquatic life with long-lasting environmental effects[5][11]. Do not flush into surface water, drains, or sanitary sewer systems[11]. Collect all contaminated materials, including PPE, spill pads, and empty vials, in sealed, clearly labeled containers. Dispose of these via a licensed hazardous waste management vendor in accordance with local, state, and federal regulations[7][13].

Process Visualization

ATRA_Workflow Start 1. Preparation Fume Hood / BSC Low-Light Environment PPE 2. PPE Donning Double Nitrile Gloves Lab Coat, Goggles Start->PPE Recon 3. Reconstitution Dissolve in DMSO/EtOH Validate Complete Dissolution PPE->Recon Store 4. Safe Storage Argon Overlay Store at -20°C to -80°C Recon->Store Spill Spill / Exposure Event Evacuate & Assess Recon->Spill Accidental Drop/Spill Clean Spill Containment Wet-Wipe Powder / Absorb Liquid Dispose as Aquatic Hazard Spill->Clean

Operational workflow for ATRA handling, highlighting PPE requirements and spill response pathways.

References
  • Viona Pharmaceuticals. Safety Data Sheet Tretinoin Cream USP, 0.1% Strength. 9

  • Fisher Scientific. SAFETY DATA SHEET: all-trans-Retinoic acid. 4

  • Coborns Inc. SAFETY DATA SHEET. 13

  • National Institutes of Health (NIH). Retinoic Acid | C20H28O2 | CID 444795 - PubChem. 1

  • Reprocell. SAFETY DATA SHEET: Stemolecule™ All-trans Retinoic Acid. 7

  • PCCA. Safety Data Sheet - TRETINOIN USP. 6

  • Cole-Parmer. Material Safety Data Sheet - All-Trans-Retinoic Acid 97%. 8

  • Hänseler AG. SAFETY DATA SHEET Tretinoin. 11

  • National Institutes of Health (NIH). 9-Cis-Retinoic Acid | C20H28O2 | CID 449171 - PubChem. 2

  • State of Indiana. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION. 10

  • Thermo Scientific Chemicals. all-trans-Retinoic acid, 97%. 3

  • Environmental Working Group. EWG Skin Deep® | What is RETINOIC ACID. 12

  • Tokyo Chemical Industry. Retinoic Acid | 302-79-4. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.